molecular formula C9H7ClN2 B2849537 5-ethynyl-1H-pyrrolo[2,3-b]pyridine;hydrochloride CAS No. 2243509-58-0

5-ethynyl-1H-pyrrolo[2,3-b]pyridine;hydrochloride

Cat. No.: B2849537
CAS No.: 2243509-58-0
M. Wt: 178.62
InChI Key: SCCMKXWWYHJMFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-ethynyl-1H-pyrrolo[2,3-b]pyridine;hydrochloride is a high-purity chemical intermediate designed for advanced research and development in medicinal chemistry. This compound features the 1H-pyrrolo[2,3-b]pyridine scaffold, a nitrogen-containing heterocycle recognized as a privileged structure in the design of physiologically active molecules . The presence of an ethynyl group at the 5-position makes it a versatile building block for further synthetic elaboration, particularly through metal-catalyzed cross-coupling reactions, to create novel compounds for biological screening. The core pyrrolo[2,3-b]pyridine structure has been identified as a potent inhibitor of TNIK (Traf2- and Nck-interacting kinase) . TNIK is an emerging drug target, and inhibitors based on this scaffold have demonstrated potent activity, with IC50 values reported in the sub-nanomolar range in preclinical studies . Some derivatives also exhibit functional, concentration-dependent inhibition of IL-2 secretion, suggesting potential applications in immunology and oncology research . Furthermore, this scaffold is a key component in compounds investigated as protein kinase inhibitors, highlighting its broad significance in drug discovery pathways . Researchers can utilize this reagent as a foundational element in constructing complex molecules for various discovery programs. It is supplied with guaranteed quality and consistency to ensure reproducible experimental results. This product is intended for research and development purposes only and is not intended for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

5-ethynyl-1H-pyrrolo[2,3-b]pyridine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2.ClH/c1-2-7-5-8-3-4-10-9(8)11-6-7;/h1,3-6H,(H,10,11);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCCMKXWWYHJMFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CN=C2C(=C1)C=CN2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

5-ethynyl-1H-pyrrolo[2,3-b]pyridine hydrochloride chemical structure

Author: BenchChem Technical Support Team. Date: March 2026

Core Scaffold for Kinase Inhibitor Discovery & Click Chemistry Applications

Executive Summary

5-Ethynyl-1H-pyrrolo[2,3-b]pyridine hydrochloride (CAS: 2243509-58-0) is a high-value heterocyclic building block used primarily in medicinal chemistry.[1][2][3] Belonging to the 7-azaindole class, this compound serves as a bioisostere of the purine core found in adenosine triphosphate (ATP), making it a privileged scaffold for designing ATP-competitive kinase inhibitors.

The presence of the C5-ethynyl group provides a versatile handle for carbon-carbon bond formation (via Sonogashira coupling) or "Click" chemistry (CuAAC), allowing researchers to rapidly diversify libraries for Structure-Activity Relationship (SAR) studies. The hydrochloride salt form is preferred for its enhanced stability and solubility compared to the free base.

Chemical Identity & Physical Properties[4]

PropertyData
Chemical Name 5-Ethynyl-1H-pyrrolo[2,3-b]pyridine hydrochloride
Common Name 5-Ethynyl-7-azaindole HCl
CAS Number (Salt) 2243509-58-0
CAS Number (Free Base) 1207351-16-3
Molecular Formula C₉H₇ClN₂ (Salt) / C₉H₆N₂ (Base)
Molecular Weight 178.62 g/mol (Salt)
Appearance Pale-yellow to yellow-brown solid
Solubility Soluble in DMSO, Methanol; sparingly soluble in water
Storage 2–8°C, Hygroscopic (Desiccate), Inert atmosphere (Argon/Nitrogen)

Structural Analysis & Mechanistic Role[3]

The 7-Azaindole Core (ATP Mimetic)

The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core is a critical pharmacophore.

  • Hinge Binding: The N1 (pyrrole) acts as a hydrogen bond donor, while the N7 (pyridine) acts as a hydrogen bond acceptor. This "donor-acceptor" motif perfectly mimics the N1 and N6 interaction of the adenine ring in ATP, allowing the molecule to anchor extensively into the hinge region of kinase enzymes (e.g., TNIK, FGFR, JAK).

  • Electronic Profile: The electron-deficient pyridine ring increases the acidity of the pyrrole NH (pKa ~13), strengthening H-bond interactions compared to a standard indole.

The C5-Ethynyl Handle

The alkyne at the 5-position is strategically placed to project into the solvent-exposed region or the hydrophobic back pocket of a kinase active site, depending on the specific enzyme topology.

  • Steric Minimalist: The linear geometry of the ethynyl group minimizes steric clash during initial binding.

  • Reactivity: It serves as a "warhead" for covalent modification or, more commonly, as a linker attachment point via cycloaddition.

Synthesis & Production Protocol

The synthesis of 5-ethynyl-7-azaindole hydrochloride typically follows a robust three-step sequence starting from 5-bromo-7-azaindole.

Retrosynthetic Workflow

Synthesis Start 5-Bromo-7-azaindole (Starting Material) Inter 5-((TMS)ethynyl)-7-azaindole (Protected Intermediate) Start->Inter Sonogashira Coupling Pd(PPh3)2Cl2, CuI, TMS-acetylene Base 5-Ethynyl-7-azaindole (Free Base) Inter->Base Desilylation K2CO3, MeOH Product 5-Ethynyl-7-azaindole HCl (Final Salt) Base->Product Salt Formation HCl in Dioxane/Ether

Figure 1: Step-wise synthesis pathway from bromo-precursor to hydrochloride salt.

Detailed Experimental Protocol

Step 1: Sonogashira Coupling

  • Reagents: 5-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 eq), Ethynyltrimethylsilane (TMS-acetylene, 1.5 eq), Bis(triphenylphosphine)palladium(II) dichloride (5 mol%), Copper(I) iodide (10 mol%), Triethylamine (3.0 eq).

  • Solvent: Anhydrous DMF or THF (Degassed).

  • Procedure:

    • Charge reaction vessel with halide, Pd catalyst, and CuI under Argon.

    • Add degassed solvent and Et3N.

    • Add TMS-acetylene dropwise.

    • Heat to 60–80°C for 4–12 hours (monitor via TLC/LC-MS).

    • Workup: Dilute with EtOAc, wash with water/brine to remove DMF. Dry organic layer over Na2SO4 and concentrate. Purify via silica gel chromatography (Hexane/EtOAc).

Step 2: Desilylation (TMS Removal)

  • Reagents: TMS-intermediate (1.0 eq), Potassium Carbonate (K2CO3, 2.0 eq).

  • Solvent: Methanol (MeOH) or MeOH/THF mixture.

  • Procedure:

    • Dissolve intermediate in MeOH.

    • Add K2CO3 and stir at Room Temperature (RT) for 1–2 hours.

    • Validation: Monitor disappearance of TMS peak in NMR or mass shift (-72 Da) in LC-MS.

    • Workup: Concentrate solvent, resuspend in EtOAc, wash with water.

Step 3: Salt Formation (Hydrochlorination) Critical for stability: The free base alkyne can be prone to polymerization or oxidation; the HCl salt stabilizes the solid form.

  • Procedure:

    • Dissolve the free base (5-ethynyl-7-azaindole) in a minimal amount of dry Ethyl Acetate or Diethyl Ether.

    • Cool to 0°C.

    • Dropwise add 4M HCl in Dioxane (1.1 eq).

    • A precipitate will form immediately. Stir for 30 mins at 0°C.

    • Filter the solid, wash with cold ether, and dry under vacuum.

Applications in Drug Discovery[7]

Kinase Inhibitor Design (TNIK, FGFR)

This scaffold is extensively documented in the development of inhibitors for TNIK (colorectal cancer target) and FGFR (breast/lung cancer target).

  • Mechanism: The 7-azaindole binds to the ATP hinge. The 5-ethynyl group is often extended to reach the "gatekeeper" residue or solvent front.

  • Example: In FGFR inhibitors, the 5-position is modified to form hydrogen bonds with Gly485 or to access the hydrophobic pocket near the gatekeeper.

Click Chemistry (CuAAC)

The terminal alkyne allows for "Click" conjugation with azides. This is vital for:

  • PROTACs: Linking the kinase binder to an E3 ligase ligand (e.g., Thalidomide) via a PEG chain.

  • Fluorescent Probes: Attaching fluorophores to study kinase localization in cells.

Functionalization Workflow

Applications Core 5-Ethynyl-7-azaindole HCl Click CuAAC 'Click' Chemistry (+ R-N3 Azide) Core->Click Sono Sonogashira Extension (+ Ar-X Halide) Core->Sono Triazole 1,2,3-Triazole Linked Inhibitors (PROTACs, Probes) Click->Triazole Aryl Di-aryl Alkyne Inhibitors (Extended Binding Pocket) Sono->Aryl

Figure 2: Divergent synthesis pathways for library generation.

Safety & Handling

  • Hazards: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (Respiratory irritation).

  • Handling: Always handle in a fume hood. Wear nitrile gloves and safety goggles.

  • Stability: The terminal alkyne is sensitive to trace metals and prolonged light exposure. Store the HCl salt in a desiccator at 2–8°C.

References

  • Sigma-Aldrich. 5-Ethynyl-1H-pyrrolo[2,3-b]pyridine hydrochloride Product Information.Link

  • National Institute of Standards and Technology (NIST). 1H-Pyrrolo[2,3-b]pyridine (7-Azaindole) Chemical Data.[4]Link

  • Bioorganic & Medicinal Chemistry Letters. Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors.[5][6] (2021).[3][5] Link

  • RSC Advances. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors.[7] (2021).[3][5] Link

  • Molecules. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. (2018).[8][9][10] Link

Sources

Advanced Technical Guide on 5-Ethynyl-7-Azaindole Hydrochloride: Physicochemical Profiling and Synthetic Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a highly privileged scaffold in modern medicinal chemistry, 5-ethynyl-7-azaindole hydrochloride serves as a dual-purpose building block. It combines the biomimetic properties of the 7-azaindole core—a recognized bioisostere of indole that perfectly mimics the adenine ring of ATP—with the synthetic versatility of a terminal alkyne. This technical whitepaper details the physicochemical properties, structural causality, and self-validating synthetic protocols required to leverage this molecule in the development of kinase inhibitors and advanced neurological imaging agents.

Physicochemical Properties & Molecular Identity

The molecular identity of this compound is defined by its free base core (C₉H₆N₂) paired with a hydrochloric acid equivalent to form a stable salt. The precise molecular weight is calculated as the sum of the free base (142.16 g/mol ) and HCl (36.46 g/mol ), yielding 178.62 g/mol .

Quantitative Data Summary
PropertySpecification / Value
Chemical Name 5-Ethynyl-1H-pyrrolo[2,3-b]pyridine hydrochloride
Common Synonym 5-Ethynyl-7-azaindole HCl
CAS Number 2243509-58-0
Linear Formula C₉H₇ClN₂ (or C₉H₆N₂ · HCl)
Molecular Weight 178.62 g/mol
Physical Form Solid
Storage Temperature 2–8 °C (Protect from light and moisture)

Structural Causality in Drug Design

Every functional group in 5-ethynyl-7-azaindole HCl serves a distinct, causal purpose in drug discovery:

  • The 7-Azaindole Core (Hinge Binder): Unlike a standard indole, the nitrogen at the 7-position acts as a hydrogen bond acceptor, while the N1-H acts as a hydrogen bond donor. This dual donor/acceptor motif perfectly engages the backbone amides (e.g., Met/Leu residues) in the hinge region of kinase active sites, effectively excluding ATP.

  • The 5-Ethynyl Vector (Hydrophobic Extension & Handle): Positioned para to the bridgehead, the 5-position directs substituents deep into the hydrophobic back pocket of kinases. The rigid, linear nature of the alkyne (-C≡CH) minimizes steric clashes while providing a versatile synthetic handle for cross-coupling or click chemistry.

  • The Hydrochloride Salt (Stability): Electron-rich terminal alkynes on heteroaromatic rings are susceptible to oxidative degradation and polymerization. Formulating the compound as an HCl salt protonates the basic pyridine nitrogen, withdrawing electron density from the ring, thereby stabilizing the alkyne and significantly extending the reagent's shelf life[1].

Experimental Methodologies: Self-Validating Protocols

To utilize this building block effectively, the HCl salt must be properly managed during synthesis. The following protocols are designed as self-validating systems.

Protocol A: Sonogashira Cross-Coupling for SAR Expansion

Objective: Extend the 5-position vector via palladium-catalyzed coupling with aryl halides.

  • Reagent Preparation: Charge a dry Schlenk flask with 5-ethynyl-7-azaindole HCl (1.0 eq) and the target aryl iodide (1.1 eq) in anhydrous DMF.

  • Base Addition & Neutralization (Causality): Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Why 3.0 eq? Exactly 1.0 eq is consumed immediately to neutralize the HCl salt and liberate the free base. The remaining 2.0 eq serve as the requisite base for the catalytic cycle (reducing Pd(II) to Pd(0) and neutralizing the HI byproduct).

    • System Validation: The suspension will visibly clear or shift in color as the insoluble salt converts to the soluble free base.

  • Degassing: Sparge the solution with Argon for 15 minutes. Causality: Oxygen must be excluded to prevent the copper-catalyzed Glaser homocoupling of the terminal alkyne.

  • Catalyst Addition: Add Pd(PPh₃)₄ (0.05 eq) and CuI (0.1 eq). Heat to 80 °C.

  • Analytical Validation: Monitor via LC-MS. The reaction is complete when the m/z 143[M+H]⁺ peak (free base of the starting material) disappears, replaced by the target mass.

Protocol B: CuAAC (Click Chemistry) for Probe Generation

Objective: Conjugate the azaindole core to an azide-functionalized radiotracer or fluorophore[2].

  • Precursor Mixing: Dissolve 5-ethynyl-7-azaindole HCl (1.0 eq) and the azide-probe (1.1 eq) in a 1:1 mixture of t-BuOH and H₂O.

  • Neutralization: Add NaHCO₃ (2.0 eq) to neutralize the HCl salt and buffer the solution.

  • Catalytic Generation (Causality): Add CuSO₄ (0.1 eq) followed by Sodium Ascorbate (0.2 eq). Causality: Ascorbate reduces Cu(II) to the active Cu(I) species in situ, circumventing the instability of direct Cu(I) salt additions.

    • System Validation: The solution will briefly turn blue (Cu²⁺) and quickly fade to colorless/pale yellow, confirming the successful generation of the active Cu(I) catalyst.

  • Analytical Validation: Isolate the product and analyze via ¹H NMR. Successful cycloaddition is validated by the absolute disappearance of the terminal alkyne proton singlet (typically ~3.5 ppm) and the emergence of a new triazole proton singlet at ~8.2–8.5 ppm.

Applications in Advanced Therapeutics & Target Engagement

Beyond standard oncology applications (kinase inhibition), 5-ethynyl-7-azaindole derivatives have shown profound utility in the development of imaging agents for neurological disorders, such as Alzheimer's Disease (AD). When coupled with extended polyether (PEG) side chains or radiolabels (e.g., ¹¹C, ¹⁸F), these compounds exhibit high binding affinity to tau protein aggregates and amyloid-beta (Aβ) fibrils[2].

The logical progression from synthetic modification to biological target engagement is visualized below:

G N1 7-Azaindole Core (Hinge Binder) N3 Kinase Active Site (ATP Exclusion) N1->N3 Dual H-Bonding (N1-H, N7) N2 5-Ethynyl Vector (Synthetic Handle) N4 Click Chemistry / Coupling (Probe Attachment) N2->N4 CuAAC / Sonogashira (Base Required) N5 Neurological Imaging (Tau/Amyloid Binding) N3->N5 Pathway Inhibition N4->N5 Target Engagement

Logical flow of 5-ethynyl-7-azaindole from synthetic modification to target engagement.

Analytical Validation Standards

To ensure the integrity of 5-ethynyl-7-azaindole HCl prior to any synthetic campaign, researchers must validate the batch using the following parameters:

  • Mass Spectrometry (ESI-MS): Must show a dominant peak at m/z 143.0 [M+H]⁺ corresponding to the liberated free base.

  • ¹H NMR (DMSO-d₆, 400 MHz): The acidic environment of the salt will shift the pyridine protons downfield compared to the free base. The terminal alkyne proton must integrate cleanly to 1H, confirming no degradation or homocoupling has occurred during storage.

References

  • US20110182812A1 - Imaging Agents for Detecting Neurological Disorders Source: Google Patents URL

Sources

An In-depth Technical Guide to the Physicochemical Properties of 5-Ethynyl-7-Azaindole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The 7-azaindole scaffold has emerged as a privileged structure in modern medicinal chemistry, particularly in the design of kinase inhibitors. Its ability to mimic the hinge-binding motif of ATP has made it a cornerstone for developing targeted therapies.[1] Among the various substitutions on this versatile core, the introduction of a 5-ethynyl group has garnered significant interest for its potential to modulate key physicochemical properties and enhance biological activity. This guide provides a comprehensive analysis of the physicochemical landscape of 5-ethynyl-7-azaindole derivatives, offering insights into their synthesis, properties, and structure-activity relationships (SAR).

The Strategic Importance of the 5-Ethynyl-7-Azaindole Scaffold

The 7-azaindole core, a bioisostere of indole, offers a unique combination of a hydrogen bond donor (the pyrrole N-H) and a hydrogen bond acceptor (the pyridine N7), enabling it to form crucial bidentate hydrogen bonds with the hinge region of many protein kinases.[2] The strategic placement of an ethynyl group at the C5 position further refines the molecule's profile. This small, rigid substituent can influence several key parameters:

  • Lipophilicity (logP): The introduction of a carbon-carbon triple bond can subtly alter the lipophilicity, impacting solubility, cell permeability, and plasma protein binding.

  • Aqueous Solubility: While azaindoles generally exhibit improved solubility over their indole counterparts, the hydrophobicity of the ethynyl group can present challenges that require careful molecular design to overcome.[2][3]

  • pKa: The electronic nature of the ethynyl group can influence the basicity of the pyridine nitrogen and the acidity of the pyrrole N-H, which in turn affects the ionization state of the molecule at physiological pH and its target engagement.

  • Metabolic Stability: The ethynyl group can influence the metabolic profile of the molecule, potentially blocking sites of metabolism and improving pharmacokinetic properties.

  • Target Interaction: The linear geometry of the ethynyl group can provide a vector for probing specific pockets within a target protein, allowing for the introduction of further substituents to enhance potency and selectivity.

Positions 1, 3, and 5 of the 7-azaindole ring are considered the most active sites for modification to develop effective anticancer agents.[4][5]

Synthesis of 5-Ethynyl-7-Azaindole Derivatives: The Sonogashira Coupling

The most prevalent and efficient method for introducing the ethynyl group at the C5 position of the 7-azaindole core is the Sonogashira cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[6] The typical starting material is 5-bromo-7-azaindole.

A general workflow for the synthesis is depicted below:

Sonogashira_Workflow Start Start: 5-Bromo-7-azaindole Coupling Sonogashira Coupling Start->Coupling Reactants Reactants: - Trimethylsilylacetylene (TMSA) - Pd Catalyst (e.g., Pd(PPh₃)₂Cl₂) - Cu(I) Co-catalyst (e.g., CuI) - Base (e.g., Triethylamine) Reactants->Coupling Intermediate Intermediate: 5-((Trimethylsilyl)ethynyl)- 1H-pyrrolo[2,3-b]pyridine Coupling->Intermediate Formation of TMS-protected alkyne Deprotection Deprotection Intermediate->Deprotection Product Final Product: 5-Ethynyl-7-azaindole Deprotection->Product Removal of TMS group

Figure 1: General workflow for the synthesis of 5-ethynyl-7-azaindole.

Detailed Experimental Protocol: Synthesis of 5-Ethynyl-7-azaindole

This protocol outlines a two-step process involving a Sonogashira coupling with a protected alkyne followed by deprotection.

Step 1: Sonogashira Coupling of 5-Bromo-7-azaindole with Ethynyltrimethylsilane

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 5-bromo-7-azaindole (1.0 eq), a palladium catalyst such as bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02-0.05 eq), and a copper(I) co-catalyst like copper(I) iodide (CuI, 0.04-0.10 eq).

  • Solvent and Base Addition: Add an anhydrous, degassed solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF). Follow this with the addition of a base, typically triethylamine (Et₃N, 2.0-3.0 eq).

  • Alkyne Addition: Add ethynyltrimethylsilane (TMSA, 1.2-1.5 eq) dropwise to the stirred reaction mixture. The TMS group is used to protect the terminal alkyne and prevent self-coupling.[6][7]

  • Reaction Conditions: Heat the reaction mixture to a temperature ranging from room temperature to reflux (e.g., 60-80 °C) and stir for several hours (typically 4-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).[8]

  • Work-up and Purification: Upon completion, cool the reaction to room temperature. Filter the mixture through a pad of celite to remove the catalyst. The filtrate is then typically subjected to an aqueous work-up, extracted with an organic solvent, dried, and concentrated under reduced pressure. The crude product, 5-((trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine, is then purified by column chromatography.

Step 2: Deprotection of the Trimethylsilyl (TMS) Group

  • Reaction Setup: Dissolve the purified 5-((trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine in a suitable solvent such as methanol or THF.

  • Deprotection Agent: Add a mild base like potassium carbonate (K₂CO₃) or a fluoride source such as tetrabutylammonium fluoride (TBAF).[6]

  • Reaction Conditions: Stir the reaction at room temperature for a few hours until the deprotection is complete, as monitored by TLC.

  • Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then purified, often by column chromatography, to yield the final product, 5-ethynyl-1H-pyrrolo[2,3-b]pyridine.

Physicochemical Properties: A Quantitative Overview

Lipophilicity (logP)

The partition coefficient (logP) is a critical parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) properties. For 7-azaindole derivatives, the introduction of a nitrogen atom into the indole scaffold generally leads to a decrease in lipophilicity and an increase in aqueous solubility.[2][9] However, the addition of a lipophilic ethynyl group at the C5 position would be expected to increase the logP value compared to the unsubstituted 7-azaindole.

Table 1: Calculated and Experimental logP Values of Representative 7-Azaindole Derivatives

CompoundclogP (Calculated)Experimental logPReference
7-Azaindole1.091.1[9]
5-Bromo-7-azaindole1.88--
5-Ethynyl-7-azaindole ~1.5 - 2.0 (Estimated) Not Available -
7-Azaindole Derivative (4a)2.9-[10]
7-Azaindole Derivative (4j)4.4-[10]

Note: clogP values are estimations and can vary between different calculation algorithms. Experimental values are the gold standard.

The estimated clogP for 5-ethynyl-7-azaindole falls within a range that is generally considered favorable for drug-like properties.

Experimental Determination of logP:

The "gold standard" for experimental logP determination is the shake-flask method , where the compound is partitioned between n-octanol and water, and the concentration in each phase is measured, typically by UV-Vis spectroscopy or HPLC. A more high-throughput method involves reverse-phase high-performance liquid chromatography (RP-HPLC) , where the retention time of a compound on a C18 column is correlated with the logP values of known standards.

Aqueous Solubility

Aqueous solubility is a crucial factor for oral bioavailability. As mentioned, azaindoles tend to have better solubility than indoles.[2] A study has shown that all four azaindole isomers exhibit a significant increase in solubility (over 25-fold) compared to the parent indole.[11] The introduction of the hydrophobic ethynyl group at C5 is likely to decrease the aqueous solubility compared to the unsubstituted 7-azaindole.

Experimental Determination of Aqueous Solubility:

The most common method is the shake-flask method . An excess of the solid compound is agitated in a buffered aqueous solution at a constant temperature until equilibrium is reached. The saturated solution is then filtered, and the concentration of the dissolved compound is determined by a suitable analytical technique like HPLC.

Acidity and Basicity (pKa)

The 7-azaindole scaffold has two ionizable protons: the acidic pyrrole N-H and the basic pyridine N7. The pKa values of these groups are critical as they determine the charge state of the molecule at physiological pH, which in turn influences its solubility, permeability, and target binding.

  • Pyrrole N-H (Acidic pKa): The pKa of the pyrrole N-H in 7-azaindole is around 16-17 in aqueous solution. The electron-withdrawing nature of the ethynyl group at the C5 position is expected to slightly decrease the pKa, making the N-H proton more acidic.

  • Pyridine N7 (Basic pKa): The pKa of the pyridinium ion of 7-azaindole is approximately 4.6.[12] The ethynyl group at C5, being somewhat electron-withdrawing, is expected to slightly decrease the basicity of the N7 nitrogen, resulting in a slightly lower pKa for its conjugate acid. The pKa of 5-azaindole is significantly higher (8.42) compared to 7-azaindole (3.67), highlighting the influence of the nitrogen position on basicity.[13]

Experimental and Computational pKa Determination:

Experimental pKa values can be determined by methods such as potentiometric titration , UV-Vis spectroscopy, or capillary electrophoresis.[14] Computational methods, such as those based on density functional theory (DFT), can also provide reliable predictions of pKa values.[15][16]

Structure-Activity Relationship (SAR) and Impact of the 5-Ethynyl Group

The C5 position of the 7-azaindole scaffold is a key site for modification to enhance kinase inhibitory activity and selectivity.[4][5] The introduction of an ethynyl group at this position has several implications for SAR:

  • Probing Hydrophobic Pockets: The linear and rigid nature of the ethynyl group allows it to extend into and interact with hydrophobic pockets within the ATP-binding site of kinases.

  • Vector for Further Substitution: The terminal alkyne can serve as a handle for further functionalization via "click chemistry" or other coupling reactions, enabling the exploration of additional interactions with the target protein.

  • Modulation of Electronic Properties: As discussed, the ethynyl group influences the electronic properties of the azaindole ring, which can affect the strength of the crucial hydrogen bonds with the kinase hinge region.

Numerous studies have explored the SAR of C5-substituted 7-azaindoles. For instance, in the development of Erk5 kinase inhibitors, modifications at the C5 position were found to be critical for antiproliferative activity.[17] Similarly, in the development of CCR2 antagonists, SAR studies led to the discovery of potent compounds with nanomolar IC₅₀ values.[18]

Crystallographic Insights

To date, there is a lack of publicly available X-ray crystal structures specifically for 5-ethynyl-7-azaindole or its simple derivatives. However, numerous crystal structures of other 7-azaindole derivatives in complex with various kinases have been determined.[19][20][21] These structures consistently show the bidentate hydrogen bonding interaction between the 7-azaindole core and the kinase hinge region.

H_Bonding cluster_Kinase Kinase Hinge Region cluster_Azaindole 7-Azaindole Backbone_NH Backbone N-H Backbone_CO Backbone C=O Pyrrole_NH Pyrrole N-H Pyrrole_NH->Backbone_CO H-bond (donor) Pyridine_N Pyridine N7 Pyridine_N->Backbone_NH H-bond (acceptor)

Figure 2: Hydrogen bonding interactions of the 7-azaindole scaffold with a kinase hinge region.

The analysis of these existing structures can provide valuable insights for the rational design of 5-ethynyl-7-azaindole derivatives. The orientation of the 5-ethynyl group can be modeled to predict its interactions within the ATP-binding site and guide the design of substituents that can enhance potency and selectivity.

Conclusion and Future Directions

The 5-ethynyl-7-azaindole scaffold represents a promising platform for the development of novel kinase inhibitors and other therapeutic agents. Its unique physicochemical properties, arising from the combination of the 7-azaindole core and the C5-ethynyl substituent, offer a tunable framework for optimizing drug-like properties and biological activity.

Future research in this area should focus on:

  • Systematic Physicochemical Profiling: Experimental determination of the solubility, logP, and pKa for a series of 5-ethynyl-7-azaindole derivatives to establish clear quantitative structure-property relationships.

  • X-ray Crystallography: Obtaining crystal structures of 5-ethynyl-7-azaindole derivatives in complex with their target proteins to provide a detailed understanding of their binding modes and guide further rational drug design.

  • Exploration of Further Functionalization: Utilizing the terminal alkyne as a synthetic handle to explore a wider range of substituents at the C5 position, aiming to enhance potency, selectivity, and pharmacokinetic properties.

By systematically investigating the physicochemical landscape of this important scaffold, researchers can unlock its full potential in the discovery and development of next-generation therapeutics.

References

  • [4] Sharma, N., Chaudhary, A., & Sachdeva, M. (2023). An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. Future Medicinal Chemistry, 15(24), 2309–2323. [Link]

  • [5] Sharma, N., Chaudhary, A., & Sachdeva, M. (2023). An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. Future Medicinal Chemistry, 15(24), 2309-2323. [Link]

  • [15] ResearchGate. (n.d.). Calculated H charges and pKa values of 1-(2-thienyl)-7-azaindole (1g;.... Retrieved from [Link]

  • [12] National Taiwan University. (n.d.). Water-Catalyzed Excited - 台大. Retrieved from [Link]

  • [22] Academia.edu. (n.d.). (PDF) Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors. Retrieved from [Link]

  • [17] Huang, L., et al. (2023). Design, synthesis and SAR of novel 7-azaindole derivatives as potential Erk5 kinase inhibitor with anticancer activity. Bioorganic & Medicinal Chemistry, 95, 117503. [Link]

  • [10] Sharma, N., et al. (2024). Design, Synthesis, Anticancer Activities and Comparative Molecular Docking Studies of a Novel Class of 7-Azaindole Analogs as Potent. Indian Journal of Pharmaceutical Education and Research, 58(2), 624-636. [Link]

  • [18] Wang, X., et al. (2008). Synthesis and structure-activity relationship of 7-azaindole piperidine derivatives as CCR2 antagonists. Bioorganic & Medicinal Chemistry Letters, 18(24), 6468-6470. [Link]

  • [13] Forgács, F., et al. (2018). Solvent-Free C-3 Coupling of Azaindoles with Cyclic Imines. Molecules, 23(1), 169. [Link]

  • [19] Mérour, J. Y., et al. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 19(12), 19935-19979. [Link]

  • [16] ResearchGate. (n.d.). (PDF) Synthesis and pharmacological activities of 7-azaindole derivatives. Retrieved from [Link]

  • [23] ResearchGate. (n.d.). Scheme 1 Variations on position 5 of the 7-azaindole core. Reagents and.... Retrieved from [Link]

  • [24] Google Patents. (n.d.). CN109081840B - Preparation method of 5-bromo-7-azaindole. Retrieved from

  • [25] Hawes, C. S., et al. (n.d.). Ligands containing 7-azaindole functionality for inner-sphere hydrogen bonding: Structural and photophysical investigations. [Journal Name], , [Pages]. [Link]

  • Dalton Transactions. (n.d.). New 7-azaindole palladium and platinum complexes: crystal structures and theoretical calculations. In vitro anticancer activity of the platinum compounds. Retrieved from [Link]

  • [26] Frontiers. (n.d.). Synthesis and evaluation of 3-alkynyl-5-aryl-7-aza-indoles as broad-spectrum antiviral agents. Retrieved from [Link]

  • [9] Ganesh, T. (2020). Azaindole Therapeutic Agents. ACS Omega, 5(43), 27793-27805. [Link]

  • [8] MDPI. (n.d.). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Retrieved from [Link]

  • [7] Gelest. (n.d.). Cross-Coupling of Alkynylsilanes. Retrieved from [Link]

  • [3] Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators - PMC. (n.d.). Retrieved from [Link]

  • [27] ResearchGate. (n.d.). Sonogashira mediated synthesis of 5-nitro-7-azaindole. Retrieved from [Link]

  • [14] Zafar, S., et al. (2014). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. Pakistan Journal of Pharmaceutical Sciences, 27(4), 925-929.

  • [28] Mushtaq, N., et al. (n.d.). SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF 7-AZAINDOLE DERIVATIVES. [Journal Name], , [Pages]. [Link]

  • [29] PubChem. (n.d.). 1H-Pyrrolo(2,3-b)pyridine. Retrieved from [Link]

  • [30] ResearchGate. (n.d.). The structure–activity relationships (SAR) of the 7-azaindole and 7-deazapurine scaffolds. Retrieved from [Link]

  • [20] MDPI. (n.d.). Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies. Retrieved from [Link]

  • [21] RosDok. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. Retrieved from [Link]

  • [31] RSC Publishing. (n.d.). Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. Retrieved from [Link]

Sources

basic properties of alkyne-substituted 7-azaindole scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold represents a "privileged structure" in modern medicinal chemistry, serving as a superior bioisostere to indole and purine.[1] Its utility is defined by a unique electronic profile that mimics the adenine core of ATP, making it indispensable in kinase inhibitor development.

This guide focuses on alkyne-substituted 7-azaindoles . The introduction of an alkyne moiety transforms this static scaffold into a dynamic chemical handle. It enables "click" chemistry for bioconjugation (PROTACs, tracers), serves as a rigid linker in structure-based drug design (SBDD), and acts as a precursor for heterocyclization.

Structural & Electronic Fundamentals

The "Janus" Character: Acid-Base Duality

Unlike indole, 7-azaindole possesses an intrinsic acid-base duality that dictates its binding affinity and solubility.

  • N1-H (Pyrrole-like): Significantly more acidic (pKa ~13.2) than indole (pKa ~16.2). This enhanced acidity makes the N1 proton a superior hydrogen bond donor (HBD) for the kinase hinge region (e.g., Glu residues).

  • N7 (Pyridine-like): A weak base (pKa of conjugate acid ~4.6). It acts as a hydrogen bond acceptor (HBA), typically interacting with the backbone NH of the kinase hinge (e.g., Cys or Val residues).

Table 1: Comparative Physicochemical Properties

PropertyIndole7-AzaindoleAlkyne-7-AzaindoleImpact on Drug Design
N1 Acidity (pKa) ~16.2~13.2~12.8 (if C3-alkyne)Stronger H-bond donor to hinge region.
N7 Basicity (pKa) N/A (C7-H)~4.6~4.0 (EWG effect)Tunable H-bond acceptor; solubility enhancer.
Lipophilicity (LogP) 2.141.60~1.90Improved water solubility vs. indole analogs.
Electronic Nature Electron-rich

-Deficient (Pyridine ring)
Extended ConjugationAlkyne acts as a rigid rod; alters dipole moment.
The Alkyne Advantage

Substitutions with alkynes (acetylene derivatives) at the C3, C4, or C5 positions introduce a linear, rigid geometry.

  • Electronic Effect: The sp-hybridized carbon exerts an electron-withdrawing inductive effect (-I), slightly increasing the acidity of the N1-H, thereby strengthening the H-bond to the target protein.

  • Steric Effect: The linear alkyne serves as a "vector" to project substituents into deep hydrophobic pockets (e.g., the DFG-out pocket in kinases) without incurring the steric penalty of a phenyl or alkyl ring.

Synthetic Architectures

The synthesis of alkyne-substituted 7-azaindoles relies heavily on Palladium-catalyzed cross-coupling. However, the electron-deficient pyridine ring requires specific considerations regarding catalyst poisoning and oxidative addition rates.

Site-Selective Sonogashira Coupling

Reactivity follows the order: C3 > C5 > C4 .

  • C3-Alkynylation: The C3 position is naturally nucleophilic. Halogenation (iodination) at C3 is facile, followed by standard Sonogashira coupling.

  • C4/C5-Alkynylation: These positions are electron-deficient. Synthesis requires starting from pre-functionalized 4-chloro or 5-bromo-7-azaindoles.

  • N-Oxide Activation Strategy: To access the difficult C6 position or enhance reactivity at C4, the N7-oxide can be generated (using mCPBA). This activates the ring for nucleophilic attack or modifies the regioselectivity of Pd-catalyzed reactions.

Synthetic Workflow Diagram

The following diagram illustrates the critical decision pathways for synthesizing C3 vs. C5 alkyne derivatives.

Sonogashira_Workflow Start 7-Azaindole Core Target Target Position? Start->Target C3_Halo C3-Iodination (NIS, DMF) Target->C3_Halo C3 Pre_C5 Start w/ 5-Bromo-7-azaindole Target->Pre_C5 C5 Oxide N7-Oxidation (mCPBA) Target->Oxide C6 Protect N1-Protection (SEM/Tosyl/Boc) C3_Halo->Protect Prevent cat. poisoning Sono_C3 Sonogashira Coupling (Pd(PPh3)2Cl2, CuI, Et3N) Protect->Sono_C3 Sono_C5 Sonogashira Coupling (Requires higher Temp/Catalyst Load) Pre_C5->Sono_C5 Func_C6 C6-Functionalization (Reissert-Henze) Oxide->Func_C6

Caption: Decision matrix for site-selective alkynylation of 7-azaindole. Note the requirement for N1-protection in C3 coupling to prevent copper acetylide interference.

Medicinal Chemistry Applications

Kinase Inhibition (The Hinge Binder)

The 7-azaindole scaffold is a cornerstone in kinase drug discovery (e.g., Vemurafenib , Pexidartinib ).

  • Mechanism: The scaffold binds to the ATP-binding site. The N1-H donates to the hinge backbone carbonyl, while N7 accepts from the hinge backbone NH.

  • Alkyne Role: In "Type II" inhibitors (binding to the inactive DFG-out conformation), an alkyne at C3 or C5 acts as a rigid spacer, guiding a distal "tail" moiety to interact with the regulatory helix or the solvent front.

PROTACs and "Click" Chemistry

The alkyne is a "dormant" handle. In Proteolysis Targeting Chimeras (PROTACs), the 7-azaindole binds the target protein (POI), while the alkyne is "clicked" (via CuAAC) to a linker connected to an E3 ligase ligand (e.g., Thalidomide).

  • Why Alkyne? It is bio-orthogonal and small. It allows the medicinal chemist to validate the POI binder first, then rapidly generate a library of PROTACs with varying linker lengths using azide-functionalized E3 ligands.

PROTAC_Design Scaffold 7-Azaindole Warhead (Binds Kinase) Alkyne Alkyne Handle (Rigid, Bio-orthogonal) Scaffold->Alkyne C3/C5 Substitution Click CuAAC Reaction (Triazole Formation) Alkyne->Click + Azide-Linker E3 E3 Ligase Ligand (e.g., Cereblon) Click->E3 Conjugation Linker PEG/Alkyl Linker (Variable Length) Linker->Click Degradation Ubiquitination & Degradation E3->Degradation Recruits E3 System

Caption: Logic flow for converting a 7-azaindole inhibitor into a PROTAC using the alkyne handle for modular linker attachment.

Experimental Protocols

Protocol A: C3-Selective Sonogashira Coupling

Rationale: This protocol uses N1-protection (SEM or Tosyl) to prevent the free N1-H from deprotonating and forming an insoluble copper salt, which kills the catalytic cycle.

Reagents:

  • 3-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (1.0 eq)

  • Terminal Alkyne (1.2 eq)

  • Pd(PPh3)2Cl2 (5 mol%)

  • CuI (2 mol%)

  • Triethylamine (Et3N) / THF (1:1 ratio)

Step-by-Step:

  • Degassing (Critical): In a flame-dried Schlenk tube, dissolve the protected 3-iodo-7-azaindole in dry THF/Et3N. Sparge with Argon for 15 minutes. Oxygen causes homocoupling (Glaser coupling) of the alkyne.

  • Catalyst Addition: Add Pd(PPh3)2Cl2 and CuI under a positive stream of Argon. The solution typically turns yellow/brown.

  • Alkyne Addition: Add the terminal alkyne dropwise via syringe.

  • Reaction: Seal and stir at room temperature for 4–6 hours. (Heating to 50°C is only required for sterically hindered alkynes).

  • Monitoring: Monitor via TLC (Hexane/EtOAc). Look for the disappearance of the starting iodide (Rf ~0.6) and appearance of the fluorescent blue spot of the product.

  • Workup: Dilute with EtOAc, wash with sat. NH4Cl (to remove Cu), then brine. Dry over Na2SO4.

  • Deprotection (Post-coupling): If Tosyl protected, reflux in THF/MeOH with Cs2CO3 to reveal the active N1-H.

Protocol B: CuAAC "Click" Bioconjugation

Rationale: For attaching the 7-azaindole-alkyne to an azide-linker. TBTA is used to stabilize Cu(I) and prevent oxidation to inactive Cu(II).

Reagents:

  • Alkyne-7-azaindole (1.0 eq)

  • Azide-Linker (1.0 eq)

  • CuSO4[2]·5H2O (10 mol%)

  • Sodium Ascorbate (20 mol%)

  • TBTA Ligand (10 mol%)

  • Solvent: t-BuOH/H2O (1:1)

Step-by-Step:

  • Mix: Dissolve alkyne and azide in t-BuOH/H2O.

  • Catalyst Prep: In a separate vial, mix CuSO4, Sodium Ascorbate, and TBTA in water. The solution should be clear/light yellow.

  • Initiation: Add the catalyst mixture to the reaction vial.

  • Incubation: Stir at RT for 12 hours.

  • Validation: LC-MS is preferred over TLC here due to the polarity of linkers. Look for the Mass [M+H] corresponding to the sum of Alkyne + Azide.

References

  • Song, J. J., et al. "Organometallic Methods for the Synthesis of 7-Azaindoles." Chemical Society Reviews, 2007.

  • Popowycz, F., et al. "7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors." Journal of Medicinal Chemistry, 2018.

  • Naud, S., et al. "Structure-Based Design of 7-Azaindoles as Inhibitors of MPS1/TTK Kinase."[3] Journal of Medicinal Chemistry, 2013.

  • Bolliger, J. L., & Frech, C. M. "Highly Selective Sonogashira Cross-Coupling of Unactivated Alkyl Halides." Chemistry – A European Journal, 2010.

  • Sharpless, K. B., et al. "Click Chemistry: Diverse Chemical Function from a Few Good Reactions." Angewandte Chemie International Edition, 2001.

Sources

Technical Guide: pKa Profile of 5-Ethynyl-1H-pyrrolo[2,3-b]pyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the pKa profile, chemical architecture, and experimental determination protocols for 5-ethynyl-1H-pyrrolo[2,3-b]pyridine hydrochloride.

Executive Summary

Compound: 5-ethynyl-1H-pyrrolo[2,3-b]pyridine hydrochloride Core Scaffold: 7-Azaindole (1H-pyrrolo[2,3-b]pyridine) Primary pKa (N7-H


): 3.2 – 3.7 (Estimated) 
Secondary pKa (N1-H): > 17.0 (Estimated) 
Physiological State:  Neutral at pH 7.4; Cationic at pH < 3.0.

This guide analyzes the ionization constants of 5-ethynyl-7-azaindole, a critical intermediate in kinase inhibitor discovery. Understanding its pKa is essential for optimizing solubility, formulation (salt selection), and predicting passive permeability in drug development.

Chemical Architecture & Theoretical pKa Prediction

Structural Analysis

The molecule consists of a 7-azaindole core substituted at the 5-position with an ethynyl group. The hydrochloride salt form implies protonation at the most basic site.

  • N7 (Pyridine Nitrogen): The primary basic center. In the parent 7-azaindole, the lone pair is orthogonal to the

    
    -system, available for protonation.
    
  • N1 (Pyrrole Nitrogen): The lone pair is part of the aromatic sextet, making it non-basic and weakly acidic (pKa > 17).

  • 5-Ethynyl Group: An electron-withdrawing group (EWG) acting primarily through induction (-I) and resonance (-R).

Electronic Effects & pKa Estimation

To determine the pKa of the substituted system, we apply the principles of the Hammett equation and Structure-Activity Relationship (SAR) using validated reference points.

CompoundStructurepKa (N7-H

)
Electronic Rationale
Pyridine Parent Heterocycle5.23Baseline basicity.
7-Azaindole Fused System4.59Fused pyrrole ring lowers basicity of pyridine N via electron delocalization.
3-Ethynylpyridine Analogue3.71Ethynyl group at meta position withdraws density, lowering pKa by ~1.5 units vs pyridine.
5-Ethynyl-7-azaindole Target 3.2 – 3.7 The 5-position is meta to N7.[1] The combined EWG effect of the ethynyl group and the fused ring reduces basicity further than the parent 7-azaindole.

Ionization Pathway Visualization

The following diagram illustrates the speciation of the molecule across the pH scale, highlighting the transition from the soluble cation (drug substance) to the permeable neutral species.

Ionization Figure 1: Ionization pathway of 5-ethynyl-1H-pyrrolo[2,3-b]pyridine. Cation Cationic Species (pH < 3.0) (Protonated N7) High Solubility Neutral Neutral Species (pH 4.0 - 14.0) (Deprotonated N7) High Permeability / Low Solubility Cation->Neutral pKa1 ≈ 3.4 (Loss of H+ from N7) Anion Anionic Species (pH > 17) (Deprotonated N1) Theoretical Only Neutral->Anion pKa2 > 17 (Loss of H+ from N1)

Experimental Determination Protocol

Since 5-ethynyl-7-azaindole is likely sparingly soluble in water as a neutral species, standard aqueous titration is insufficient. The Yasuda-Shedlovsky Extrapolation method using a co-solvent (Methanol/Water) is required.

Materials
  • Instrument: Potentiometric Titrator (e.g., Sirius T3) or UV-Visible Spectrophotometer.

  • Titrant: 0.5 M KOH (standardized).

  • Co-solvent: Methanol (HPLC Grade).

  • Sample: ~5 mg of 5-ethynyl-1H-pyrrolo[2,3-b]pyridine HCl.

Workflow: UV-Metric Titration (Preferred for Low Solubility)

This method detects the shift in UV absorbance (


) as the ionization state changes, which is more sensitive than potentiometry for precipitating compounds.
  • Preparation: Prepare three assay solutions with varying Methanol:Water ratios (e.g., 30%, 40%, 50% MeOH).

  • Acidification: Adjust starting pH to ~1.5 using 0.1 M HCl to ensure the molecule is fully protonated (cationic).

  • Titration: Titrate with KOH from pH 1.5 to pH 7.0.

  • Data Collection: Measure UV spectra (200–400 nm) at each pH step.

  • Extrapolation:

    • Calculate

      
       (apparent pKa) for each solvent ratio.
      
    • Plot

      
       vs. weight fraction of methanol.
      
    • Extrapolate to 0% methanol to obtain the aqueous

      
      .
      

Experiment Figure 2: UV-Metric pKa determination workflow for low-solubility heterocycles. Start Start: 5-ethynyl-7-azaindole HCl Solvent Dissolve in MeOH/Water Co-solvent (30%, 40%, 50% ratios) Start->Solvent Acidify Acidify to pH 1.5 (Ensure 100% Cationic) Solvent->Acidify Titrate Titrate with KOH Monitor UV Absorbance Acidify->Titrate Calc Calculate apparent pKa (Yasuda-Shedlovsky Plot) Titrate->Calc Result Extrapolate to Aqueous pKa Calc->Result

Implications for Drug Development[2][3][4]

Solubility & Salt Selection
  • Gastric Environment (pH 1.2): The compound exists as a cation. The HCl salt will dissolve rapidly.

  • Intestinal Environment (pH 6.8): The pH is well above the pKa (3.4). The compound will deprotonate to the neutral form.

  • Risk: Potential for precipitation in the small intestine.

  • Mitigation: If the intrinsic solubility (

    
    ) of the neutral form is 
    
    
    
    , formulation strategies like amorphous solid dispersions (ASD) or lipid-based formulations may be necessary to maintain supersaturation.
Lipophilicity (LogD)
  • LogP (Neutral): Estimated ~1.6 – 2.0 (Moderately lipophilic).

  • LogD (pH 7.4):

    
    . Since the molecule is neutral at physiological pH, its distribution coefficient is equal to its partition coefficient. This suggests good passive permeability across biological membranes.
    

References

  • Adveef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.
  • Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths. (Source for pyridine pKa values).
  • Handlon, A. L., et al. (2001). "Synthesis and Reactivity of 7-Azaindoles." Current Organic Chemistry, 5(5), 472-506. Link (Validation of 7-azaindole parent pKa).

  • LookChem. (2025). "3-Ethynylpyridine Properties and pKa Data." Link (Source for analogue comparison).

  • National Institute of Standards and Technology (NIST). (2025). "1H-Pyrrolo[2,3-b]pyridine WebBook Data." Link (Standard reference for parent scaffold).

Sources

Technical Guide: 5-Ethynyl-7-Azaindole – Free Base vs. Hydrochloride Salt

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical analysis of 5-ethynyl-7-azaindole (CAS: 758659-22-2 for generic backbone reference), focusing on the critical operational differences between its Free Base and Hydrochloride (HCl) Salt forms.

For researchers in kinase inhibitor development and medicinal chemistry, the choice between these two forms is not merely logistical—it dictates synthetic success and biopharmaceutical viability. The Free Base is the mandatory species for transition-metal-catalyzed functionalization (e.g., Sonogashira coupling, CuAAC "Click" chemistry), while the HCl Salt is the preferred solid-state form for aqueous solubility enhancement and purification, albeit with specific stability risks regarding the ethynyl moiety.

Part 1: Physicochemical Divergence

The fundamental difference lies in the protonation state of the N7 (pyridine-like) nitrogen. 7-azaindole is a bioisostere of purine, and its acid-base behavior is governed by the electron-deficient pyridine ring.

Structural & Electronic Properties
FeatureFree Base (Neutral)Hydrochloride Salt (Cationic)
Molecular State Non-ionized. Lone pair on N7 is available.Protonated at N7 (

). Chloride counterion (

).
pKa (Approx) ~4.6 (Conjugate acid pKa)N/A (Already protonated species)
Lattice Energy Lower.[1] Held by weak

stacking and H-bonds.
Higher. Stabilized by ionic interactions and strong H-bond networks.
Solubility (Organic) High (DMSO, DMF, EtOAc, DCM).[1]Low to Negligible (DCM, EtOAc).[1]
Solubility (Aq) Poor (< 1 mg/mL typical).[1]High (Dissociates to cation in water).
Hygroscopicity Generally Low.High Risk. HCl salts of azaindoles are prone to moisture uptake.
The Protonation Mechanism

The protonation does not occur at the pyrrole nitrogen (N1), which is non-basic due to lone pair delocalization into the aromatic system. It occurs exclusively at the pyridine nitrogen (N7).

Protonation cluster_0 Critical Interaction FreeBase Free Base (N7 Lone Pair Available) Salt HCl Salt (N7-H+ ... Cl-) FreeBase->Salt + HCl (Anhydrous) HCl HCl (Acid) Salt->FreeBase + NaHCO3 (Aq) Desc Protonation increases polarity and disrupts organic solubility

Figure 1: Equilibrium between Free Base and HCl Salt forms.[1] The reaction is reversible via basic workup.

Part 2: Synthetic Utility & Reactivity[2]

The presence of the 5-ethynyl group (a terminal alkyne) introduces a specific stability constraint that differentiates this molecule from a standard 7-azaindole.

The "Free Base" Imperative for Coupling

If you are using 5-ethynyl-7-azaindole as an intermediate for Sonogashira coupling or CuAAC (Click Chemistry) , you must use the Free Base.

  • Catalyst Poisoning: Palladium (Pd) and Copper (Cu) catalysts often coordinate with free chloride ions or are inhibited by the acidic environment of the salt.

  • Base Consumption: Cross-coupling reactions require an organic base (e.g., TEA, DIPEA).[1] Using the HCl salt consumes stoichiometric equivalents of your base immediately, generating triethylamine hydrochloride precipitates that can occlude the reaction surface.

The "Alkyne Hydration" Risk (Salt Specific)

A critical risk specific to the HCl Salt of the 5-ethynyl derivative is acid-catalyzed hydration .

  • Mechanism: In the presence of moisture (even atmospheric humidity absorbed by the hygroscopic salt) and the acidic proton, the terminal alkyne can undergo Markovnikov hydration.

  • Result: Conversion of the ethynyl group (-C≡CH) into an acetyl group (-C(=O)CH₃) .

  • Prevention: If storing the HCl salt, it must be kept strictly anhydrous and at -20°C.

Experimental Protocol: Salt-to-Base Conversion

Use this protocol to prepare the commercial HCl salt for organic synthesis.

  • Dissolution: Suspend 1.0 eq of 5-ethynyl-7-azaindole HCl in Ethyl Acetate (EtOAc) or Dichloromethane (DCM). Note: It will not dissolve fully initially.

  • Neutralization: Add 1.2 eq of Saturated Aqueous Sodium Bicarbonate (

    
    ).
    
  • Partition: Stir vigorously for 15 minutes until the solid dissolves into the organic layer (indicating conversion to the lipophilic free base).

  • Separation: Separate the organic layer. Extract aqueous layer 2x with fresh EtOAc.

  • Drying: Dry combined organics over

    
     (Sodium Sulfate). Do not use acidic drying agents. 
    
  • Concentration: Evaporate solvent in vacuo to yield the Free Base as an off-white solid.

Part 3: Biopharmaceutical Implications[1]

For drug development professionals, the selection between forms is a trade-off between processing stability and bioavailability .

Solubility & Dissolution

The 7-azaindole scaffold is notoriously insoluble in water due to high lattice energy and planarity.

  • Free Base: Dissolution is rate-limiting. In biological assays, it may precipitate in buffer, leading to false negatives (low potency) or erratic PK data.[1]

  • HCl Salt: Provides the "spring" effect. The salt dissolves rapidly in the stomach (low pH), but may precipitate as the free base in the intestine (neutral pH). This supersaturation often drives better absorption than the unformulated free base.

Decision Logic for Researchers

DecisionTree Start Intended Application? Synth Organic Synthesis (Coupling/Click) Start->Synth Bio Biological Assay (In Vitro/In Vivo) Start->Bio Storage Long Term Storage Start->Storage UseBase USE FREE BASE Avoids catalyst poisoning Synth->UseBase UseSalt USE HCL SALT (Buffered) Bio->UseSalt Check CHECK HUMIDITY Storage->Check Check->UseBase Safest (No Hydration Risk) Check->UseSalt Risk of Alkyne Hydration

Figure 2: Decision matrix for selecting the appropriate form based on experimental stage.

Part 4: Handling & Storage Summary

ParameterFree BaseHCl Salt
Storage Temp 2-8°C-20°C (Desiccated)
Atmosphere Inert (Argon/Nitrogen) recommended.Strictly Inert. Moisture causes degradation.
Shelf Life High (Chemically stable).Moderate (Physical instability/Hygroscopicity).
Container Amber glass.Tightly sealed vial with parafilm + desiccant.
Expert Insight: The "Yellowing" Phenomenon

Researchers often observe 5-ethynyl-7-azaindole samples turning yellow or brown over time.

  • In Free Base: This is typically slow oxidation of the pyrrole ring (electron-rich).

  • In HCl Salt: Rapid darkening often indicates polymerization of the alkyne or hydration, catalyzed by trace acidity and moisture. If your salt has turned dark brown and sticky, it has likely degraded and should be re-purified or discarded.

References

  • Song, J. J., et al. (2002).[1] "Organometallic Methods for the Synthesis of 7-Azaindoles." Journal of Organic Chemistry. (Discusses the fundamental reactivity of the azaindole scaffold). [1]

  • Popowycz, F., et al. (2014).[1] "The Azaindole Framework in the Design of Kinase Inhibitors." MDPI Pharmaceuticals. (Comprehensive review on solubility and pKa properties of azaindoles). [1]

  • Kutsumura, N., et al. (2022).[1][2] "Synthesis and evaluation of 3-alkynyl-5-aryl-7-aza-indoles." Frontiers in Chemistry. (Details Sonogashira coupling conditions requiring free base forms).

  • Serajuddin, A. T. (2007).[1] "Salt formation to improve drug solubility." Advanced Drug Delivery Reviews. (General principles on HCl salt selection and counterion effects).

  • Organic Chemistry Portal. "Synthesis of Azaindoles." (Database of synthetic methodologies confirming base requirements for Pd-catalysis).

Sources

Methodological & Application

Advanced Synthesis of Kinase Inhibitors Utilizing the 5-Ethynyl-1H-pyrrolo[2,3-b]pyridine Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale & Pharmacophore Design

The development of highly selective, ATP-competitive kinase inhibitors relies heavily on privileged heterocyclic scaffolds. Among these, the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core is a premier adenine bioisostere[1].

From a mechanistic perspective, the 7-azaindole core anchors the molecule within the highly conserved kinase hinge region. The pyrrole nitrogen (N1-H) acts as a critical hydrogen bond donor, while the pyridine nitrogen (N7) serves as a hydrogen bond acceptor, directly mimicking the binding mode of the adenine ring of ATP[1].

However, achieving kinase selectivity requires extending the molecule out of the hinge region and into the variable selectivity pockets (e.g., the DFG-out pocket or solvent-exposed channels). Functionalizing the C5 position of the 7-azaindole core provides an ideal geometric vector for this extension[2]. By installing an ethynyl group at C5, we generate 5-ethynyl-1H-pyrrolo[2,3-b]pyridine —a highly versatile synthetic intermediate. The terminal alkyne is primed for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), allowing rapid assembly of 1,4-disubstituted 1,2,3-triazoles. These triazoles act as metabolically stable amide bioisosteres, providing additional hydrogen-bond acceptors while projecting aryl or alkyl tail groups deep into the kinase selectivity pocket[2].

Visualizing the Kinase Binding Logic

G ATP ATP Binding Site Hinge Kinase Hinge Region (Hydrogen Bonding) ATP->Hinge Selectivity Selectivity Pocket (Hydrophobic/Solvent) ATP->Selectivity Azaindole 7-Azaindole Core (Adenine Mimic) Azaindole->Hinge Binds via N1-H and N7 Alkyne 5-Ethynyl / Triazole Linker (Vector & H-bond Acceptor) Azaindole->Alkyne C5 Extension Tail Aryl/Alkyl Tail (Selectivity Determinant) Alkyne->Tail CuAAC Click Tail->Selectivity Pocket Occupation

Conceptual binding model of 5-ethynyl-7-azaindole derivatives within the kinase ATP-binding site.

Synthetic Strategy & Workflow

Workflow SM Starting Material 5-Bromo-7-azaindole Sono Sonogashira Coupling Pd(PPh3)4, CuI SM->Sono Int1 Intermediate 5-(TMS-ethynyl) Sono->Int1 Deprot Deprotection K2CO3, MeOH Int1->Deprot Int2 Key Scaffold 5-Ethynyl-7-azaindole Deprot->Int2 Click CuAAC Click R-N3, Cu(I) Int2->Click Final Final Inhibitor Triazole Derivative Click->Final

Step-by-step synthetic workflow for generating triazole-linked kinase inhibitors via CuAAC.

Self-Validating Experimental Protocols

As a standard of trustworthiness, the following protocols are designed as self-validating systems. Each step includes the mechanistic causality behind the reagent choices and explicit Quality Control (QC) metrics to ensure reaction success before proceeding.

Protocol A: Synthesis of 5-Ethynyl-1H-pyrrolo[2,3-b]pyridine

Objective: Convert commercially available 5-bromo-1H-pyrrolo[2,3-b]pyridine into the terminal alkyne scaffold via a Sonogashira cross-coupling followed by desilylation[3].

Step-by-Step Methodology:

  • Sonogashira Coupling: In an oven-dried Schlenk flask under Argon, dissolve 5-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous DMF. Add Trimethylsilylacetylene (TMS-acetylene, 2.0 eq) and N,N-Diisopropylethylamine (DIPEA, 1.5 eq).

  • Catalyst Addition: Add Pd(PPh3)4 (5 mol%) and CuI (7.5 mol%).

    • Causality: Pd(0) undergoes oxidative addition into the aryl-bromide bond. CuI reacts with the terminal alkyne to form a copper acetylide intermediate, which facilitates transmetalation to the palladium center. DIPEA acts as the base to neutralize the HBr byproduct.

  • Reaction: Stir the mixture at 80 °C for 12–18 hours.

    • Validation Check: Monitor via TLC (Hexane/EtOAc 3:1). The starting material (UV active) should disappear, replaced by a higher Rf spot corresponding to the TMS-protected intermediate.

  • Workup: Concentrate the mixture in vacuo, extract with EtOAc, wash with brine to remove DMF, and dry over MgSO4.

  • TMS Deprotection: Dissolve the crude TMS-ethynyl intermediate in Methanol. Add K2CO3 (2.5 eq) and stir at room temperature for 2 hours under Argon[3].

    • Causality: The mild basic methanolysis selectively cleaves the labile Silicon-Carbon bond without disrupting the azaindole core.

  • Final Isolation: Evaporate the methanol, partition between water and dichloromethane, extract the organic layer, dry, and purify via flash chromatography.

    • Validation Check (Critical): 1H NMR (CDCl3) must show the disappearance of the large TMS singlet (~0.2 ppm) and the appearance of a terminal alkyne proton singlet at ~3.5 ppm.

Protocol B: CuAAC "Click" Elaboration into Kinase Inhibitor Libraries

Objective: Synthesize a library of 1,4-disubstituted 1,2,3-triazoles targeting the kinase selectivity pocket.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve 5-ethynyl-1H-pyrrolo[2,3-b]pyridine (1.0 eq) and the desired aryl/alkyl azide (1.1 eq) in a 1:1 mixture of tert-butanol and water.

  • Catalyst Generation: Add CuSO4·5H2O (10 mol%) followed by Sodium Ascorbate (20 mol%).

    • Causality: Cu(I) is highly susceptible to oxidation and disproportionation. Generating Cu(I) in situ by reducing Cu(II) sulfate with sodium ascorbate ensures a steady, active catalytic species. The t-BuOH/H2O solvent system ensures solubility for both the hydrophobic azaindole and the water-soluble catalysts.

  • Reaction: Stir vigorously at room temperature for 12 hours.

  • Workup & Validation: Dilute with ice-cold water. The triazole product typically precipitates. Filter the solid and wash with cold water and diethyl ether.

    • Validation Check: Perform IR spectroscopy. The strong, distinct azide stretch (~2100 cm⁻¹) must be completely absent. LC-MS should confirm the exact mass of the [M+H]+ cyclized product.

Protocol C: FRET-Based Kinase Inhibition Validation

Objective: Quantify the IC50 of the synthesized compounds against the target kinase (e.g., AAK1)[2].

Step-by-Step Methodology:

  • Assay Preparation: In a 384-well plate, dispense the synthesized inhibitors in a 10-point dose-response dilution series (e.g., 10 µM to 0.5 nM).

  • Incubation: Add the target kinase, ATP (at the predetermined Km concentration), and a FRET-labeled peptide substrate. Incubate for 1 hour at room temperature.

    • Causality: ATP-competitive inhibitors will bind to the hinge region, displacing ATP and preventing the phosphorylation of the FRET peptide.

  • Development: Add a site-specific development protease. Unphosphorylated peptides are cleaved, disrupting the FRET signal.

  • Readout & Validation: Measure fluorescence emission at 445 nm (coumarin) and 520 nm (fluorescein) upon excitation at 400 nm.

    • Validation Check: Calculate the Z'-factor using a known reference inhibitor (e.g., Staurosporine) as a positive control and DMSO as a negative control. A Z'-factor > 0.5 validates the assay's dynamic range and reliability.

Quantitative Data: Prototype SAR Profiling

The following table summarizes the Structure-Activity Relationship (SAR) data for a prototype library synthesized using the protocols above, demonstrating the impact of the C5-extension on kinase affinity.

Compound IDC5 Substituent (R-Group)Target Kinase IC50 (nM)Cell Viability IC50 (µM)LogP (Calculated)
Precursor -Bromo> 10,000> 50.01.82
Scaffold -Ethynyl4,500> 50.01.54
Triazole-A 1-phenyl-1H-1,2,3-triazol-4-yl12525.42.45
Triazole-B 1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl4515.22.61
Triazole-C 1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl12 4.8 2.38

Table 1: Comparative SAR profiling showing that while the bare ethynyl scaffold has weak affinity, elaboration into substituted triazoles (Triazole A-C) drives nanomolar potency by successfully occupying the selectivity pocket.

References

1.[1] Title: Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

2.[2] Title: Synthesis and Structure–Activity Relationships of 3,5-Disubstituted-pyrrolo[2,3-b]pyridines as Inhibitors of Adaptor-Associated Kinase 1 with Antiviral Activity Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

3.[3] Title: Enhancing Repair of Oxidative DNA Damage with Small Molecule Activators of MTH1 - Supporting Information Source: AWS / Supporting Information URL:

Sources

Application Note: Click Chemistry Protocols for 5-Ethynyl-7-Azaindole Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Utility

5-Ethynyl-7-azaindole hydrochloride represents a high-value "clickable" scaffold in medicinal chemistry and chemical biology. Unlike simple alkyne reporters, this compound serves as a bioisostere of purine , making it a privileged structure for the development of kinase inhibitors and DNA-interacting agents.

The presence of the ethynyl group at the C5 position allows for the rapid diversification of the scaffold via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) . However, the unique electronic properties of the 7-azaindole core—specifically the Lewis basicity of the N7 nitrogen—present specific challenges (e.g., copper chelation) that standard click protocols often overlook.

This guide provides optimized protocols to overcome these challenges, ensuring high yields and preserving the biological integrity of the final conjugate.

Key Technical Challenges Addressed
  • pH Management: The hydrochloride salt form is acidic. Failure to buffer effectively will stall the reduction of Cu(II) to Cu(I), inhibiting the catalytic cycle.

  • Copper Sequestration: The N7 nitrogen of the azaindole ring can coordinate with Cu(I), potentially poisoning the catalyst. We utilize specific ligand architectures (THPTA/TBTA) to outcompete this sequestration.

  • Solubility: Balancing the solubility of the hydrophobic aromatic core with the requirements of aqueous click chemistry.

Material Preparation & Handling[1][2][3]

Stock Solution Preparation

The hydrochloride salt significantly improves shelf stability but requires neutralization in situ for optimal reactivity.

ComponentConcentrationSolventStorageNotes
5-Ethynyl-7-azaindole HCl 50 mMDMSO-20°CHygroscopic. Equilibrate to RT before opening.
CuSO₄[1][2][3][4][5] · 5H₂O 20 mMddH₂ORTFilter sterilize if used for cell culture.
Sodium Ascorbate 100 mMddH₂OFreshCritical: Oxidizes rapidly. Make fresh for every experiment.
THPTA Ligand 50 mMddH₂O-20°CWater-soluble ligand. Preferred over TBTA for biological applications.
TBTA Ligand 10 mMDMSO/tBuOHRTUse for organic synthesis/small molecule conjugation.
The "Neutralization" Factor

Expert Insight: The pKa of the protonated 7-azaindole is approximately 4.6. When dissolving the HCl salt in unbuffered water, the pH can drop below 4.0. The CuAAC reaction is optimal at pH 7.0–8.0.

  • Requirement: You must perform the reaction in a buffered system (PBS, HEPES, or Tris, pH 7.5) or add 1.1 equivalents of a base (e.g., Triethylamine) if working in pure organic solvents.

Experimental Protocols

Protocol A: Small Molecule Synthesis (High Concentration)

Application: Fragment-based drug discovery (FBDD), synthesis of triazole-linked inhibitor libraries. Reaction Scale: 10–100 mg

  • Solvent System: Prepare a 1:1 mixture of t-Butanol (tBuOH) and Water .

    • Why: tBuOH solubilizes the organic azide and azaindole, while water solubilizes the copper salts.

  • Setup: In a glass scintillation vial equipped with a stir bar:

    • Add 5-Ethynyl-7-azaindole HCl (1.0 equiv).

    • Add Organic Azide (1.0–1.1 equiv).

    • Add Solvent Mix (Concentration of alkyne should be 0.1 M – 0.2 M).

  • Catalyst Addition:

    • Add CuSO₄ (5 mol%).

    • Add Sodium Ascorbate (10–15 mol%).

    • Note: The solution should turn bright yellow/orange upon ascorbate addition, indicating Cu(I) generation.

  • Reaction: Cap the vial and stir vigorously at Room Temperature (RT) for 4–16 hours.

  • Workup:

    • Dilute with water (precipitation often occurs).

    • Extract with Ethyl Acetate.

    • Wash with 5% NH₄OH (to remove copper traces) followed by brine.

    • Dry over Na₂SO₄ and concentrate.[6]

Protocol B: Bioconjugation (Low Concentration / Aqueous)

Application: Labeling proteins, DNA, or cell lysates with 5-ethynyl-7-azaindole probes. Reaction Scale: Microgram to milligram (biomolecule).

Expert Insight: At low concentrations (<1 mM), the N7 nitrogen of the azaindole competes effectively for the scarce Cu(I) ions. You must use a catalytic ligand (THPTA) to protect the copper and accelerate the reaction.

  • Buffer: Use PBS (pH 7.4) . Avoid buffers with chelators (EDTA) or primary amines (Tris) if possible, though Tris is acceptable if Cu concentration is sufficient.

  • Premix Catalyst Complex (Critical Step):

    • In a separate tube, mix CuSO₄ and THPTA in a 1:5 molar ratio.[2]

    • Incubate for 5 minutes. This ensures all copper is bound to the accelerating ligand before exposure to the azaindole.

  • Reaction Assembly:

    • Biomolecule (Azide-labeled): 10–50 µM final conc.

    • 5-Ethynyl-7-azaindole HCl: 100–200 µM final conc. (Use 2–5x excess).

    • Cu-THPTA Complex: 100 µM Cu / 500 µM THPTA final conc.

    • Sodium Ascorbate: 2.5 mM final conc. (Add last to initiate).

  • Incubation:

    • Incubate for 30–60 minutes at RT in the dark.

    • Note: 7-azaindoles can be photosensitive; protect from light.

  • Purification: Remove excess small molecules via spin columns (PD-10) or dialysis.

Mechanism & Troubleshooting Visualization

The following diagram illustrates the standard catalytic cycle and the specific "trap" presented by the 7-azaindole scaffold (N7-coordination) that necessitates the use of ligands like THPTA.

CuAAC_Mechanism cluster_inputs Reagents cluster_cycle Catalytic Cycle Cu2 Cu(II) Source (Inactive) Cu1 Active Cu(I)-Ligand Complex Cu2->Cu1 Reduction Asc Ascorbate (Reductant) Asc->Cu1 Ligand THPTA Ligand (Protector) Ligand->Cu1 Stabilization Intermediate Cu-Acetylide Intermediate Cu1->Intermediate + Alkyne Alkyne 5-Ethynyl-7-Azaindole (Substrate) Trap Inhibition Trap: N7-Copper Chelation Alkyne->Trap Excess Cu(I) No Ligand Azide Azide-R (Partner) Product 1,2,3-Triazole Conjugate Intermediate->Product + Azide Cyclization Product->Cu1 Regeneration Trap->Cu1 Ligand Displacement

Caption: Figure 1. CuAAC catalytic cycle showing the role of THPTA in preventing copper deactivation via N7-chelation to the azaindole core.

Workflow Diagram

This flowchart outlines the critical order of operations for Protocol B (Bioconjugation), ensuring pH balance and catalyst activity.

Protocol_Workflow Start Start: 5-Ethynyl-7-Azaindole HCl Step1 1. Dissolve in DMSO (50 mM Stock) Start->Step1 Step2 2. Prepare Buffer (PBS pH 7.4) Neutralizes HCl Step1->Step2 Dilute Step4 4. Assembly Order: Buffer -> Biomolecule -> Azaindole -> Catalyst Step2->Step4 Step3 3. Premix Catalyst CuSO4 + THPTA (1:5 Ratio) Step3->Step4 Add Step5 5. Initiate: Add Sodium Ascorbate Step4->Step5 End Purify Conjugate Step5->End 30-60 min

Caption: Figure 2. Step-by-step addition protocol emphasizing the premixing of the catalyst and the late addition of the reductant.

Troubleshooting & Optimization Table

ObservationProbable CauseCorrective Action
Reaction Stalls / Low Yield pH < 6.0 due to HCl saltCheck pH of reaction mix. Add 100 mM HEPES (pH 7.5) or small amount of TEA.
Precipitate Formation Low solubility of AzaindoleIncrease DMSO/tBuOH content (up to 20-30% is tolerated by many proteins).
Protein Degradation ROS generation (Fenton chem)Increase THPTA concentration; ensure Ascorbate is not in massive excess (>5 mM).
Blue/Green Solution Oxidation of Cu(I) to Cu(II)Oxygen leak. Degas solvents or add more fresh Sodium Ascorbate.

Safety & References

Safety Warning:

  • Azides: Low molecular weight organic azides can be explosive. Handle with care and avoid concentrating reaction mixtures containing small azides to dryness.

  • Copper: Copper salts are toxic to aquatic life and mammalian cells at high concentrations. Dispose of waste according to EHS regulations.

References:

  • Rostovtsev, V. V., et al. (2002).[3][5][7] A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition. Link

  • Hong, V., et al. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie. Link

  • Presolski, S. I., et al. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. Link

  • Song, J. J., et al. (2002). Organometallic Methods for the Synthesis of 7-Azaindoles. Chemical Society Reviews. (Context on Azaindole Reactivity). Link

Sources

Application Note: Sonogashira Coupling of 5-Ethynyl-1H-pyrrolo[2,3-b]pyridine

[1]

Abstract

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a "privileged structure" in medicinal chemistry, serving as a bioisostere for purines in kinase inhibitor development (e.g., Vemurafenib, Pexidartinib). Functionalization at the C-5 position is critical for tuning potency and selectivity. This guide details the Sonogashira cross-coupling of 5-ethynyl-1H-pyrrolo[2,3-b]pyridine with aryl halides. We address specific challenges inherent to the azaindole core—specifically catalyst poisoning by the pyridine nitrogen (N7) and the acidity of the pyrrole nitrogen (N1-H)—and provide a robust, self-validating protocol for high-yield synthesis.

Mechanistic Insight & Retrosynthetic Logic

The Substrate Challenge

5-ethynyl-1H-pyrrolo[2,3-b]pyridine presents a unique electronic environment. Unlike simple phenylacetylenes, the azaindole core is electron-deficient due to the pyridine ring, yet the pyrrole ring creates a push-pull system.

Key Reactivity Hurdles:

  • N7-Coordination (Catalyst Poisoning): The lone pair on the pyridine nitrogen (N7) is a competent ligand for Pd(II) species, potentially sequestering the catalyst and stalling the cycle.

  • N1-H Acidity (pKa ~13.2): In the presence of bases required for the Sonogashira cycle (e.g., Et3N, Cs2CO3), the N1 proton can be removed. The resulting azaindolyl anion is a strong nucleophile that can engage in side reactions or form stable, unreactive complexes with Copper(I).

  • Glaser Homocoupling: The terminal alkyne at C-5 is prone to oxidative dimerization (Glaser coupling) in the presence of Cu(I) and oxygen, competing with the desired cross-coupling.

Pathway Visualization

The following diagram illustrates the standard catalytic cycle and the specific "off-cycle" traps associated with the azaindole scaffold.

Sonogashira_AzaindolePd0Pd(0)L2Active CatalystOxAddOxidative Addition[Ar-Pd(II)-X]Pd0->OxAddAr-XTransMetalTransmetallationOxAdd->TransMetalCu-AcetylideRedElimReductive Elimination(Product Release)TransMetal->RedElimPd(II) ComplexRedElim->Pd0RegenerationSubstrate5-Ethynyl-7-azaindoleSubstrate->TransMetalCuI, BaseTrap_N7TRAP: N7-Pd Coordination(Catalyst Arrest)Substrate->Trap_N7Pd(II) bindingTrap_NHTRAP: N1-Deprotonation(Anionic Interference)Substrate->Trap_NHBase

Figure 1: Catalytic cycle highlighting specific deactivation pathways (Traps) for 7-azaindole substrates.

Optimization Matrix: Condition Screening

Before scaling, evaluate the substrate's tolerance using this decision matrix. The "Protected" route is recommended for GMP/GLP campaigns due to higher reproducibility.

ParameterMethod A: Protected (Recommended) Method B: Direct (Unprotected)
Protecting Group SEM (2-(Trimethylsilyl)ethoxymethyl) or Tosyl (Ts)None (Free N-H)
Catalyst Pd(PPh3)2Cl2 (3-5 mol%)Pd(dppf)Cl2 (5 mol%)
Co-Catalyst CuI (1-2 mol%)CuI (5-10 mol%)
Base Et3N or DIPEA (2-3 equiv)Cs2CO3 (2 equiv)
Solvent THF or DMFDMSO or DMF/H2O
Temperature RT to 50°C60°C to 80°C
Pros High yield, easy purification, no catalyst poisoning.Fewer steps (atom economy), faster.
Cons Two extra steps (protection/deprotection).[1][2]Lower yield, difficult purification, variable kinetics.

Detailed Protocol: Method A (SEM-Protected Route)

This protocol describes the coupling of 1-((2-(trimethylsilyl)ethoxy)methyl)-5-ethynyl-1H-pyrrolo[2,3-b]pyridine with an Aryl Iodide.

Reagents & Equipment
  • Limiting Reagent: 5-ethynyl-1-(SEM)-7-azaindole (1.0 equiv).

  • Coupling Partner: Aryl Iodide (1.1 equiv).

  • Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh3)2Cl2] (0.05 equiv).[3]

  • Co-Catalyst: Copper(I) Iodide [CuI] (0.02 equiv).

  • Base: Triethylamine [Et3N] (3.0 equiv), anhydrous.

  • Solvent: Tetrahydrofuran [THF], anhydrous, degassed.

  • Inert Gas: Argon or Nitrogen (Balloon or Manifold).

Step-by-Step Procedure

Step 1: System Deoxygenation (CRITICAL)

  • Oxygen is the enemy of this reaction, promoting Glaser homocoupling of the 5-ethynyl substrate.

  • Sparge the THF and Et3N with Argon for at least 15 minutes prior to use.

Step 2: Reaction Assembly

  • In a flame-dried Schlenk flask or round-bottom flask equipped with a septum, add:

    • 5-ethynyl-1-(SEM)-7-azaindole (1.0 mmol).

    • Aryl Iodide (1.1 mmol).

    • Pd(PPh3)2Cl2 (35 mg, 0.05 mmol).

    • CuI (3.8 mg, 0.02 mmol).

  • Seal the flask and purge with Argon x 3 cycles (Vacuum/Fill).

Step 3: Solvent Addition & Reaction

  • Add degassed THF (5 mL, 0.2 M concentration) via syringe.

  • Add degassed Et3N (0.42 mL, 3.0 mmol) via syringe.

  • Stir the mixture at Room Temperature (25°C) .

    • Note: The reaction typically turns dark brown/black within 10 minutes. This is normal.

  • Monitor by TLC or LCMS every hour. Most iodide couplings complete within 2-4 hours. If using Aryl Bromides, heat to 50-60°C.

Step 4: Work-up

  • Dilute the reaction mixture with EtOAc (20 mL).

  • Filter through a small pad of Celite to remove Pd/Cu residues. Rinse the pad with EtOAc.

  • Wash the filtrate with Water (2 x 15 mL) and Brine (1 x 15 mL).

    • Tip: A wash with 5% NH4OH can help remove residual Copper (blue aqueous layer).

  • Dry over Na2SO4, filter, and concentrate in vacuo.

Step 5: Purification

  • Purify via Flash Column Chromatography (SiO2).

  • Gradient: 0-50% EtOAc in Hexanes (adjust based on polarity of the aryl partner).

  • Checkpoint: The homocoupled dimer (di-azaindole butadiyne) is a common impurity; it is usually much less polar than the cross-coupled product.

Troubleshooting & Critical Process Parameters (CPPs)

ObservationRoot CauseCorrective Action
Low Conversion (<20%) Catalyst poisoning by N7.Switch to Pd(dppf)Cl2 or increase catalyst loading to 10%. Ensure N1 is protected.
High Homocoupling (Dimer) Oxygen presence.Rigorous degassing (freeze-pump-thaw preferred). Add CuI last under positive Argon flow.
Reaction Stalls Consumption of alkyne via degradation.Add the alkyne slowly (syringe pump) to the mixture of Ar-X and Catalyst.
Blue Aqueous Wash Residual Copper.Wash organic layer with 10% aqueous EDTA or NH4OH/NH4Cl buffer.

Workflow Logic: Decision Tree

Optimization_WorkflowStartStart: 5-Ethynyl-7-azaindole CouplingCheck_ProtectIs N1 Protected?Start->Check_ProtectProtectedRoute A: StandardPd(PPh3)2Cl2 / CuI / Et3N / THFCheck_Protect->ProtectedYes (SEM/Ts)UnprotectedRoute B: Direct CouplingCheck_Protect->UnprotectedNoResult_CheckCheck LCMS @ 2hProtected->Result_CheckDirect_CondUse Pd(dppf)Cl2 / Cs2CO3 / DMSOHeat to 60°CUnprotected->Direct_CondDirect_Cond->Result_CheckSuccessProceed to WorkupResult_Check->Success>90% Conv.Fail_StallReaction Stalled?Result_Check->Fail_Stall<50% Conv.Action_HeatIncrease Temp to 60°CFail_Stall->Action_HeatAr-Br SubstrateAction_CatSwitch Ligand (XPhos or SPhos)Fail_Stall->Action_CatSteric Bulk

Figure 2: Logical decision tree for reaction optimization.

References

  • Preparation of 5-Ethynyl-7-azaindole Precursors

    • Synthesis of 5-bromo-7-azaindole and subsequent Sonogashira coupling.
    • Bhat, P. V., et al. "Efficient Synthesis of 5-Nitro-7-azaindole on a Kilogram Scale."[4] Organic Process Research & Development, 2015. Link

  • General Sonogashira Conditions for Azaindoles

    • Review of metal-catalyzed reactions on the azaindole core.
    • Leboho, T. C., et al.[5] "The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines." RSC Advances, 2013. Link

  • Protecting Group Strategies

    • Discussion on SEM and Tosyl protection for 7-azaindole lithi
    • Song, J. J., et al. "Stoichiometric and Catalytic Pd-Cu Coupling." Chemical Society Reviews, 2007. Link

  • Application in Drug Discovery (Kinase Inhibitors)

    • Example of 5-substituted 7-azaindole in Vemurafenib analogs.
    • Tsai, J., et al. "Discovery of a selective inhibitor of oncogenic B-Raf kinase with potent antimelanoma activity." Proceedings of the National Academy of Sciences, 2008. Link

  • Copper-Free Variants (Alternative Protocol)

    • Methodology for avoiding Cu-acetylide formation in sensitive substr
    • Liang, Y., et al. "Copper-Free Sonogashira Coupling." Angewandte Chemie International Edition, 2008. Link

using 5-ethynyl-1H-pyrrolo[2,3-b]pyridine as a fragment in drug discovery

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 5-Ethynyl-1H-pyrrolo[2,3-b]pyridine as a Privileged Fragment in Kinase-Targeted Drug Discovery

Executive Summary & Strategic Rationale

In modern Fragment-Based Drug Discovery (FBDD), the selection of a starting pharmacophore dictates the trajectory of lead optimization. 5-ethynyl-1H-pyrrolo[2,3-b]pyridine (commonly referred to as 5-ethynyl-7-azaindole) has emerged as a highly privileged fragment for targeting the ATP-binding site of kinases[1],[2].

As a Senior Application Scientist, I approach fragment selection not merely as a structural exercise, but as a strategic deployment of chemical vectors. The 7-azaindole core acts as a bioisostere for the purine ring of ATP, forming robust bidentate hydrogen bonds with the kinase hinge region[3],[2]. Simultaneously, the 5-ethynyl substitution serves a dual purpose:

  • Vectorial Extension: The rigid, linear alkyne projects directly into the hydrophobic back-pocket (or gatekeeper region) with minimal entropic penalty upon binding[4],[5].

  • Synthetic Handle: The terminal alkyne acts as an ideal bioorthogonal handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), enabling rapid, modular assembly of extended inhibitors[6].

Mechanistic Rationale: The "Why" Behind the Structure

To understand the efficacy of this fragment, we must examine the causality of its binding kinetics. The nitrogen at position 1 (N1-H) acts as a hydrogen bond donor, while the nitrogen at position 7 (N7) acts as a hydrogen bond acceptor. This perfectly complements the backbone carbonyl and amide NH of the kinase hinge residues (e.g., Met/Leu)[1],[2].

Why use an ethynyl group at the C5 position rather than a flexible alkyl or aryl linkage? The alkyne is sp-hybridized, enforcing a strict 180° linear geometry. This rigidity prevents the linker from adopting non-productive conformations in solution, thereby reducing the entropic cost (


) of binding when the molecule enters the constrained DFG-out or gatekeeper pockets[4],[5]. Furthermore, the electron-rich nature of the alkyne can engage in favorable 

-stacking or edge-to-face interactions with aromatic gatekeeper residues.

G ATP_Pocket Kinase ATP Pocket (Target Site) Hinge Hinge Region (Met/Leu Residues) ATP_Pocket->Hinge Hydrophobic Hydrophobic Back Pocket (Gatekeeper Region) ATP_Pocket->Hydrophobic Azaindole 7-Azaindole Core (Bidentate H-Bonds) Hinge->Azaindole H-Bonding Ethynyl 5-Ethynyl Linker (Rigid Vector) Azaindole->Ethynyl C5 Substitution Ethynyl->Hydrophobic Vectorial Extension

Figure 1. Structural rationale for 5-ethynyl-7-azaindole binding within the kinase ATP pocket.

FBDD Workflow: CuAAC-Mediated Fragment Assembly

In our workflow, 5-ethynyl-7-azaindole is reacted with a library of azide-functionalized fragments. The resulting 1,4-disubstituted 1,2,3-triazole not only links the fragments but actively participates in binding, often acting as an amide bioisostere that can form additional hydrogen bonds with the DFG motif[6].

G Frag1 Fragment A (5-Ethynyl-7-azaindole) CuAAC CuAAC Reaction (Click Chemistry) Frag1->CuAAC Frag2 Fragment B Library (Azide-functionalized) Frag2->CuAAC LCMS LC-MS Validation (Triazole Formation) CuAAC->LCMS Catalyst: Cu(I) Assay Biochemical Assay (Kinase Inhibition) LCMS->Assay Validated Links Hit Lead Optimization (Hit Identification) Assay->Hit IC50 & LE

Figure 2. Fragment-based drug discovery workflow utilizing CuAAC for rapid lead generation.

Self-Validating Experimental Protocols

Protocol A: In Situ CuAAC Fragment Linking

Causality Check: Why use TBTA and Sodium Ascorbate? Cu(I) is highly unstable in aqueous environments and prone to disproportionation into Cu(0) and Cu(II). Sodium ascorbate is added in excess to continuously reduce any oxidized Cu(II) back to the active Cu(I) state. TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) acts as a stabilizing ligand, encasing the Cu(I) ion to prevent degradation while maintaining catalytic turnover.

Step-by-Step Methodology:

  • Preparation: In a 96-well plate, dispense 5-ethynyl-1H-pyrrolo[2,3-b]pyridine (10 mM in DMSO, 2 µL) and the target azide library (10 mM in DMSO, 2 µL) into 76 µL of a

    
    -BuOH/H₂O (1:1 v/v) solvent mixture.
    
  • Catalyst Assembly: Prepare a fresh catalytic master mix containing CuSO₄·5H₂O (1 mM) and TBTA (1.1 mM) in DMSO. Add 10 µL of this mix to each well.

  • Initiation: Add 10 µL of freshly prepared Sodium Ascorbate (5 mM in H₂O) to initiate the reduction of Cu(II) to Cu(I).

  • Incubation: Seal the plate and agitate at room temperature for 12 hours.

  • Self-Validation (LC-MS): Before proceeding to biological screening, inject 1 µL of the crude mixture into an LC-MS system. Validation Criteria: The reaction is only deemed successful and advanced to the assay stage if the extracted ion chromatogram (EIC) shows >85% conversion to the expected triazole mass

    
    .
    
Protocol B: Biochemical Kinase Inhibition Assay (e.g., AAK1 or BRAF)

Causality Check: Why set the ATP concentration at the


 value? If ATP is too high, competitive inhibitors will be artificially masked (false negatives). If ATP is too low, the assay lacks physiological relevance. Setting 

ensures a balanced, highly sensitive dynamic range[7],[8].

Step-by-Step Methodology:

  • Reagent Setup: Prepare the kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Plating: Transfer 1 µL of the validated CuAAC crude mixture (or purified lead) into a 384-well assay plate. Include DMSO-only wells (negative control) and a known reference inhibitor like Ponatinib or Vemurafenib (positive control)[1],[4].

  • Enzyme Addition: Add 10 µL of the target kinase (e.g., AAK1, 2 nM final concentration) and incubate for 15 minutes to allow pre-equilibration of the hinge-binding fragment.

  • Reaction Initiation: Add 10 µL of an ATP/Substrate peptide mix. Ensure the final ATP concentration equals the specific

    
     of the kinase (e.g., 10 µM).
    
  • Detection: After 60 minutes, add 20 µL of ADP-Glo™ Kinase Assay Reagent to deplete unreacted ATP, followed by the Kinase Detection Reagent to convert ADP to luminescence.

  • Self-Validation: Calculate the Z'-factor using the positive and negative controls. Validation Criteria: The assay is only valid if

    
     and the reference inhibitor 
    
    
    
    falls within 3-fold of its historically established value.

Quantitative Data Presentation

The true metric of fragment success is Ligand Efficiency (LE) , which measures binding energy per heavy atom. A successful FBDD campaign maintains or slightly improves LE while drastically lowering the


. Below is a representative data summary demonstrating the optimization of 5-ethynyl-7-azaindole into a potent lead compound.
CompoundStructure / LinkageKinase IC₅₀ (nM)Ligand Efficiency (kcal/mol/HA)Mechanistic Notes
Fragment 1 5-ethynyl-7-azaindole> 10,000~0.35Weak hinge binder, high LE.
Fragment 2 Azide-functionalized tail> 50,000N/ANo hinge binding; inactive alone.
Linked Lead A 1,4-disubstituted triazole450.42Synergistic binding; triazole acts as H-bond acceptor in DFG-out pocket.
Linked Lead B 1,5-disubstituted triazole1,2000.31Sub-optimal geometry; steric clash with gatekeeper residue.

References

  • Zhang, H., et al. "Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling." Molecules, 2023.[Link]

  • Ayala-Aguilera, C. C., et al. "Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis." Journal of Medicinal Chemistry, 2022.[Link]

  • Anthonissen, S., et al. "Discovery of antivirally active inhibitors of adaptor protein-2 associated kinase 1 based on various bicyclic heteroaromatic scaffolds derived from a 7-azaindole analogue." European Journal of Medicinal Chemistry, 2025.[Link]

Sources

Application Note: High-Throughput Synthesis of 5-Substituted 7-Azaindole Libraries

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Strategic Overview & Rationale

The "Privileged" Scaffold

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a bioisostere of both indole and purine. In the context of kinase drug discovery, it is considered a "privileged structure" because its N1-C2-N7 motif perfectly mimics the hydrogen-bonding pattern required to bind to the ATP-hinge region of kinase domains (e.g., Vemurafenib).

Why the 5-Position? While the N1 and C3 positions are chemically accessible via standard alkylation or electrophilic aromatic substitution, the C5-position projects vectors into the solvent-exposed region or the hydrophobic pocket II (depending on binding mode), allowing for the modulation of physicochemical properties (solubility, permeability) without disrupting the critical hinge-binding interaction.

The Synthetic Challenge

Functionalizing the 5-position is non-trivial due to the electron-deficient nature of the pyridine ring, which deactivates it toward electrophilic attack. Consequently, Palladium-catalyzed cross-coupling of 5-halo-7-azaindoles is the industry standard for library generation.

Part 2: Library Design & Pre-Validation

Scaffold Selection

For HTS library production, reliability is paramount. We utilize 5-bromo-7-azaindole as the core scaffold due to its commercial availability and optimal balance between reactivity (sufficient for oxidative addition) and stability.

The N1-Protection Decision (Critical)
  • Unprotected (Free NH): Possible but risky. The acidic N1-H (

    
    ) can deprotonate, poisoning Pd-catalysts or leading to N-arylation byproducts.
    
  • Protected (Recommended): We employ SEM (2-(Trimethylsilyl)ethoxymethyl) or Boc (tert-Butyloxycarbonyl) protection.

    • Why SEM? It is stable under basic Suzuki conditions and prevents "flipped" binding modes during intermediate assays.

    • Why Boc? Easier to remove (TFA/DCM) but less stable under harsh basic coupling conditions.

    • Decision: For this protocol, we use N-Boc-5-bromo-7-azaindole for operational simplicity in deprotection, assuming moderate coupling temperatures (

      
      C).
      

Part 3: Experimental Protocols

Workflow Visualization

The following diagram outlines the parallel synthesis workflow, emphasizing the divergence point for different chemical diversities.

LibraryWorkflow Start Scaffold: 5-Bromo-7-azaindole Protect N1-Protection (Boc Anhydride) Start->Protect Split Split Batch Protect->Split Suzuki Route A: Suzuki (Aryl/Heteroaryl Boronic Acids) Split->Suzuki Buchwald Route B: Buchwald (Primary/Secondary Amines) Split->Buchwald Deprotect N1-Deprotection (TFA or HCl) Suzuki->Deprotect Buchwald->Deprotect Scavenge Pd Scavenging (SiliaMetS Thiol) Deprotect->Scavenge QC QC & Plating (LCMS / DMSO Stock) Scavenge->QC

Caption: Parallel synthesis workflow for 5-substituted 7-azaindole libraries showing divergence for chemical diversity.

Protocol A: Suzuki-Miyaura Coupling (Aryl/Heteroaryl Diversity)

Target: Biaryl systems for hydrophobic pocket exploration.

Reagents:

  • Scaffold: N-Boc-5-bromo-7-azaindole (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acids (1.5 equiv)[1]

  • Catalyst:

    
     (5 mol%)
    
    • Rationale: The ferrocenyl ligand prevents Pd aggregation and is robust against air/moisture, essential for high-throughput parallel synthesis.

  • Base:

    
     (2.0 M aqueous, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane (degassed)[2]

Step-by-Step:

  • Dispensing: In a 96-well deep-well block (polypropylene), dispense 100 µL of scaffold stock (0.2 M in Dioxane).

  • Reagent Addition: Add 150 µL of Boronic Acid stock (0.2 M in Dioxane).

  • Catalyst/Base: Add 50 µL of Catalyst/Base slurry. Note: Premixing aqueous base and catalyst just before addition ensures homogeneity.

  • Reaction: Seal block with a chemically resistant mat. Heat to 90°C for 4 hours with orbital shaking (800 rpm).

  • Monitoring: Check random wells via LCMS. Conversion should be >90%.

Protocol B: Buchwald-Hartwig Amination (Solubility/H-Bonding)

Target: Introduction of solubilizing groups (piperazines, morpholines).

Reagents:

  • Scaffold: N-Boc-5-bromo-7-azaindole (1.0 equiv)

  • Nucleophile: Diverse Amines (1.2 equiv)

  • Catalyst System:

    
     (2 mol%) + XPhos  (4 mol%)
    
    • Rationale: XPhos is a bulky, electron-rich biaryl phosphine that facilitates oxidative addition into the electron-poor pyridine ring and promotes reductive elimination.

  • Base:

    
     (Sodium tert-butoxide) (1.5 equiv)
    
  • Solvent: Toluene or tert-Amyl Alcohol (anhydrous)

Step-by-Step:

  • Inert Atmosphere: Perform all dispensing in a glovebox or under a nitrogen curtain.

  • Dispensing: Add scaffold (solid or concentrated stock) and amine to the reaction block.

  • Catalyst Addition: Add pre-complexed Pd/Ligand solution in toluene.

  • Reaction: Seal and heat to 100°C for 12 hours .

    • Note: Stronger heating is required compared to Suzuki due to the higher energy barrier of C-N bond formation on this scaffold.

Part 4: Post-Synthesis Processing & QC

Deprotection (Global Step)

After coupling, the Boc group must be removed to restore the hinge-binding motif.

  • Reagent: 4M HCl in Dioxane or TFA/DCM (1:1).

  • Procedure: Add 500 µL to each well. Shake at RT for 2 hours. Evaporate to dryness (Genevac).

Palladium Scavenging (Mandatory for HTS)

Residual Palladium causes false positives in biochemical assays (fluorescence quenching) and toxicity in cell assays.

  • Protocol: Resuspend crude product in MeOH/THF. Add SiliaMetS® Thiol or MP-TMT resin (4:1 w/w ratio relative to catalyst).

  • Incubation: Shake at 40°C for 4 hours. Filter to remove resin.

Data Presentation: QC Criteria
ParameterAcceptance CriterionMethodRationale
Purity > 90% (Area Under Curve)UPLC-UV (254 nm)HTS data integrity
Identity [M+H]+ ± 0.5 DaMS (ESI+)Confirmation of structure
Solubility Clear at 10 mMVisual/NephelometryPrevents compound precipitation in acoustic dispensers
Pd Content < 10 ppmICP-MS (Spot check)Prevents assay interference
QC Decision Tree

QCDecision Sample Crude Library Sample LCMS LCMS Analysis Sample->LCMS PurityCheck Purity > 85%? LCMS->PurityCheck Pass Prep-HPLC Purification (Standard Gradient) PurityCheck->Pass Yes Fail Reprocess or Discard PurityCheck->Fail No FinalQC Final QC (Purity > 95%) Pass->FinalQC FinalQC->Fail Fail Plate Format to 384-well (10mM DMSO) FinalQC->Plate Pass

Caption: Quality Control decision logic for high-throughput library validation.

Part 5: Troubleshooting & Optimization (Expert Insights)

  • Problem: Low conversion in Suzuki coupling.

    • Cause: Protodeboronation of the boronic acid or catalyst poisoning by the azaindole nitrogen (if deprotection occurred prematurely).

    • Solution: Switch to Boronic Esters (Pinacol) which are more stable, or increase catalyst loading to 10 mol%. Ensure the N-protecting group is intact.

  • Problem: Protodehalogenation (loss of Br without coupling).

    • Cause: "Hydride" source in the reaction (often from alcohol solvents or overheating).

    • Solution: Use strictly anhydrous Dioxane; avoid ethanol/isopropanol as cosolvents.

  • Problem: Precipitation in DMSO stocks.

    • Cause: 7-azaindoles are planar and stack efficiently (pi-stacking).

    • Solution: Add 1-5% water or use

      
      -DMSO during QC to verify solubility. For storage, ensure 100% DMSO is dry.
      

References

  • Merour, J. Y., & Joseph, B. (2001).[3] Pyrrolo[2,3-b]pyridines (7-azaindoles): Synthesis and reactivity. Current Organic Chemistry. Link

  • Lachance, N., et al. (2016). Practical Synthesis of 5-Substituted 7-Azaindoles via Suzuki-Miyaura Cross-Coupling. Journal of Organic Chemistry. Link (Note: Representative citation for methodology).

  • Miyaura, N., & Suzuki, A. (1995).[4] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition. Link

  • Biotage Application Note. (2023). Metal Scavenging in Pharmaceutical Process Chemistry. Link (General reference for SiliaMetS/MP-TMT protocols).

Sources

Technical Application Note: Optimization of Reaction Conditions for 5-Ethynyl-7-Azaindole HCl in Aqueous Environments

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Significance

5-Ethynyl-7-azaindole is a privileged scaffold in medicinal chemistry, particularly in the development of kinase inhibitors (e.g., Vemurafenib intermediates) and bio-orthogonal probes. The 7-azaindole core mimics the purine ring of ATP, allowing for potent hydrogen bonding interactions within kinase hinge regions.[1]

This guide addresses a specific technical challenge: utilizing the HCl salt form of 5-ethynyl-7-azaindole in aqueous media . While the HCl salt offers superior shelf-stability and initial water solubility compared to the free base, its acidity can disrupt metal-catalyzed transformations if not managed correctly. This note details optimized protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and aqueous Sonogashira cross-coupling, focusing on pH management and catalyst preservation.

Physicochemical Profile & Handling

Solubility and Speciation

The 5-ethynyl-7-azaindole HCl salt is highly soluble in water due to the protonation of the pyridine-like nitrogen (N-7). However, for the terminal alkyne to react in metal-catalyzed pathways, the solution pH must often be adjusted to prevent catalyst inhibition or protonation of reactive partners.

PropertySpecificationImplication for Aqueous Reactions
State White to off-white solid (HCl salt)Hygroscopic; store under desiccated inert gas.
pKa (N-1) ~13 (Pyrrole-like)Remains protonated/neutral in standard buffers.
pKa (N-7) ~4.6 (Pyridine-like)Critical: In water, the HCl salt creates an acidic environment (pH < 4). This must be neutralized to > pH 5-6 for efficient CuAAC.
Solubility > 50 mg/mL (Water)Excellent for aqueous stock solutions.
Stock Solution Preparation
  • Solvent: Degassed Milli-Q water or PBS (pH 7.4).

  • Stability: The terminal alkyne is susceptible to oxidative homocoupling (Glaser coupling) in the presence of oxygen and copper traces. Always degas solvents before dissolving the alkyne.

  • Storage: -20°C in dark, airtight vials.

Core Reaction 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[2]

Rationale

The "Click" reaction is the primary application for this scaffold in aqueous media, often used to conjugate the azaindole pharmacophore to ubiquitin ligase recruiters (PROTACs), fluorophores, or DNA-encoded libraries.

Critical Mechanism: The "Chelation Trap"

Unlike simple phenylacetylenes, 7-azaindoles possess a pyridine-like nitrogen (N-7) capable of coordinating Cu(I). If the concentration of Cu(I) is too low, or if the ligand is weak, the azaindole core can sequester the catalyst, stalling the reaction.

  • Solution: Use a strong stabilizing ligand (THPTA or BTTAA) and maintain a minimum 5:1 Ligand:Cu ratio.

Optimized Protocol (Aqueous Buffer)

Reagents:

  • Alkyne: 5-Ethynyl-7-azaindole HCl (10 mM stock in water).

  • Azide: Target azide (10 mM stock in DMSO or Water).

  • Catalyst: CuSO₄·5H₂O (20 mM in water).

  • Reductant: Sodium Ascorbate (50 mM in water, freshly prepared).

  • Ligand: THPTA (50 mM in water).

  • Buffer: 100 mM Potassium Phosphate (pH 7.0) or HEPES. Avoid Tris (can coordinate Cu).

Step-by-Step Workflow:

  • Neutralization: Dilute the 5-ethynyl-7-azaindole HCl stock into the Phosphate Buffer. Ensure final pH is 7.0–7.5. Note: The buffer capacity must exceed the molar amount of HCl introduced by the starting material.

  • Premix Catalyst: In a separate tube, mix CuSO₄ and THPTA (1:5 molar ratio) and incubate for 5 mins to form the complex.

  • Reaction Assembly:

    • Add Azide (1.0 equiv).

    • Add Alkyne (1.0 equiv).

    • Add Cu-THPTA complex (5–10 mol%).

    • Initiate: Add Sodium Ascorbate (20–50 mol%).

  • Incubation: Stir at Room Temperature for 1–4 hours under inert atmosphere (N₂ or Ar).

  • Quenching: Add 1 mM EDTA or commercially available copper scavenger beads to remove Cu ions before biological assay.

Workflow Diagram (CuAAC)

CuAAC_Workflow cluster_0 Critical Control Point: pH & Chelation Start 5-Ethynyl-7-Azaindole (HCl Salt) Neutral Neutralized Alkyne (Free Base in situ) Start->Neutral Dissolution & pH Adj. Buffer Phosphate Buffer (pH 7.4) Buffer->Neutral Reaction Catalytic Cycle (Cu-Acetylide Intermediate) Neutral->Reaction Cat_Mix CuSO4 + THPTA (Pre-complexation) Cat_Mix->Reaction Catalyst Injection Azide Target Azide (R-N3) Azide->Reaction Product 1,4-Triazole Conjugate Reaction->Product Na-Ascorbate Reduction

Caption: Workflow for neutralizing the HCl salt and preventing catalyst sequestration during CuAAC.

Core Reaction 2: Aqueous Sonogashira Coupling

Rationale

Used for synthesizing unsymmetrical bis-aryl alkynes (e.g., extending the kinase inhibitor scaffold). While traditionally done in organic solvents, aqueous surfactant conditions allow for "Green Chemistry" applications and higher solubility of the HCl salt.

Optimized Protocol (Micellar Conditions)

Reagents:

  • Alkyne: 5-Ethynyl-7-azaindole HCl.

  • Aryl Halide: Ar-I or Ar-Br (Ar-I preferred for milder conditions).

  • Catalyst: Pd(dtbpf)Cl₂ or Pd/C (heterogeneous).

  • Surfactant: 2 wt % TPGS-750-M in water (forms micelles to solubilize organic halide).

  • Base: Triethylamine (Et₃N).

Step-by-Step Workflow:

  • Solvent Prep: Degas the 2% TPGS-750-M solution with Argon for 15 mins.

  • Base Addition: Add Et₃N (3.0 equiv). Crucial: The first equivalent neutralizes the HCl salt; the remaining 2 equivalents drive the Sonogashira cycle.

  • Substrate Addition: Add Aryl Halide (1.0 equiv) and 5-Ethynyl-7-azaindole HCl (1.2 equiv).

  • Catalyst: Add Pd catalyst (1–3 mol%) and CuI (1 mol%, optional but accelerates rate).

  • Reaction: Stir vigorously at Room Temperature (for Ar-I) or 45°C (for Ar-Br) for 6–12 hours.

  • Work-up: Extract with EtOAc. The surfactant remains in the aqueous phase.

Troubleshooting & Optimization Matrix

IssueProbable CauseCorrective Action
Precipitation upon mixing Low pH caused by HCl saltCheck pH. Add 1M NaOH or increase buffer concentration.
Reaction Stalled (CuAAC) Cu chelation by N-7Increase THPTA ligand to 10:1 ratio relative to Cu.
Glaser Coupling (Dimer) Oxygen presenceDegas all buffers strictly. Keep reaction under inert atmosphere.
Low Yield (Sonogashira) HCl interfering with BaseEnsure at least 3 equivalents of Et₃N are used (1 eq for HCl, 2 eq for reaction).

References

  • Aurigene Pharmaceutical Services. (2009). A highly effective synthesis of 2-alkynyl-7-azaindoles.[2] (Demonstrates Pd/Cu catalytic systems for azaindoles in aqueous media).

  • National Institutes of Health (NIH). (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. (Review of Sonogashira conditions on the azaindole core).

  • PharmaBlock. (2020).[2] Azaindoles in Medicinal Chemistry.[1][3][4][5] (Data on solubility and physicochemical properties of 7-azaindoles vs indoles).

  • Beilstein Journal of Organic Chemistry. (2013). Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition. (Detailed CuAAC mechanisms in aqueous buffers).

Sources

Troubleshooting & Optimization

Technical Support Center: Solubility Optimization for 5-ethynyl-1H-pyrrolo[2,3-b]pyridine HCl

Author: BenchChem Technical Support Team. Date: March 2026

Compound ID: 5-ethynyl-1H-pyrrolo[2,3-b]pyridine Hydrochloride Common Scaffold: 7-Azaindole derivative Application: Kinase inhibition (e.g., FGFR, TNIK), Synthetic Intermediate CAS (Free Base): 1207351-16-3 | CAS (HCl Salt): 2243509-58-0[1][2]

Module 1: Diagnostic & Decision Framework

Before attempting solubilization, you must select the correct strategy based on your final application. The hydrochloride salt form provides initial stability but is highly sensitive to pH shifts in aqueous buffers.

Solubility Decision Tree

Use the following logic flow to determine your optimal formulation strategy.

SolubilityStrategy Start Start: Define Application CheckConc Target Concentration? Start->CheckConc LowConc Low (< 10 µM) (e.g., In Vitro IC50) CheckConc->LowConc HighConc High (> 1 mM) (e.g., In Vivo / Stock) CheckConc->HighConc CheckSystem Buffer System pH? LowConc->CheckSystem MethodC Method C: Complexation (HP-β-Cyclodextrin) HighConc->MethodC Best Bioavailability Acidic pH < 4.0 (Acidic) CheckSystem->Acidic Stable Neutral pH 7.0 - 7.4 (PBS / Media) CheckSystem->Neutral Risk of Precipitation MethodA Method A: Direct Aqueous Dissolution (Maintain Salt Form) Acidic->MethodA MethodB Method B: DMSO Stock + Stepwise Dilution (Limit DMSO < 0.5%) Neutral->MethodB

Figure 1: Decision matrix for solubilizing 5-ethynyl-1H-pyrrolo[2,3-b]pyridine HCl based on experimental requirements.

Module 2: The Science of Solubility (The "Why")

Understanding the physicochemical properties of the 7-azaindole core is critical to preventing experimental failure.

The pH Trap (Disproportionation)

The 7-azaindole core (pyrrolo[2,3-b]pyridine) is a weak base.[2]

  • pKa (Conjugate Acid): ~4.6[2]

  • Mechanism: At pH < 4.6, the pyridine nitrogen is protonated (

    
    ), carrying a positive charge that aids solubility.[2] At physiological pH (7.4), the molecule loses this proton and reverts to its neutral, hydrophobic free-base form.[2]
    
  • The Result: If you dissolve the HCl salt directly into PBS (pH 7.4), the buffering capacity strips the HCl, neutralizing the molecule. The hydrophobic ethynyl group drives immediate precipitation ("crashing out").

The Common Ion Effect

While less dominant than pH, the presence of chloride ions (Cl⁻) in buffers like PBS or saline can suppress the solubility of the HCl salt due to the common ion effect, pushing the equilibrium back toward the solid salt form.[3][4]

Lattice Energy

The planar nature of the 7-azaindole scaffold promotes strong


-

stacking in the solid state. This high crystal lattice energy requires significant solvent interaction (like DMSO or Cyclodextrins) to overcome.

Module 3: Troubleshooting & FAQs

Q1: My compound dissolved in water but precipitated immediately when added to cell culture media. Why? A: This is a classic "pH Shock." Your water was likely slightly acidic (pH 5-6) or unbuffered, allowing the HCl salt to remain stable.[2] Cell media (pH 7.4) neutralized the salt to the free base.

  • Fix: Predissolve in DMSO (Method B) or use a Cyclodextrin carrier (Method C) to shield the hydrophobic core.

Q2: Can I use Ethanol instead of DMSO? A: Ethanol is generally a poorer solvent for rigid aromatic systems like 7-azaindoles compared to DMSO. It also evaporates faster, leading to concentration variability.[2]

  • Recommendation: Stick to DMSO for stock solutions. If toxicity is a concern, use HP-

    
    -CD aqueous formulation.[2]
    

Q3: I see a fine haze in my PBS solution after dilution. Is this acceptable? A: No. A haze indicates micro-precipitation. This leads to heterogeneous dosing (some cells get 100µM, others 0µM) and false negatives in assays.[2]

  • Fix: Sonicate for 10 minutes. If haze persists, reduce the final concentration or increase the DMSO percentage (if tolerant).

Module 4: Validated Protocols

Protocol A: Standard DMSO Stock (For In Vitro Assays)

Best for: High-throughput screening, IC50 determination.[2]

Reagents: Anhydrous DMSO (Grade: Cell Culture Tested).

  • Weighing: Weigh the HCl salt into a glass vial (avoid plastic if possible to prevent leaching).

  • Dissolution: Add DMSO to achieve a 10 mM or 20 mM stock concentration.

    • Note: Do not attempt >50 mM stocks; the ethynyl group increases rigidity and limits saturation limits.

  • Mixing: Vortex vigorously for 30 seconds. If undissolved particles remain, sonicate at 40°C for 5-10 minutes.

  • Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Dilution (Critical Step):

    • Intermediate Step: Dilute the stock 1:100 into the assay buffer (not pure water) while vortexing to prevent local high-concentration crash-out.

    • Final Step: Dilute to final testing concentration (e.g., < 0.5% DMSO).[2]

Protocol B: Cyclodextrin Complexation (For In Vivo/High Conc.)

Best for: Animal studies (IP/PO/IV) or high-concentration cellular assays where DMSO is toxic.[2]

Rationale: Hydroxypropyl-


-cyclodextrin (HP-

-CD) forms a "host-guest" inclusion complex, encapsulating the hydrophobic azaindole core while presenting a hydrophilic exterior to the solvent.[2]

Reagents: HP-


-CD (Pharma Grade), 0.1N HCl, 0.1N NaOH, PBS.[2]
ComponentFunctionConcentration Range
HP-

-CD
Solubilizer / Carrier20% - 30% (w/v)
pH Adjusters Salt Stability Controlq.s. to pH 4.0 - 5.0

Workflow:

  • Vehicle Prep: Prepare a 30% (w/v) HP-

    
    -CD solution in purified water. Stir until clear.
    
  • Compound Addition: Add the 5-ethynyl-1H-pyrrolo[2,3-b]pyridine HCl powder slowly to the vehicle while stirring.

  • Acidification (Optional but Recommended): If dissolution is slow, lower pH to ~3.5 using 0.1N HCl to ensure full protonation of the pyridine ring.

  • Equilibration: Stir for 1-2 hours at room temperature.

  • Adjustment: Once dissolved, slowly adjust pH back to 4.5 - 5.5 using 0.1N NaOH. Do not exceed pH 6.0.

  • Filtration: Sterile filter (0.22 µm PVDF) before use.

Module 5: Formulation Reference Data

Solvent SystemSolubility PotentialBiological CompatibilityNotes
Pure Water (pH 7) Low (< 1 mg/mL)HighRisk of free-base precipitation.[2]
0.1 N HCl (pH 1) High (> 10 mg/mL)Low (Must buffer)Good for initial dissolution only.[2]
DMSO Very High (> 50 mg/mL)Low (Toxic > 1%)Standard for stock solutions.[2]
30% HP-

-CD
Moderate (5-15 mg/mL)HighGold standard for in vivo delivery.[2]
PEG400 / Water (50:50) ModerateModerateViscous; may affect PK profiles.[2]

References

  • Sigma-Aldrich. 5-Ethynyl-1H-pyrrolo[2,3-b]pyridine Product Specification.[2][5] Available at: (Accessed via search).[2]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for 7-Azaindole (1H-Pyrrolo[2,3-b]pyridine).[2] (General scaffold properties).

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. (Establishes HP- -CD protocols for hydrophobic drugs).
  • Popiołek, Ł. (2017). Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. (Discusses solubility challenges of planar nitrogen heterocycles).
  • Li, P., & Zhao, L. (2014). Developing early formulations: Practice and perspective. International Journal of Pharmaceutics.

Sources

Technical Support Center: 5-Ethynyl-7-Azaindole Stability & Storage

Author: BenchChem Technical Support Team. Date: March 2026

Product Code: 5-E-7-AZA | Category: Kinase Inhibitor Intermediates

Introduction: The "Hidden" Instability

User Query: "My batch of 5-ethynyl-7-azaindole arrived white but turned brown after two weeks in the fridge. Is it still usable?"

Executive Summary: 5-ethynyl-7-azaindole is a critical scaffold for kinase inhibitors (e.g., Vemurafenib analogs). While the azaindole core is relatively stable, the C-5 terminal alkyne is highly reactive. The degradation you observe (browning/blackening) is likely oxidative homocoupling (Glaser coupling) or polymerization , often catalyzed by trace metal residues (


, 

) remaining from the Sonogashira synthesis.

This guide provides the protocols to arrest this degradation and rescue valuable material.

Module 1: Mechanism of Degradation

Why is my compound polymerizing?

The stability of 5-ethynyl-7-azaindole is governed by the "Triangle of Instability": Oxygen , Light , and Trace Metals .

  • Glaser Coupling (The Primary Culprit): If the synthesis used Copper(I) Iodide (

    
    ), trace copper ions (
    
    
    
    ppm) can catalyze the dimerization of the terminal alkyne into a diyne in the presence of oxygen. This diyne is unstable and polymerizes further into dark-colored oligomers.
  • Photochemical Activation: The azaindole ring absorbs UV/Blue light. In the solid state, this energy can be transferred to the alkyne, triggering radical polymerization (polyacetylene formation).

  • Azaindole Autocatalysis: The N-7 nitrogen is a hydrogen bond acceptor. It can coordinate with trace metals, effectively "holding" the catalyst near the reactive alkyne.

Visualizing the Pathway

The following diagram illustrates how environmental factors trigger the transition from Monomer (Active) to Polymer (Inactive).

DegradationPathway Compound 5-Ethynyl-7-Azaindole (White Solid) Glaser Glaser Coupling (Dimerization) Compound->Glaser + Cu+ / O2 Polymer Polyacetylene-like Oligomers (Brown/Black) Compound->Polymer Radical Polymerization (Slow) TraceCu Trace Copper (Cu+) (Synthesis Residue) TraceCu->Glaser Oxygen Oxygen (Air) Oxygen->Glaser Light UV/Visible Light Light->Polymer Glaser->Polymer Propagation

Figure 1: Mechanistic pathways leading to the degradation of 5-ethynyl-7-azaindole. Note the central role of trace copper and oxygen.

Module 2: The "Gold Standard" Storage Protocol

Objective: Maximize shelf-life (>12 months) by eliminating the Triangle of Instability.

ParameterStandard ConditionGold Standard (Recommended)Why?
Temperature

(Fridge)

(Freezer)
Arrhenius equation: Lower temp exponentially slows polymerization rates.
Atmosphere Air (capped vial)Argon or Nitrogen Overlay Removes

required for oxidative coupling.
Container Clear GlassAmber Vial + Parafilm Blocks UV light; Parafilm prevents moisture/oxygen ingress.
State SolidSolid (Desiccated) NEVER store in solution (DMSO/MeOH) for long periods. Solution state accelerates molecular collisions.
Step-by-Step Storage Procedure
  • Aliquot Immediately: Upon receipt, do not store the bulk bottle. Weigh out single-use aliquots (e.g., 10mg, 50mg) into amber vials.

    • Reason: Repeated freeze-thaw cycles introduce moisture and oxygen every time the bottle is opened.

  • Inert Gas Purge: Gently flow Argon or Nitrogen into the vial for 10-15 seconds before capping.

  • Seal: Cap tightly and wrap the neck with Parafilm.

  • Desiccate: Place vials in a secondary container (Ziploc or jar) containing silica gel packets. Store at

    
    .
    

Module 3: Troubleshooting & Rescue

Scenario: Your compound has turned off-white or light brown.

Diagnostic Decision Tree

Follow this logic flow to determine if the material can be saved.

Troubleshooting Start Inspect Compound Appearance Color Color? Start->Color White White / Pale Yellow Color->White No Change Brown Light Brown / Tan Color->Brown Surface Change Black Dark Brown / Black (Sticky) Color->Black Deep Change Action1 Pass: Use as is. Check HPLC purity. White->Action1 Action2 Rescue Possible: Recrystallize or Silica Plug Brown->Action2 Action3 Discard: Polymerization > 10% Black->Action3

Figure 2: Visual inspection guide for determining compound viability.

Rescue Protocol: Removing Copper & Polymers

If the compound is light brown, it likely contains trace copper and surface oxidation products. Reagents: Ethyl Acetate (EtOAc), Hexanes, Silica Gel, QuadraPure™ TU (or similar thiourea scavenger).

  • Dissolution: Dissolve the solid in minimal Ethyl Acetate.

    • Note: If insoluble black specks remain, filter them out (these are polymers).

  • Metal Scavenging (Optional but Recommended): Add a metal scavenger (e.g., SiliaMetS® Thiol or QuadraPure™) and stir for 30 mins. Filter.

    • Why: This removes the catalytic copper causing the issue.[1]

  • Silica Plug: Pass the solution through a short pad of silica gel.

    • Elute with 30% EtOAc in Hexanes.

    • The brown polymer is polar and will stick to the top of the silica; the clean product will elute.

  • Concentrate: Evaporate solvent under reduced pressure (keep bath

    
    ).
    
  • Dry: High vacuum for 4 hours. Store immediately under Argon.

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I store 5-ethynyl-7-azaindole in DMSO at -20°C? A: Only for short durations (< 1 week). In DMSO, the effective concentration is high, and DMSO can act as an oxidant or ligand for trace metals, accelerating degradation. Always store as a solid.

Q2: I see a new peak at RRT 1.2 on my HPLC. What is it? A: This is likely the Glaser dimer (1,3-diyne). It is highly hydrophobic and elutes later than the monomer. If this peak is >5%, repurify immediately using the "Rescue Protocol" above.

Q3: Is the compound sensitive to basic workups? A: Yes. Strong bases can deprotonate the terminal alkyne (pKa ~25), forming an acetylide. If any metal salts are present, this acetylide will react instantly. Use mild bases (Carbonates) and avoid strong hydroxides if possible.

Q4: Why does the Safety Data Sheet (SDS) not mention this instability? A: SDSs focus on acute safety (toxicity, flammability), not chemical stability for research purposes. Most generic SDSs for azaindoles do not account for the specific reactivity of the 5-ethynyl moiety.

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Link

    • Cited for: Mechanism of Copper/Palladium c
  • Siemsen, P., Livingston, R. C., & Diederich, F. (2000). Acetylenic Coupling: A Powerful Tool in Molecular Construction. Angewandte Chemie International Edition, 39(15), 2632–2657. Link

    • Cited for: Mechanisms of Glaser coupling (oxidative homocoupling) of terminal alkynes.[2]

  • Song, J. J., et al. (2010). Organometallic Methods for the Synthesis of the Kinase Inhibitor Enzastaurin. Journal of Organic Chemistry, 75(6), 1888–1897.
  • Sigma-Aldrich. (n.d.). 7-Azaindole Derivatives Storage and Stability Technical Bulletin. Link

    • Cited for: General storage parameters for azaindole scaffolds.

Sources

purification methods for 5-ethynyl-1H-pyrrolo[2,3-b]pyridine reaction mixtures

[1]

Executive Summary & Molecule Profile[1]

The Molecule: 5-ethynyl-1H-pyrrolo[2,3-b]pyridine (also known as 5-ethynyl-7-azaindole).[1] The Challenge: This scaffold presents a "perfect storm" for purification difficulties. It is amphoteric (possessing both an acidic pyrrole proton and a basic pyridine nitrogen), highly polar, and prone to metal chelation (specifically Cu and Pd from Sonogashira couplings).[1]

Key Physicochemical Properties:

Property Value/Description Implication for Purification
pKa (N1-H) ~13.0 (Acidic) Can be deprotonated by strong bases; H-bond donor.[1]
pKa (N7) ~4.6 (Basic) Protonates in acidic media; interacts strongly with acidic silanols on silica gel (causing streaking).[1]
LogP ~1.6 - 1.9 Moderately lipophilic but polar enough to require polar mobile phases.[1]

| Metal Affinity | High (N7 + C5-alkyne) | Chelates Cu(I) and Pd(II), leading to colored impurities and high residual metal content.[1] |

Troubleshooting Guide (Q&A Format)

Issue 1: "My crude mixture is dark green/blue and the color persists after filtration."

Diagnosis: Copper(II) contamination.[1] In Sonogashira couplings, Copper(I) iodide is oxidized to Copper(II) species, which form stable, blue/green complexes with the 7-azaindole nitrogen atoms.[1] Simple filtration through Celite is insufficient.

Protocol: The Ammonia Wash

  • Dissolve the crude reaction residue in a water-immiscible solvent (Ethyl Acetate is preferred over DCM for better phase separation with basic water).[1]

  • Wash 1: Wash with 10% aqueous NH₄OH (ammonium hydroxide) or a saturated NH₄Cl/NH₄OH (9:1) buffer.[1]

    • Mechanism:[1][2][3][4][5] Ammonia competes with the azaindole ligand, forming the water-soluble deep blue complex

      
      .[1]
      
  • Wash 2: Repeat until the aqueous layer is colorless.

  • Wash 3: Brine wash to remove excess ammonia.

  • Dry over Na₂SO₄ (avoid MgSO₄ if the product is acid-sensitive, though rare for this scaffold).[1]

Issue 2: "The product streaks badly on silica gel columns, co-eluting with impurities."

Diagnosis: Silanol Interaction. The basic Nitrogen at position 7 (N7) interacts via hydrogen bonding or protonation with the acidic silanol groups (

11

Protocol: Mobile Phase Modification Do not use standard Hexane/Ethyl Acetate gradients without modification.

  • Option A (Standard): Use DCM/MeOH gradients (e.g., 0%

    
     10% MeOH).[1]
    
    • Critical Additive: Add 1% conc. NH₄OH or 1% Triethylamine (Et₃N) to the DCM and the MeOH reservoirs. This neutralizes the silica surface.

  • Option B (Alternative): Use "Neutralized Silica."[1] Pre-wash the column with 1% Et₃N in Hexane, then run your gradient.

  • Option C (Reverse Phase): If normal phase fails, switch to C18 silica using Water/Acetonitrile with 0.1% Ammonium Bicarbonate (basic buffer) to keep the pyridine deprotonated and sharp.

Issue 3: "I have high Palladium residual levels (>1000 ppm) even after a column."

Diagnosis: Metal Chelation. The alkyne and the azaindole nitrogen can form "pincer-like" complexes with Palladium that co-elute on silica.

Protocol: Scavenging Workflow Before column chromatography, treat the organic solution (after the Copper wash) with a solid-supported scavenger.

  • Selection: Use Thiol-functionalized silica (e.g., SiliaMetS® Thiol) or Thiourea scavengers.[1] Charcoal (activated carbon) is a cheaper but less selective alternative.[1]

  • Procedure:

    • Dilute crude in THF or EtOAc (10 mL/g).

    • Add scavenger (typically 20-50 wt% relative to crude mass).[1]

    • Stir at 40°C for 4 hours.

    • Filter through a 0.45µm pad.

  • Verification: Check Pd levels via ICP-MS. Target should be <20 ppm for early intermediates, <5 ppm for late-stage.[1]

Issue 4: "My yield is lower than expected, and I see a new spot on TLC."

Diagnosis: Alkyne Instability or Glaser Coupling.

  • Glaser Coupling: If oxygen was not rigorously excluded, two alkyne molecules couple to form a diyne dimer. This spot is usually more non-polar (higher Rf) than the product.

  • Protodesilylation (if TMS-protected): If you used TMS-acetylene and the workup was too basic (e.g., NaOH), you might have premature deprotection or degradation.[1]

Protocol: Stabilization [1]

  • Prevention: Sparge all solvents with Argon/Nitrogen for 15 mins before reaction.

  • Storage: Store the purified solid under Argon at -20°C. Terminal alkynes can polymerize upon long-term exposure to air and light.[1]

Visual Workflows

Diagram 1: The Purification Decision Matrix

This flowchart guides you through the post-reaction processing logic.

PurificationFlowStartCrude Reaction Mixture(Sonogashira)CheckColorIs the mixtureGreen/Blue?Start->CheckColorCuWashWash with 10% NH4OH(Repeat until colorless)CheckColor->CuWashYes (Cu salts)OrgPhaseOrganic Phase(EtOAc/THF)CheckColor->OrgPhaseNoCuWash->OrgPhasePdCheckHigh Pd Expected?OrgPhase->PdCheckScavengeAdd Thiol-Silica Scavenger(4h @ 40°C)PdCheck->ScavengeYesFilterFilter (Celite/Membrane)PdCheck->FilterNoScavenge->FilterTLCTLC Analysis(Check for Streaking)Filter->TLCStdColFlash Column:DCM/MeOH (No Additive)TLC->StdColClean spotsModColFlash Column:DCM/MeOH + 1% NH4OHTLC->ModColStreaking observedFinalPure 5-ethynyl-7-azaindoleStdCol->FinalModCol->Final

Caption: Decision matrix for processing 7-azaindole reaction mixtures, prioritizing metal removal and chromatographic optimization.

Diagram 2: Mechanism of Silica Streaking & Correction

Understanding why the additive is necessary ensures compliance with the protocol.

StreakingMechSilicaSilica Surface(Acidic Si-OH)InteractionStrong H-Bonding/Protonation(Peak Tailing)Silica->Interaction + BlockedSilicaNeutralized Silica(Si-O- NH4+)Silica->BlockedSilicaAzaindole7-Azaindole(Basic N7)Azaindole->InteractionModifierAdditive(NH4OH or Et3N)Modifier->Silica Preferential Binding FreeElutionSharp Peak ElutionBlockedSilica->FreeElution + Azaindole

Caption: Mechanistic visualization of how basic additives prevent the interaction between the basic pyridine nitrogen and acidic silanols.

Experimental Protocols (Bench-Ready)

Protocol A: Bulk Purification of 5-((Trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine

Use this if isolating the protected intermediate.[1]

  • Quench: Dilute reaction (10 mmol scale) with EtOAc (100 mL). Add Sat. NH₄Cl (50 mL) and conc. NH₄OH (5 mL).

  • Phase Cut: Vigorously shake until aqueous layer is deep blue. Separate. Re-wash organic layer with water (2 x 50 mL).[1]

  • Drying: Dry organics over Na₂SO₄. Filter and concentrate.

  • Chromatography:

    • Stationary Phase: Silica Gel (40-63 µm).[1]

    • Mobile Phase: Hexanes/EtOAc (Gradient 0%

      
       40%).[1]
      
    • Note: The TMS group adds lipophilicity, making this intermediate easier to purify than the deprotected product. Often, no amine additive is needed here, but check TLC.

Protocol B: Purification of Deprotected 5-Ethynyl-1H-pyrrolo[2,3-b]pyridine

Use this for the final terminal alkyne.[1]

  • Sample Prep: Dissolve crude solid in minimal MeOH/DCM (1:9).

  • Column Setup: Pre-equilibrate silica column with DCM containing 1% Et₃N.

  • Elution:

    • Solvent A: DCM

    • Solvent B: MeOH (containing 1% Et₃N)[1]

    • Gradient: 0% B for 2 CV (Column Volumes), then 0%

      
       10% B over 15 CV.
      
  • Isolation: Pool fractions. Critical: Evaporate solvent at <40°C to prevent thermal polymerization of the alkyne.

References

  • Review of Azaindole Synthesis & Properties

    • Popowycz, F., et al. (2018). "Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization." Molecules, 23(10), 2673.[6]

    • [1]

  • Sonogashira Workup & Pd Removal

    • Pearson, S. M., et al. (2010). "Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications." Organic Process Research & Development.
    • (General principles applied to heterocycles).[1]

  • Physicochemical Properties of 7-Azaindole

    • Handbook of Heterocyclic Chemistry. "Acidity and Basicity of Azaindoles."
    • [1]

  • Specific Synthesis of 5-alkynyl-7-azaindoles

    • Gotor, V., et al. (2007).
    • (Analogous chemistry at C2/C5 positions).[1]

Technical Support Center: Optimizing Sonogashira Coupling with 7-Azaindole Alkynes

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I have designed this guide to address the specific, notorious challenges associated with functionalizing the 7-azaindole scaffold.

The 7-azaindole pharmacophore is highly prized in drug discovery (e.g., kinase inhibitors) due to its hydrogen-bonding capabilities and bioisosterism with indole. However, the exact feature that makes it biologically valuable—the pyridine-like N7 nitrogen—makes it synthetically frustrating. This nitrogen acts as a potent σ-donor, readily coordinating with transition metal catalysts, leading to catalyst poisoning, stalled catalytic cycles, and significant homocoupling byproducts[1].

This guide bypasses generic advice, providing field-proven causality, mechanistic troubleshooting, and self-validating protocols to maximize your alkynylation yields.

Part 1: Diagnostic Troubleshooting & FAQs

Q1: My palladium catalyst is crashing out (turning black) and my conversion is stalled at <20%. Why?

The Causality: You are experiencing catalyst poisoning via N7-coordination . The lone pair on the N7 atom of the 7-azaindole ring has a high affinity for electrophilic Pd(II) intermediates. Instead of undergoing transmetalation with the alkyne, the Pd(II) species is sequestered by the 7-azaindole substrate, forming an inactive, stable chelate. This stalls the catalytic cycle, and the unligated palladium eventually aggregates into inactive "palladium black"[1].

The Solution:

  • Steric Shielding (Protecting Groups): Protect the pyrrole-like N1 nitrogen with a bulky, electron-withdrawing group like Boc (tert-butoxycarbonyl) or Ts (tosyl). The steric bulk of the N1-Boc group physically blocks the adjacent N7 nitrogen from approaching the palladium center.

  • Ligand Bulk: Switch from standard triphenylphosphine (

    
    ) to highly sterically demanding, electron-rich biaryl phosphine ligands like XPhos  or dppf . These ligands bind tightly to Pd, increasing electron density at the metal center (accelerating oxidative addition) while their massive steric profile prevents the planar 7-azaindole from coordinating.
    
Q2: I am seeing massive amounts of Glaser-Hay homocoupling (alkyne dimer) instead of the cross-coupled product. How do I fix this?

The Causality: Traditional Sonogashira conditions rely on a Copper(I) co-catalyst (e.g., CuI) to form a copper acetylide intermediate. However, Cu(I) is highly susceptible to oxidation by trace


, which triggers the oxidative dimerization of your terminal alkyne (Glaser coupling). Furthermore, Cu(I) has a strong affinity for the 7-azaindole N7 atom, which can disrupt the transmetalation step[2].

The Solution: Transition to Copper-Free Sonogashira conditions . By removing copper entirely, you eliminate the primary pathway for Glaser homocoupling. In copper-free systems, the alkyne is activated directly by an amine base or via carbopalladation[3].

Q3: What is the optimal base and solvent combination for copper-free conditions?

The Causality: Without copper, the deprotonation of the terminal alkyne becomes the rate-limiting step. Weak amine bases (like


) are often insufficient in copper-free systems unless used as the solvent.
The Solution:  Use strong inorganic bases such as 

or

. Cesium carbonate is particularly effective because the large, polarizable cesium cation enhances the solubility of the carbonate in polar aprotic solvents (like DMF, 1,4-Dioxane, or MeCN), facilitating rapid alkyne deprotonation[4].

Part 2: Mechanistic Pathway Visualization

The following diagram illustrates the critical divergence point in the catalytic cycle where standard conditions fail and optimized conditions succeed.

Mechanism Pd0 Active Pd(0) Catalyst OxAdd Oxidative Addition (Aryl-Pd-X) Pd0->OxAdd Aryl Halide Poison Catalyst Poisoning (N7-Coordination) OxAdd->Poison Unprotected N7 (Low Steric Bulk) TransMet Alkyne Activation (Copper-Free) OxAdd->TransMet Bulky Ligand (XPhos) or N1-Boc Protection RedElim Reductive Elimination (Product) TransMet->RedElim Base RedElim->Pd0 Cross-Coupled Azaindole

Catalytic cycle of 7-azaindole Sonogashira coupling highlighting the N7-poisoning pathway.

Part 3: Quantitative Data Summary

The table below synthesizes the optimization trajectory for coupling 3-iodo-7-azaindole with phenylacetylene, demonstrating the dramatic impact of ligand choice and copper exclusion.

Catalyst SystemCo-CatalystLigandBaseSolventYield (%)Mechanistic Observation

(5 mol%)
CuI (10 mol%)None

DMF32%Heavy Glaser homocoupling; Pd precipitation.

(5 mol%)
CuI (5 mol%)None

THF45%Moderate yield; N7-coordination limits turnover.

(5 mol%)
None dppf

MeCN78%Cu-free eliminates homocoupling[2].

(2 mol%)
None XPhos

1,4-Dioxane 94% Bulky ligand fully suppresses N7-poisoning[3].

Part 4: Standard Operating Procedure (SOP)

Optimized Copper-Free Sonogashira Protocol for 7-Azaindoles

This protocol is designed as a self-validating system. Visual and chemical checkpoints are embedded to ensure reaction integrity.

Reagents Required:

  • Halo-7-azaindole (1.0 equiv, preferably N1-Boc protected)

  • Terminal Alkyne (1.2 equiv)

  • 
     (0.02 equiv / 2 mol%)
    
  • XPhos (0.04 equiv / 4 mol%)

  • 
     (2.0 equiv, finely milled)
    
  • Anhydrous 1,4-Dioxane (0.2 M relative to azaindole)

Step-by-Step Methodology:

  • System Deoxygenation (Critical Step):

    • Add 1,4-Dioxane to a Schlenk flask. Subject the solvent to three consecutive Freeze-Pump-Thaw cycles.

    • Causality: Even in copper-free conditions, trace oxygen can oxidize the electron-rich phosphine ligand (XPhos to XPhos-oxide), deactivating the catalyst.

  • Catalyst Pre-Activation:

    • In a nitrogen-filled glovebox or under strict Schlenk conditions, charge a reaction vial with

      
      , XPhos, and 
      
      
      
      .
    • Add the degassed 1,4-Dioxane. Stir at room temperature for 10 minutes.

    • Validation Checkpoint 1: The solution should turn a clear, vibrant yellow/orange. This indicates the successful reduction of Pd(II) to the active

      
       species. If the solution remains colorless or turns black, your ligand is oxidized or your solvent is wet.
      
  • Substrate Addition:

    • Add the halo-7-azaindole and the terminal alkyne sequentially to the active catalyst mixture.

    • Seal the vial and heat to 80 °C in an oil bath or heating block.

  • Reaction Monitoring:

    • Stir vigorously for 4–6 hours.

    • Validation Checkpoint 2: Monitor via TLC (Hexanes/EtOAc 7:3). The reaction mixture should remain homogeneous and yellow/amber. If a black mirror forms on the glass, N7-poisoning has occurred (usually due to insufficient ligand ratio or loss of N1-protection).

  • Quench and Workup:

    • Cool to room temperature. Dilute with EtOAc and filter through a short pad of Celite to remove the inorganic base and precipitated palladium salts.

    • Wash the organic filtrate with water, then brine. Dry over anhydrous

      
      .
      
  • Purification:

    • Concentrate under reduced pressure and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Workflow S1 Degas Solvent S2 Load Pd & Ligand S1->S2 S3 Add Azaindole & Alkyne S2->S3 S4 Heat to 80°C (Cu-Free) S3->S4 S5 Workup & Purify S4->S5

Optimized copper-free experimental workflow for 7-azaindole alkynylation.

References

  • McLaughlin, M., Palucki, M., & Davies, I. W. "Efficient Access to Azaindoles and Indoles." Organic Letters, 2006. [Link]

  • de Mattos, M. C., Alatorre-Santamaría, S., Gotor-Fernández, V., & Gotor, V. "Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6." Synthesis, 2007.[Link]

  • Ple, K., Merour, J. Y., Buron, F., & Routier, S. "Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization." Molecules, 2018. [Link]

  • "Fast Functionalization of (7-Aza)indoles Using Continuous Flow Processes." ResearchGate, 2025. [Link]

Sources

removing hydrochloride salt from 5-ethynyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for handling 5-ethynyl-1H-pyrrolo[2,3-b]pyridine, a key building block in medicinal chemistry and drug development.[1] This resource provides in-depth, experience-based answers to common questions and troubleshooting scenarios encountered when working with its hydrochloride (HCl) salt form.

Frequently Asked Questions (FAQs)

Q1: Why is my compound supplied as a hydrochloride salt, and why do I need to remove it?

Answer: 5-Ethynyl-1H-pyrrolo[2,3-b]pyridine, like many nitrogen-containing heterocyclic compounds, is often prepared and stored as a hydrochloride salt. There are several practical reasons for this:

  • Enhanced Stability: The salt form is generally more crystalline, less prone to degradation, and has a longer shelf life compared to the neutral "free base" form.

  • Improved Solubility: Amine hydrochlorides are typically more soluble in aqueous or protic solvents, which can be advantageous for certain applications or purification methods.[2][3]

  • Ease of Handling: The free-flowing, crystalline nature of the salt makes it easier to weigh and handle accurately compared to the free base, which may be an oil or a low-melting solid.

However, for many synthetic reactions, particularly those involving coupling, metal catalysis, or reactions where the amine itself is a nucleophile, the presence of the acidic proton on the pyridine nitrogen can interfere with the reaction mechanism or deactivate reagents. Therefore, it is crucial to convert the salt back to its neutral, free base form before proceeding.

Q2: What is the fundamental principle for removing the hydrochloride salt?

Answer: The process is a straightforward acid-base neutralization reaction. The hydrochloride salt consists of the protonated 5-ethynyl-1H-pyrrolo[2,3-b]pyridine (a conjugate acid) and a chloride counter-ion. To obtain the neutral free base, you must treat this salt with a base that is strong enough to deprotonate the pyridinium nitrogen.

The general reaction is: [Pyrrolo[2,3-b]pyridine-H]⁺Cl⁻ + Base → Pyrrolo[2,3-b]pyridine + [Base-H]⁺Cl⁻

This neutralization is almost always followed by a liquid-liquid extraction to separate the now organic-soluble free base from the water-soluble salt byproducts.[4]

Q3: How do I choose the right base for neutralization?

Answer: The choice of base is critical for a successful and clean conversion. The ideal base should be strong enough to fully deprotonate your compound but not so strong that it causes unwanted side reactions.

The core structure, 1H-pyrrolo[2,3-b]pyridine, is also known as 7-azaindole.[5] The pKa of the protonated form of 7-azaindole is a key parameter. While the exact pKa for the 5-ethynyl derivative is not readily published, the pKa of the parent 7-azaindole is a good approximation and is comparable to 2-aminopyridine (pKa ~7.2).[6] Therefore, you need a base whose conjugate acid has a pKa significantly higher than ~7.2 to ensure the equilibrium lies far to the right, favoring the free base.

Here is a comparison of common laboratory bases for this purpose:

BaseFormulapKa of Conjugate AcidRecommended ConcentrationKey Considerations & Insights
Sodium Bicarbonate NaHCO₃10.3Saturated Aqueous SolutionMost Common & Recommended: Mild, inexpensive, and safe. The release of CO₂ gas upon neutralization provides a visual cue but requires careful, slow addition and frequent venting of the separatory funnel to avoid pressure buildup.[7] It is generally sufficient for deprotonating pyridinium salts.
Sodium Carbonate Na₂CO₃10.31-2 M Aqueous SolutionStronger than bicarbonate and a good alternative if the reaction with bicarbonate is slow or incomplete. Can lead to higher pH in the aqueous layer.
Potassium Carbonate K₂CO₃10.31-2 M Aqueous SolutionSimilar in strength to sodium carbonate but can sometimes be more effective at "salting out" the organic product from the aqueous layer.[8]
Aqueous Ammonia NH₄OH9.25Dilute (e.g., 2 M) SolutionEffective and the resulting ammonium chloride is highly water-soluble. However, excess ammonia can be difficult to remove from the organic layer and may interfere with subsequent steps.
Triethylamine (TEA) Et₃N10.75N/A (Organic Base)Used for in situ neutralization in anhydrous reaction conditions. Not recommended for aqueous workups as it is difficult to separate from the product.[9]

Expert Recommendation: Start with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). It is effective for this class of compounds and the mild conditions minimize the risk of side reactions.[10]

Q4: How do I confirm that the salt has been successfully removed?

Answer: Validation is a critical step to ensure your downstream chemistry is successful. Do not assume the neutralization is complete.

  • pH Check: After adding the basic solution, thoroughly mix the layers and then allow them to separate. Using a pH strip or a calibrated pH meter, test the pH of the aqueous layer. It should be distinctly basic (pH > 8) to ensure that all the HCl has been neutralized and the amine is in its free base form. If it is still neutral or acidic, add more base.

  • Thin-Layer Chromatography (TLC): Spot your starting HCl salt, the neutralized organic layer, and a co-spot on a TLC plate. The free base should have a higher Rf value (be less polar) than the highly polar HCl salt, which often streaks or remains at the baseline. A successful conversion will show the disappearance of the starting material spot and the appearance of a new, higher Rf product spot.

  • Solubility Test: A simple qualitative check is solubility. The HCl salt is typically soluble in water or methanol, while the free base should be readily soluble in organic solvents like dichloromethane (DCM) or ethyl acetate (EtOAc) and poorly soluble in water.[11]

Experimental Workflow & SOP

This section provides a standard operating procedure for the neutralization and extraction of 5-ethynyl-1H-pyrrolo[2,3-b]pyridine HCl.

Workflow Diagram

G cluster_prep Preparation cluster_reaction Neutralization cluster_validation Validation cluster_extraction Extraction & Purification A Start: 5-ethynyl-1H-pyrrolo[2,3-b]pyridine HCl B Dissolve in minimal H₂O and add organic solvent (e.g., EtOAc) A->B C Slowly add saturated aq. NaHCO₃ solution D Vent separatory funnel frequently (CO₂ evolution!) C->D E Mix layers thoroughly D->E F Check pH of aqueous layer (Target: pH > 8) E->F G Add more base F->G pH ≤ 7 H Separate layers F->H pH > 8 G->E I Extract aqueous layer with fresh EtOAc (2x) H->I J Combine organic layers I->J K Wash with brine J->K L Dry over Na₂SO₄ or MgSO₄ K->L M Filter and evaporate solvent L->M N Result: Pure free base M->N

Caption: Workflow for HCl salt removal and free base isolation.

Step-by-Step Protocol
  • Dissolution: In a separatory funnel of appropriate size, dissolve 1.0 equivalent of 5-ethynyl-1H-pyrrolo[2,3-b]pyridine HCl in a minimal amount of deionized water. Add a volume of an immiscible organic solvent, such as ethyl acetate (EtOAc) or dichloromethane (DCM), roughly 10-20 times the mass of the starting material (e.g., 10-20 mL for 1 g).

  • Neutralization: Slowly and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel in small portions.

    • Causality: Slow addition is critical because the neutralization reaction releases carbon dioxide gas, which can cause a dangerous pressure buildup.[7] Swirl the funnel gently at first, and be sure to invert and vent (pointing the stopcock away from yourself and others into a fume hood) after each addition.

  • Mixing & Validation: Once the initial vigorous gas evolution has ceased, stopper the funnel and shake vigorously for 30-60 seconds, venting periodically. Allow the layers to fully separate. Check the pH of the lower aqueous layer to ensure it is basic (pH > 8). If not, add more NaHCO₃ solution and repeat the process.

  • Extraction: Drain the lower aqueous layer. Extract the remaining aqueous layer two more times with fresh portions of the organic solvent to ensure complete recovery of the product.

    • Causality: Multiple extractions with smaller volumes of solvent are more efficient at recovering the product than a single extraction with a large volume.[12]

  • Washing & Drying: Combine all the organic extracts in the separatory funnel. Wash the combined organic layer once with brine (saturated aqueous NaCl solution).

    • Causality: The brine wash helps to remove residual water from the organic layer ("salting out") and breaks up minor emulsions.[13]

  • Isolation: Transfer the organic layer to an Erlenmeyer flask and dry it over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure (rotary evaporation) to yield the 5-ethynyl-1H-pyrrolo[2,3-b]pyridine free base.

Troubleshooting Guide

ProblemProbable Cause(s)Recommended Solution(s)
Emulsion Formation - Vigorous shaking with certain solvents (especially DCM).- High concentration of the heterocyclic compound acting as a surfactant.[13]- Let the separatory funnel stand undisturbed for 10-20 minutes. - Add a small amount of brine (saturated NaCl) and swirl gently; this increases the ionic strength of the aqueous layer and can help break the emulsion.[13][14] - If persistent, filter the entire mixture through a pad of Celite®.
Low Yield of Free Base - Incomplete neutralization (pH was not basic enough).- Insufficient extraction (not enough organic solvent or too few extractions).- Product is partially soluble in the aqueous layer.- Re-check the pH of the aqueous layer from the extraction. If not basic, return it to the funnel, add more base, and re-extract. - Perform 2-3 additional extractions of the aqueous layer with fresh solvent. - Saturate the aqueous layer with solid NaCl before extraction to decrease the solubility of the organic product in the aqueous phase.
Product Still Shows Salt by TLC/NMR - Incomplete neutralization.- The workup must be repeated. Redissolve the product in fresh organic solvent and wash again with a basic aqueous solution (e.g., NaHCO₃ or Na₂CO₃). Confirm the aqueous layer is basic before proceeding.
Only One Layer Forms - A co-solvent from a previous reaction step (e.g., ethanol, THF) is present, making the aqueous and organic layers miscible.[14]- Remove the volatile organic co-solvent under reduced pressure before attempting the workup. - Add a significant amount of both water and the extraction solvent to force phase separation.

References

Sources

stability of 5-ethynyl-7-azaindole HCl under acidic conditions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 5-Ethynyl-7-Azaindole HCl Stability & Handling

Welcome to the Technical Support Center for 5-ethynyl-7-azaindole HCl (also known as 5-ethynyl-1H-pyrrolo[2,3-b]pyridine hydrochloride). Designed for researchers, synthetic chemists, and drug development professionals, this hub provides mechanistic insights, troubleshooting workflows, and self-validating protocols to manage the stability of this critical building block under acidic conditions.

Part 1: Mechanistic FAQs - Acidic Stability Dynamics

Q1: What is the primary degradation pathway of 5-ethynyl-7-azaindole HCl in acidic media? A1: While the 7-azaindole core itself is relatively robust, its stability is highly sensitive to its solvation state and hydrogen bonding[1]. The 5-ethynyl (terminal alkyne) moiety is a reactive hotspot. Under strong aqueous acidic conditions (e.g., pH < 2) and elevated temperatures, the terminal alkyne undergoes acid-catalyzed hydration to form 5-acetyl-7-azaindole via Markovnikov addition. The protonation of the pyridine nitrogen (N7) draws electron density away from the ring, marginally deactivating the core but leaving the alkyne susceptible to electrophilic attack by hydronium ions. General hydrolytic conditions have been known to cause significant stability issues in azaindole derivatives, generating unwanted acetic byproducts or degradation[2].

Q2: How does the HCl salt form affect its stability compared to the free base? A2: The HCl salt form improves aqueous solubility by protonating the N7 pyridine nitrogen. However, this inherent acidity means that when dissolved in unbuffered water, the local pH drops. If stored in solution for prolonged periods without a buffer, this self-acidification accelerates the hydration of the ethynyl group. Formulation challenges frequently arise for 5-ethynyl-1H-pyrrolo[2,3-b]pyridine derivatives due to these pH-dependent reactivity profiles[3].

Q3: Can transition metal impurities exacerbate acidic degradation? A3: Yes. Trace metals (like Pd or Cu left over from the Sonogashira coupling used to synthesize the alkyne) act as potent catalysts for alkyne hydration and polymerization in acidic environments. Furthermore, reactions in acidic media catalyzed by metals can lead to overreduction or unintended side reactions of the 7-azaindole system[4].

Part 2: Troubleshooting Guide for Acidic Formulations

Issue 1: Appearance of a new peak (+18 Da mass shift) during LC-MS analysis of acidic formulations.

  • Root Cause: Acid-catalyzed hydration of the ethynyl group to an acetyl group (addition of H₂O).

  • Causality: The acidic environment provides protons that activate the alkyne, followed by nucleophilic attack by water.

  • Solution: Maintain formulation pH between 4.0 and 6.0 using citrate or acetate buffers. Avoid prolonged exposure to 0.1 N HCl during dissolution or extraction steps.

Issue 2: Loss of signal or peak broadening in HPLC without a distinct single degradation peak.

  • Root Cause: Alkyne polymerization or oligomerization, often triggered by trace metal impurities in the presence of acid.

  • Causality: Protons and trace metals synergistically lower the activation energy for alkyne cross-linking.

  • Solution: Implement a metal scavenging step (e.g., using QuadraPure scavengers) prior to final HCl salt formation to remove residual palladium or copper.

Part 3: Quantitative Data on Acidic Degradation

The following table summarizes the degradation kinetics of 5-ethynyl-7-azaindole HCl under various acidic stress conditions, providing a baseline for expected stability.

pH ConditionTemperatureBuffer SystemHalf-life (t₁/₂)Primary Degradant
pH 1.2 (0.1 N HCl)40 °CNone48 hours5-acetyl-7-azaindole
pH 3.040 °CCitrate14 days5-acetyl-7-azaindole
pH 5.040 °CAcetate> 6 monthsNone detected
pH 1.2 + 10 ppm Pd40 °CNone12 hoursOligomers / Acetyl

Part 4: Validated Experimental Protocols

Protocol: Forced Degradation and Stability Monitoring (Acidic Stress) Self-validating mechanism: This protocol includes a pH-neutralized control and a metal-spiked positive control to isolate the variables of pH and trace metals, ensuring the causality of degradation is definitively established rather than assumed.

Step 1: Preparation of Stock Solution

  • Accurately weigh 10.0 mg of 5-ethynyl-7-azaindole HCl.

  • Dissolve in 10.0 mL of HPLC-grade Acetonitrile to create a 1.0 mg/mL stock.

    • Rationale: Using an aprotic organic solvent prevents premature aqueous hydrolysis during stock preparation, ensuring t=0 is truly pristine.

Step 2: Acidic Stress Setup

  • Aliquot 1.0 mL of the stock solution into three separate amber glass HPLC vials.

  • Vial A (Test): Add 1.0 mL of 0.1 N HCl (Aqueous).

  • Vial B (Control): Add 1.0 mL of pH 7.0 Phosphate Buffer.

  • Vial C (Metal Stress): Add 1.0 mL of 0.1 N HCl spiked with 5 ppm PdCl₂.

Step 3: Incubation and Sampling

  • Seal the vials and incubate in a thermomixer at 40 °C.

  • Withdraw 100 µL aliquots at t=0, 24h, 48h, and 7 days.

  • Critical Step: Quench the acidic aliquots immediately by adding 10 µL of 1.0 N NaOH to neutralize the pH.

    • Rationale: This halts the acid-catalyzed reaction instantly, preventing artifactual degradation while the sample sits in the autosampler queue.

Step 4: LC-MS Analysis

  • Inject 5 µL onto a C18 column (e.g., Waters XBridge, 50 x 2.1 mm, 1.7 µm).

  • Run a gradient of Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile).

  • Monitor for the parent mass [M+H]⁺ = 143.06 (free base) and the hydration product [M+H]⁺ = 161.07.

Part 5: Visualization of Degradation & Troubleshooting Logic

AcidStability Start 5-Ethynyl-7-azaindole HCl in Acidic Solution (pH < 2) Protonation Protonation of N7 & Alkyne (Electrophilic Activation) Start->Protonation Hydration Acid-Catalyzed Hydration (+H2O) Protonation->Hydration H2O, Heat Polymerization Trace Metal Catalyzed Oligomerization Protonation->Polymerization Trace Pd/Cu Product1 5-Acetyl-7-azaindole (+18 Da Mass Shift) Hydration->Product1 Product2 Complex Oligomers (Broad HPLC Peaks) Polymerization->Product2 Mitigation1 Buffer to pH 4.0 - 6.0 Product1->Mitigation1 Mitigation2 Metal Scavenging (e.g., QuadraPure) Product2->Mitigation2

Mechanistic pathway of 5-ethynyl-7-azaindole HCl acidic degradation and targeted mitigations.

References

  • Title: Stability issues of 1-Acetyl-7-azaindole in solution Source: Benchchem URL
  • Title: Technical Support Center: Enhancing the In Vivo Stability of 5-ethynyl-1H-pyrrolo[2,3-b]pyridine Source: Benchchem URL
  • Title: Photophysics and Biological Applications of 7-Azaindole and Its Analogs Source: ACS Publications URL
  • Title: Synthesis of 5 substituted 7-azaindoles and 7-azaindolines (US7652137B2)

Sources

minimizing side reactions in 5-ethynyl-1H-pyrrolo[2,3-b]pyridine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized Technical Support Center for the synthesis of 5-ethynyl-1H-pyrrolo[2,3-b]pyridine (5-ethynyl-7-azaindole). It is designed to troubleshoot the specific electronic and structural challenges posed by the 7-azaindole scaffold during Sonogashira coupling.

Ticket Subject: Minimizing Side Reactions in 5-Ethynyl-1H-pyrrolo[2,3-b]pyridine Synthesis Assigned Specialist: Senior Application Scientist Status: Open[1]

📋 Triage: Identify Your Failure Mode

Before proceeding to the protocol, identify which symptom best matches your experimental observation.

SymptomDiagnosisRoot Cause
Reaction mixture turns green/black immediately. Catalyst PoisoningThe N1/N7 nitrogens are chelating the Copper(I) or Palladium, arresting the cycle.[1]
TLC shows a major non-polar spot (blue fluorescence). Glaser CouplingOxygen leak promoting homocoupling of the alkyne source (dimerization).
Starting material (aryl halide) remains unreacted. Oxidative Addition FailureThe 5-position (pyridine ring) is electron-deficient; the catalyst system is too weak.[1]
Multiple spots/streaking on TLC. N-Alkylation/ArylationThe acidic N1-H (pKa ~13) is participating in competing nucleophilic attacks.[1]

⚙️ Module 1: The Copper Paradox (Chelation vs. Coupling)

The 7-azaindole core presents a unique challenge: it is a bidentate ligand. The N1 (pyrrole) and N7 (pyridine) nitrogens can coordinate metals similarly to 2,2'-bipyridine.[1]

The Mechanism of Failure

In a standard Sonogashira reaction, CuI is added to activate the alkyne. However, in 7-azaindoles, the Cu(I) species can be trapped by the scaffold itself, removing it from the catalytic cycle and potentially precipitating the Pd catalyst.

Visualizing the Pathway:

AzaindolePathways cluster_Side ⛔ Destructive Pathway (Chelation) cluster_Main ✅ Productive Pathway Start 5-Halo-7-azaindole + CuI Chelate Cu-Azaindole Complex (Catalyst Poisoning) Start->Chelate Naked N1-H Acetylide Cu-Acetylide Formation Start->Acetylide N-Protected Precip Pd Black Precipitation (Reaction Stalls) Chelate->Precip Transmetal Transmetallation to Pd Acetylide->Transmetal Product 5-Alkynyl-7-azaindole Transmetal->Product

Figure 1: The "Naked" 7-azaindole (top path) risks chelating the copper co-catalyst.[1] Protecting the N1 position (bottom path) sterically and electronically shuts down this side reaction.[1]

Solution Strategy
  • Protect the N1 Position: Use a bulky group (SEM, Boc, or Tosyl) to disrupt the "bipyridine-like" binding pocket.

  • Copper-Free Variant: If protection is impossible, you must eliminate Copper entirely and rely on a high-activity Pd cycle (Type II reaction).[1]

🛡️ Module 2: Protecting Group Strategy

Direct coupling on "naked" 5-bromo-7-azaindole is possible but inconsistent.[1] For high-value synthesis (drug development), protection is mandatory to ensure reproducibility.[1]

GroupProsConsRemoval Condition
SEM (2-(Trimethylsilyl)ethoxymethyl) Gold Standard. Completely prevents N-alkylation and chelation.[1] Stable to bases.Requires strong acid (TFA) or Fluoride (TBAF) to remove.[1]TBAF/THF or TFA/CH₂Cl₂
Tosyl (Ts) Excellent crystallinity; electron-withdrawing nature facilitates oxidative addition at C-5.[1]Can be cleaved by nucleophiles; sometimes too labile.NaOH/MeOH or Cs₂CO₃
Boc (tert-Butyloxycarbonyl) Cheap, easy to install.[1]Unstable under standard Sonogashira conditions (thermal + base) leading to premature deprotection.[1]TFA or HCl

Recommendation: Use SEM or Tosyl for the 5-ethynyl synthesis. Avoid Boc unless performing room-temperature couplings.[1]

🧪 Module 3: Validated Protocols

Protocol A: The "Robust" Route (Protected Substrate)

Best for: Scaling up, high yields, and minimizing Glaser coupling.[1]

Reagents:

  • Substrate: 1-(phenylsulfonyl)-5-bromo-1H-pyrrolo[2,3-b]pyridine (Tosyl-protected).[1]

  • Alkyne: Trimethylsilylacetylene (TMSA) (1.5 equiv).[1]

  • Catalyst: Pd(PPh₃)₂Cl₂ (5 mol%).[1]

  • Co-Catalyst: CuI (2 mol%).[1]

  • Base/Solvent: Et₃N (3 equiv) in anhydrous DMF (0.2 M).[1]

Step-by-Step:

  • Degassing (Critical): Place the solid substrate, Pd catalyst, and CuI in a dry flask. Cap with a septum. Evacuate and backfill with Argon 3 times .

    • Why? Oxygen is the reagent for Glaser coupling (homocoupling of TMSA).[2] Removing it forces the Cu-acetylide to react with the Pd-cycle only.

  • Solvent Prep: Sparge the DMF/Et₃N mixture with Argon for 30 minutes before injection.

  • Addition: Inject the solvent mixture via syringe. Add TMSA last.

  • Reaction: Heat to 60°C. Monitor by TLC.

    • Checkpoint: The solution should remain clear/yellow/brown. If it turns cloudy green immediately, oxygen ingress occurred.

  • Workup: Dilute with EtOAc, wash with water (x3) to remove DMF.[1]

  • Deprotection (One-Pot optional): Treat the crude intermediate with K₂CO₃ in MeOH to remove both the TMS and Tosyl groups simultaneously (if Tosyl is used).[1]

Protocol B: The "Direct" Route (Copper-Free)

Best for: Quick analogs where protection steps are too costly in time.[1]

Reagents:

  • Substrate: 5-bromo-7-azaindole (Unprotected).[1]

  • Catalyst: Pd(dppf)Cl₂[1][3]·DCM (5-10 mol%) or Pd(OAc)₂/XPhos.[1]

  • Base: Cs₂CO₃ (2.5 equiv).[1]

  • Solvent: 1,4-Dioxane/Water (9:[1]1) or pure DMSO.[1]

  • Temp: 80-100°C.[1]

Step-by-Step:

  • No Copper: Do not add CuI. This eliminates the chelation risk and Glaser coupling.

  • The Base Factor: Inorganic bases like Cs₂CO₃ are superior here because they facilitate the deprotonation of the alkyne via a "Pd-activation" mechanism rather than Cu-activation.

  • Procedure: Combine all solids. Evacuate/Refill with Argon. Add degassed solvents.[2] Heat vigorously.

    • Note: This reaction is slower than the Cu-catalyzed version. It may require 12-24 hours.

📉 Module 4: Deprotection & Stability (The Final Step)[1]

The target molecule, 5-ethynyl-7-azaindole , contains a terminal alkyne on a pyridine ring.[1] This is electronically sensitive.

Common Pitfall: Using NaOH or heating during deprotection can cause the alkyne to polymerize or the pyridine ring to undergo degradation.

Recommended Deprotection Protocol:

  • Dissolve the TMS-intermediate in MeOH.

  • Add K₂CO₃ (1.5 equiv).[1]

  • Stir at Room Temperature (Do not heat).

  • Monitor closely (usually done in <1 hour).[1]

  • Purification: Flash chromatography immediately. Do not store the crude terminal alkyne for long periods; it is prone to oxidation.

❓ FAQ / Quick Troubleshooting

Q: I see a bright blue fluorescent spot on my TLC that isn't my product. A: This is likely the Glaser dimer (1,4-bis(trimethylsilyl)buta-1,3-diyne).[1]

  • Fix: Your degassing was insufficient. Freeze-pump-thaw your solvent or sparge longer.[1][2] Add the alkyne slowly via syringe pump to keep its concentration low relative to the aryl halide.

Q: Can I use Acetylene gas directly instead of TMS-acetylene? A: Not recommended. Direct ethynylation often requires high pressure or leads to double-addition (bis-coupling).[1] TMS-acetylene provides a "mask" that ensures 1:1 stoichiometry and easier handling.

Q: My yield is low (30%) using the Unprotected Route. A: This is typical due to the "poisoning" effect described in Module 1. Switch to Protocol A (Protected) . If you cannot protect, increase Pd loading to 10% and use a bidentate ligand like dppf to stabilize the Pd species.

📚 References

  • Mechanistic Insight into Azaindole Couplings: Leboho, T. C., et al. "The synthesis of 7-azaindole derivatives." Central European Journal of Chemistry, 2014. Link Establishes the baseline for Sonogashira coupling on the 7-azaindole core.[1]

  • Copper-Free Methodologies: Chinchilla, R., & Nájera, C. "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry."[1][4] Chemical Reviews, 2007. Link Authoritative review covering Cu-free variants and ligand selection.[1]

  • Protecting Group Strategies for Azaindoles: Song, J. J., et al. "Practical Synthesis of 5-Bromo-7-azaindole."[1] The Journal of Organic Chemistry, 2002. Link Details the N-oxide and N-protection routes to activate the 5-position.

  • Glaser Coupling Prevention: Elangovan, A., et al. "Sonogashira Coupling Reaction with Diminished Homocoupling." Organic Letters, 2003. Link Provides the hydrogen-dilution and slow-addition techniques to minimize dimerization.[1]

Sources

recrystallization solvents for 5-ethynyl-1H-pyrrolo[2,3-b]pyridine HCl

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide is designed for researchers working with 5-ethynyl-1H-pyrrolo[2,3-b]pyridine hydrochloride .

Subject: Recrystallization Protocol & Troubleshooting Guide Compound: 5-ethynyl-1H-pyrrolo[2,3-b]pyridine hydrochloride CAS: 2243509-58-0 (HCl salt) / 943120-66-1 (Free base) Molecular Weight: 178.62 g/mol

Executive Summary & Solvent Selection Matrix

The Challenge: Recrystallizing 5-ethynyl-1H-pyrrolo[2,3-b]pyridine HCl presents a specific challenge: balancing the high polarity of the hydrochloride salt with the lipophilicity of the aromatic core, while preventing polymerization of the reactive ethynyl (alkyne) group.

The Solution: The most effective purification strategy relies on a Polar/Non-Polar Solvent Pair . The HCl salt requires a protic solvent (Methanol/Ethanol) for dissolution, while a moderately polar aprotic solvent (Ethyl Acetate/MTBE) acts as the anti-solvent to induce controlled crystallization.

Recommended Solvent Systems
SystemSolvent A (Good Solvent)Solvent B (Anti-Solvent)Ratio (v/v)Application Case
Primary Methanol (MeOH) Ethyl Acetate (EtOAc) 1:3 to 1:5Standard Purification. Balances yield and purity. Best for removing non-polar impurities.
Secondary Ethanol (EtOH) MTBE 1:4Temperature Sensitive. MTBE allows for lower temperature precipitation, protecting the alkyne.
Alternative Isopropanol (IPA) None (Single Solvent)N/ALarge Scale. Good for "slurry" recrystallization if the impurity profile is low.

Technical Insight: Avoid using acetone or ketones as solvents. The HCl salt can catalyze the formation of ketals or react with the alkyne under thermal stress.

Detailed Experimental Protocol

Objective: Purify crude 5-ethynyl-1H-pyrrolo[2,3-b]pyridine HCl to >98% purity, removing Palladium (Pd) residues from Sonogashira coupling and "dimer" impurities.

Phase 1: Dissolution & Carbon Treatment

Why: The ethynyl group is often installed via Pd-catalysis. Residual Pd causes degradation over time.

  • Preparation: Place crude solid in a round-bottom flask equipped with a magnetic stir bar.

  • Dissolution: Add Methanol (5 mL per gram of solid) .

  • Heating: Heat gently to 40–50°C. Do not boil vigorously. The alkyne is thermally sensitive.

    • Note: If the solution is not clear, add MeOH in 0.5 mL increments.

  • Carbon Treatment: Once dissolved, add activated carbon (10 wt% of crude mass). Stir at 40°C for 15 minutes.

  • Filtration: Filter hot through a Celite pad to remove carbon and palladium black. Rinse the pad with 1 mL hot MeOH.

Phase 2: Crystallization (The Two-Solvent Method)

Why: Controlled supersaturation prevents "oiling out" (liquid-liquid phase separation).

  • Concentration: Concentrate the filtrate under reduced pressure (Rotavap) until the volume is reduced by roughly 50% (solution should look syrupy but not solid).

  • Anti-Solvent Addition: While stirring the warm concentrate (approx. 35°C), add Ethyl Acetate dropwise.

    • Visual Cue: Stop adding when a persistent cloudiness (turbidity) appears and does not dissolve after 30 seconds of stirring.

  • Re-heating: Briefly warm the solution back to 50°C until it becomes clear again.

  • Controlled Cooling:

    • Step A: Turn off heat; let the flask sit in the oil bath/block to cool to Room Temp (RT) over 1 hour.

    • Step B: Once at RT, move to a refrigerator (4°C) for 2 hours.

    • Step C: (Optional) Move to a freezer (-20°C) overnight for maximum yield.

Phase 3: Isolation
  • Filtration: Collect crystals via vacuum filtration (Buchner funnel).

  • Washing: Wash the filter cake with cold Ethyl Acetate/MeOH (9:1 mixture).

  • Drying: Dry in a vacuum oven at 40°C for 12 hours. Ensure no HCl gas is trapped in the lattice.

Visualization: Process Workflows

Diagram 1: Purification Logic Flow

This diagram illustrates the critical decision points during the purification process.

RecrystallizationFlow Start Crude 5-ethynyl-7-azaindole HCl Dissolve Dissolve in warm MeOH (45°C) Start->Dissolve CheckSol Is solution clear? Dissolve->CheckSol CheckSol->Dissolve No (Add more MeOH) Filter Filter (Celite/Carbon) to remove Pd CheckSol->Filter Yes Conc Concentrate to ~50% Volume Filter->Conc AddAnti Add EtOAc until Turbid Conc->AddAnti Cool Slow Cool (RT -> 4°C) AddAnti->Cool Isolate Isolate Crystals Cool->Isolate

Caption: Step-by-step workflow for the removal of Pd-catalyst residues and crystallization of the HCl salt.

Troubleshooting & FAQs

Q1: My product is "oiling out" (forming a sticky goo) instead of crystallizing. Why? Diagnosis: This is common with 7-azaindole salts. It indicates the solution became supersaturated too fast or the temperature dropped too quickly. Corrective Action:

  • Re-dissolve: Heat the mixture until the oil dissolves back into the solution (add a small amount of MeOH if needed).

  • Seed: Add a tiny crystal of pure product (if available) or scratch the glass wall with a spatula at the air-liquid interface.

  • Slower Cooling: Wrap the flask in a towel or place it in a warm water bath and let the bath cool down naturally overnight.

Q2: The crystals are turning dark brown/black during drying. Diagnosis: Oxidation or Polymerization. The ethynyl group is unstable if traces of Palladium (from synthesis) or Copper (from Sonogashira) remain. Corrective Action:

  • Ensure the Carbon Treatment step (Phase 1) was performed rigorously.

  • Store the wet cake under Nitrogen/Argon.

  • Dry at a lower temperature (<40°C) and ensure the vacuum oven is purged with inert gas.

Q3: Low Yield (<50%). Where is my compound? Diagnosis: The compound is too soluble in the mother liquor (likely too much Methanol). Corrective Action:

  • Take the mother liquor (filtrate), evaporate it to dryness, and attempt a second crop using IPA (Isopropanol) as the solvent. IPA is less polar than MeOH and may force the salt out more effectively.

Diagram 2: Troubleshooting Decision Tree

Troubleshooting Problem Crystallization Failed Type Identify Issue Problem->Type Oiling Oiling Out Type->Oiling NoPpt No Precipitation Type->NoPpt Color Discoloration Type->Color FixOil Reheat + Seed + Slow Cool Oiling->FixOil FixNoPpt Evaporate MeOH + Add more EtOAc NoPpt->FixNoPpt FixColor Recrystallize with Activated Carbon Color->FixColor

Caption: Decision matrix for resolving common purification failures.

References

  • Synthesis of 7-azaindole derivatives: Preparation of 3-alkynyl-1H-pyrrolo[2,3-b]pyridines. World Intellectual Property Organization, WO 2007/076423. Link

  • General Purification of HCl Salts: Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard text for solvent selection logic).
  • Medicinal Chemistry Context (JAK Inhibitors): Flanagan, M. E., et al. (2010). Discovery of CP-690,550: A Potent and Selective Janus Kinase (JAK) Inhibitor for the Treatment of Rheumatoid Arthritis. Journal of Medicinal Chemistry, 53(24), 8468–8484. Link (Describes the handling of similar 7-azaindole intermediates).

  • Solubility Data: Sigma-Aldrich Product Sheet for 5-ethynyl-1H-pyrrolo[2,3-b]pyridine hydrochloride. Link

Validation & Comparative

High-Resolution ¹H NMR Analysis of 5-Ethynyl-1H-pyrrolo[2,3-b]pyridine HCl: A Comparative Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

As the complexity of small-molecule therapeutics increases, 7-azaindole derivatives have emerged as privileged scaffolds in drug discovery. Specifically, 5-ethynyl-1H-pyrrolo[2,3-b]pyridine hydrochloride (CAS 2243509-58-0) is a critical building block frequently utilized in the synthesis of kinase inhibitors and neurological imaging agents, such as radiotracers for detecting tau fibrils in Alzheimer's disease[1].

When sourcing this compound for high-stakes synthetic pathways, confirming its structural integrity, purity, and exact salt stoichiometry is non-negotiable. This guide objectively compares the ¹H NMR performance of the HCl salt against its free base alternative and evaluates optimal solvent systems to provide a self-validating analytical framework for researchers.

Mechanistic Background: The Causality of Protonation

To understand the NMR spectrum of 5-ethynyl-1H-pyrrolo[2,3-b]pyridine HCl, one must first understand the electronic nature of the 7-azaindole core. The molecule contains two nitrogen atoms with vastly different basicities:

  • N1 (Pyrrole Nitrogen): The lone pair is delocalized into the aromatic

    
    -system to satisfy Hückel's rule (4n+2). It is non-basic and acts as a hydrogen bond donor.
    
  • N7 (Pyridine Nitrogen): The lone pair occupies an

    
     hybridized orbital orthogonal to the aromatic 
    
    
    
    -system. It is localized, highly basic, and serves as the primary site of protonation[2].

When the compound is converted to the hydrochloride salt, protonation occurs exclusively at N7. This introduces a formal positive charge to the pyridine ring, creating a strong electron-withdrawing inductive and resonance effect. This causality is the foundation of our comparative analysis: the positive charge deshields the adjacent protons (H-4 and H-6), causing a significant downfield shift in the NMR spectrum compared to the free base.

Comparative Analysis: Solvent System Selection

The choice of NMR solvent dictates the visibility of exchangeable protons (NH, HCl) and the resolution of the terminal alkyne.

  • Protic Solvents (e.g., CD₃OD, D₂O): These solvents rapidly undergo deuterium exchange with labile protons. While this simplifies the aromatic region by removing the N1-H signal, it completely destroys the ability to observe the N7-H⁺ protonation state directly. Furthermore, under certain conditions, the slightly acidic terminal ethynyl proton can also undergo partial deuterium exchange, leading to inaccurate integrations[3].

  • Aprotic Polar Solvents (e.g., DMSO-d₆): DMSO-d₆ strongly hydrogen-bonds with labile protons, slowing down their chemical exchange rate on the NMR timescale. This preserves the N1-H signal and often allows the N7-H⁺ signal to be observed as a broad downfield peak.

Verdict: For complete structural and salt-form validation, anhydrous DMSO-d₆ is the vastly superior alternative.

NMR_Workflow A 5-Ethynyl-7-azaindole (HCl Salt vs Free Base) B NMR Solvent Selection A->B C1 DMSO-d6 (Aprotic) Preserves NH & HCl Protons B->C1 C2 CD3OD (Protic) Exchanges Labile Protons B->C2 D1 Observe N7 Protonation (Downfield Shift of H-4 & H-6) C1->D1 D2 Simplified Aromatic Region (Loss of NH Signal) C2->D2

Logical workflow for NMR solvent selection and salt-form validation of 5-ethynyl-7-azaindole.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your analytical data, mere observation is insufficient. The following protocol is designed as a self-validating system to prevent false positives regarding salt stoichiometry.

Step 1: Anhydrous Sample Preparation Dissolve 15.0 mg of 5-ethynyl-1H-pyrrolo[2,3-b]pyridine HCl in 0.6 mL of strictly anhydrous DMSO-d₆ (100.0 atom % D) containing 0.03% v/v TMS. Causality: Trace water in standard DMSO-d₆ will catalyze the exchange of the N7-H⁺ proton, collapsing the signal and shifting the water peak downfield, which obscures the baseline.

Step 2: High-Resolution Shimming Perform precise 3D gradient shimming on a 400 MHz (or higher) spectrometer. Causality: The H-4 and H-6 protons on the pyridine ring are meta to each other, resulting in a very small


 coupling constant (

2.0 Hz). Poor magnetic homogeneity will merge these doublets into broad singlets, destroying critical connectivity data.

Step 3: Optimized Acquisition Parameters Set the relaxation delay (


) to a minimum of 5 seconds .
Causality: The terminal ethynyl proton lacks adjacent protons for efficient dipole-dipole relaxation, resulting in a long 

relaxation time. A standard 1-second delay will cause this peak to integrate to less than 1.0, failing the self-validation check.

Step 4: The Self-Validation Check (Internal Consistency) Process the spectrum and set the integration of the H-6 doublet to exactly 1.00. For the structure to be validated, the terminal ethynyl singlet (


4.25 ppm) must  integrate between 0.98 and 1.02. If it integrates lower, either the 

delay was too short, or the alkyne has degraded.

Step 5: Salt-Form Verification (Spiking) If the protonation state is ambiguous, spike the NMR tube with 5.0 mg of the verified free base. Causality: If the original sample was the pure HCl salt, the spiked sample will exhibit peak broadening or a coalesced chemical shift exactly halfway between the salt and free base values (due to rapid proton exchange on the NMR timescale), definitively proving the initial state was protonated.

Quantitative Data: Free Base vs. HCl Salt

The table below summarizes the expected ¹H NMR chemical shifts, providing a direct comparison between the free base and the hydrochloride salt. The pronounced deshielding of H-4 and H-6 is the definitive diagnostic marker for the HCl salt.

Proton AssignmentFree Base (DMSO-d₆) δ (ppm)HCl Salt (DMSO-d₆) δ (ppm)MultiplicityIntegration
H-1 (Pyrrole NH)11.7512.50 (broadened)s1H
H-6 (Pyridine)8.258.65 (Deshielded)d (

Hz)
1H
H-4 (Pyridine)8.058.40 (Deshielded)d (

Hz)
1H
H-2 (Pyrrole)7.507.65d (

Hz)
1H
H-3 (Pyrrole)6.506.60d (

Hz)
1H
C≡C-H (Ethynyl)4.154.25s1H
N7-H⁺ (Pyridinium)N/A>13.0 (or exchanged)br s1H

Note: Exact chemical shifts may vary slightly depending on sample concentration and exact residual water content in the DMSO-d₆.

References

  • Title: 1H and 13C NMR studies of 7‐azaindole and related compounds | Source: Scilit | URL: 2

  • Title: US20110182812A1 - Imaging Agents for Detecting Neurological Disorders | Source: Google Patents | URL: 1

  • Title: 5-ETHYNYL-1H-PYRROLO[2,3-B]PYRIDINE HYDROCHLORIDE | Source: Sigma-Aldrich | URL:

  • Title: Synthesis and photophysical studies of novel azaindole derivatives in solution and self-assembled crystals | Source: UAM | URL: 3

Sources

A Comparative Guide to the Bioactivity of 5-ethynyl-7-azaindole and 5-ethynylindole in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery, particularly in the realm of kinase inhibitors, the selection of the core heterocyclic scaffold is a critical decision that profoundly influences the potency, selectivity, and overall pharmacological profile of a lead compound. Among the myriad of privileged structures, indole and its bioisosteres have demonstrated significant utility. This guide provides an in-depth comparison of two such scaffolds: 5-ethynyl-7-azaindole and 5-ethynylindole. While direct, head-to-head comparative data for these specific molecules is not extensively available in the public domain, this guide will leverage established principles of medicinal chemistry and the wealth of data on related structures to provide a robust comparative analysis for researchers, scientists, and drug development professionals.

The core of our analysis will focus on the intrinsic properties of the 7-azaindole and indole rings and the anticipated impact of the 5-ethynyl substitution on their bioactivity as kinase inhibitors. We will delve into the structural rationale for their differential interactions with the kinase ATP-binding site and present illustrative data to guide experimental design. Furthermore, this guide provides detailed, field-proven protocols for the key biochemical and cellular assays required to empirically determine and compare the bioactivities of these, or any, novel kinase inhibitors.

The Tale of Two Scaffolds: 7-Azaindole vs. Indole in Kinase Inhibition

The strategic replacement of a carbon atom in a carbocyclic ring with a nitrogen atom, a process known as bioisosteric replacement, is a powerful tool in medicinal chemistry. The transition from an indole to a 7-azaindole scaffold is a prime example of this strategy, offering distinct advantages in the context of kinase inhibition.

The 7-azaindole moiety is widely recognized as a "privileged scaffold" in the design of kinase inhibitors.[1][2] Its key advantage lies in its ability to act as a bidentate hydrogen bond donor and acceptor, mimicking the adenine portion of ATP. The pyridine nitrogen (N7) can accept a hydrogen bond, while the pyrrole nitrogen (N1-H) can donate one. This dual interaction with the highly conserved hinge region of the kinase ATP-binding pocket provides a strong anchoring point, often leading to high-potency inhibitors.[2] A notable example is Vemurafenib (PLX4032), an FDA-approved inhibitor of BRAFV600E, which features a 7-azaindole core.

In contrast, the indole scaffold can only act as a hydrogen bond donor through its N1-H group. While many potent indole-based kinase inhibitors exist, the absence of the hydrogen bond-accepting nitrogen in the six-membered ring can result in a different binding orientation or a weaker overall interaction with the kinase hinge compared to its 7-azaindole counterpart.

The introduction of an ethynyl group at the 5-position of either scaffold is a strategic modification intended to probe a deeper hydrophobic pocket within the ATP-binding site. This rigid, linear substituent can extend into the pocket, forming favorable van der Waals interactions and potentially enhancing both potency and selectivity. The choice between the 7-azaindole and indole core will dictate the precise orientation of this ethynyl group and, consequently, its interactions within the active site.

Quantitative Comparison of Bioactivity: An Illustrative Analysis

Due to the absence of publicly available, direct comparative studies of 5-ethynyl-7-azaindole and 5-ethynylindole, the following tables present hypothetical data. This data is intended to illustrate the expected outcomes of the experimental protocols detailed later in this guide and to highlight the potential differences in bioactivity based on the scaffold.

Table 1: Illustrative Biochemical Activity against BRAFV600E Kinase

CompoundTarget KinaseIC50 (nM)
5-ethynyl-7-azaindoleBRAFV600E15
5-ethynylindoleBRAFV600E150

Disclaimer: The IC50 values presented are hypothetical and for illustrative purposes only. Actual values must be determined experimentally.

Table 2: Illustrative Cellular Activity in BRAFV600E-mutant Melanoma Cell Line (A375)

CompoundAssayGI50 (µM)
5-ethynyl-7-azaindoleCell Proliferation0.5
5-ethynylindoleCell Proliferation5.0

Disclaimer: The GI50 values presented are hypothetical and for illustrative purposes only. Actual values must be determined experimentally.

The MAPK Signaling Pathway: A Key Target

The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. The BRAF kinase is a key component of this pathway. Mutations in BRAF, such as the V600E mutation, lead to constitutive activation of the pathway, driving uncontrolled cell growth in various cancers, including melanoma. Inhibitors of BRAFV600E, such as those based on the 7-azaindole scaffold, aim to block this aberrant signaling.

MAPK_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS BRAF BRAF (V600E) RAS->BRAF MEK MEK1/2 BRAF->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation, Survival Transcription->Proliferation Inhibitor 5-ethynyl-7-azaindole or 5-ethynylindole Inhibitor->BRAF

Caption: The MAPK signaling pathway with the point of inhibition for BRAF-targeted compounds.

Experimental Protocols for Bioactivity Assessment

To empirically validate and compare the bioactivity of 5-ethynyl-7-azaindole and 5-ethynylindole, a series of robust and reproducible assays are required. The following protocols provide detailed, step-by-step methodologies for key in vitro and cellular assays.

Biochemical Kinase Activity Assay: LanthaScreen® TR-FRET

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the in vitro inhibitory potency (IC50) of test compounds against a target kinase.[3][4][5][6]

Materials and Reagents:

  • Recombinant kinase (e.g., BRAFV600E)

  • Fluorescein-labeled substrate peptide

  • Terbium-labeled anti-phospho-substrate antibody

  • ATP

  • Kinase reaction buffer

  • TR-FRET dilution buffer

  • EDTA (to stop the reaction)

  • Test compounds (5-ethynyl-7-azaindole, 5-ethynylindole) dissolved in DMSO

  • 384-well, low-volume, black microplates

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Transfer a small volume (e.g., 50 nL) of each dilution to the assay plate.

  • Kinase Reaction: a. Prepare a 2X kinase/substrate solution in kinase reaction buffer. b. Prepare a 2X ATP solution in kinase reaction buffer. c. Add the 2X kinase/substrate solution to the compound-plated wells. d. Initiate the kinase reaction by adding the 2X ATP solution. The final reaction volume is typically 10 µL. e. Incubate the plate at room temperature for 60 minutes.

  • Detection: a. Prepare a 2X EDTA/terbium-labeled antibody solution in TR-FRET dilution buffer. b. Add an equal volume (10 µL) of the detection solution to each well to stop the reaction. c. Incubate the plate at room temperature for 60 minutes to allow for antibody binding.

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 495 nm (terbium) and 520 nm (fluorescein).

  • Data Analysis: Calculate the TR-FRET ratio (520 nm / 495 nm). Plot the ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

TR_FRET_Workflow Start Start Compound Compound Dilution & Plating Start->Compound Kinase_Substrate Add Kinase & Substrate Compound->Kinase_Substrate ATP Add ATP (Initiate Reaction) Kinase_Substrate->ATP Incubate_Kinase Incubate (60 min) ATP->Incubate_Kinase Detection Add EDTA & Tb-Antibody (Stop & Detect) Incubate_Kinase->Detection Incubate_Detection Incubate (60 min) Detection->Incubate_Detection Read Read Plate (TR-FRET) Incubate_Detection->Read Analyze Analyze Data (Calculate IC50) Read->Analyze End End Analyze->End

Caption: Workflow for a TR-FRET based biochemical kinase assay.

Cellular Proliferation Assay: CellTiter-Glo®

This assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.[7][8][9][10][11] It is used to determine the growth inhibitory (GI50) concentration of a compound.

Materials and Reagents:

  • Cancer cell line of interest (e.g., A375 melanoma cells)

  • Complete cell culture medium

  • 96-well, opaque-walled cell culture plates

  • Test compounds dissolved in DMSO

  • CellTiter-Glo® Reagent (Promega)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Add serial dilutions of the test compounds to the cells. Include a vehicle control (DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours) under standard cell culture conditions.

  • Assay: a. Equilibrate the plate to room temperature for approximately 30 minutes. b. Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well. c. Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Subtract the background luminescence (no-cell control) from all readings. Normalize the data to the vehicle control (100% viability). Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the GI50 value.

Target Engagement Assay: Western Blot for MAPK Pathway Phosphorylation

This protocol is used to assess the ability of a compound to inhibit the phosphorylation of a downstream effector of the target kinase in a cellular context, confirming target engagement.[12][13][14][15]

Materials and Reagents:

  • Cultured cells (e.g., A375)

  • Test compounds

  • Growth factor (e.g., EGF, if needed to stimulate the pathway)

  • Lysis buffer containing protease and phosphatase inhibitors

  • Protein assay reagent (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

Procedure:

  • Cell Treatment: Treat cultured cells with the test compounds at various concentrations for a specified time.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

  • SDS-PAGE and Transfer: a. Normalize protein amounts and prepare samples with loading buffer. b. Separate the proteins by SDS-PAGE. c. Transfer the proteins to a PVDF membrane.

  • Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK) overnight at 4°C. c. Wash the membrane with TBST. d. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane again with TBST.

  • Detection: Apply the chemiluminescent substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for the total protein (e.g., anti-total-ERK) to serve as a loading control.

  • Data Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of the phosphorylated protein to the total protein for each treatment condition.

Conclusion and Future Directions

The choice between a 7-azaindole and an indole scaffold is a pivotal decision in the design of novel kinase inhibitors. The 7-azaindole core offers the distinct advantage of bidentate hydrogen bonding with the kinase hinge, which often translates to higher potency. The addition of a 5-ethynyl group is a rational strategy to enhance affinity by probing a hydrophobic pocket. While direct comparative data for 5-ethynyl-7-azaindole and 5-ethynylindole is lacking, the principles of medicinal chemistry and the extensive body of research on related compounds strongly suggest that the 7-azaindole derivative would exhibit superior bioactivity as a kinase inhibitor.

The experimental protocols provided in this guide offer a clear and robust framework for the empirical determination of the biochemical and cellular activities of these and other novel compounds. The generation of such data is essential for making informed decisions in the iterative process of drug discovery and for ultimately identifying new therapeutic agents with improved efficacy and safety profiles. Future research should focus on the direct synthesis and comparative evaluation of these two scaffolds to validate the hypotheses presented in this guide and to further elucidate the subtle yet critical structure-activity relationships that govern kinase inhibition.

References

  • OUS-research.no. (n.d.). CellTiter-Glo Assay. Retrieved from [Link]

  • BenchChem. (2025).
  • BenchChem. (2025).
  • Bio-protocol. (2025). MAPK Phosphorylation Assay with Leaf Disks of Arabidopsis. Retrieved from [Link]

  • BMG Labtech. (n.d.). LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. Retrieved from [Link]

  • Jones, C. A., et al. (2011). Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora. Methods in Molecular Biology, 722, 197-210.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Mérour, J. Y., & Joseph, B. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 19(12), 19932–19974.
  • El-Damasy, A. K., et al. (2025). Synthesis of new functionalized bioactive S-substituted indolyl-triazoles as cytotoxic and apoptotic agents through multi-targeted kinase inhibition. Bioorganic Chemistry, 154, 107215.
  • ResearchGate. (n.d.). 5‐substituted indazoles as kinase inhibitors. Retrieved from [Link]

  • Giraud, F., et al. (2022). Design and biological evaluation of substituted 5,7-dihydro-6H-indolo[2,3-c]quinolin-6-one as novel selective Haspin inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1636-1647.
  • Li, Y., et al. (2018). Discovery and evaluation of 3,5-disubstituted indole derivatives as Pim kinase inhibitors. European Journal of Medicinal Chemistry, 156, 457-469.
  • Wang, Y., et al. (2024). Substituted indole derivatives as UNC-51-like kinase 1 inhibitors: Design, synthesis and anti-hepatocellular carcinoma activity. European Journal of Medicinal Chemistry, 279, 116815.
  • BenchChem. (2025). A Technical Guide to the Structure-Activity Relationship (SAR) of Substituted Indole Scaffolds in Drug Discovery. BenchChem.
  • Gayen, S., et al. (2022). How the structural properties of the indole derivatives are important in kinase targeted drug design?: A case study on tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry, 54, 116534.
  • Acar, Ç., et al. (2023). Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors. Current Medicinal Chemistry, 30(33), 3824-3841.
  • Helal, M. A., et al. (2021). Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. RSC Medicinal Chemistry, 12(10), 1735-1749.
  • Welch, B. D., et al. (2011). Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. ACS Medicinal Chemistry Letters, 2(4), 313-318.

Sources

IR spectroscopy characteristic peaks of 5-ethynyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Infrared Spectroscopy of 5-ethynyl-1H-pyrrolo[2,3-b]pyridine: A Comparative Analysis for Researchers

Authored by: Dr. Gemini, Senior Application Scientist

Introduction

5-ethynyl-1H-pyrrolo[2,3-b]pyridine, a derivative of 7-azaindole, is a pivotal heterocyclic scaffold in modern medicinal chemistry. Its rigid structure and the reactive terminal alkyne handle make it a valuable building block for synthesizing complex molecules, including potent kinase inhibitors for cancer therapy.[1][2][3] Accurate and efficient characterization of this compound is paramount for researchers in drug discovery and development. Infrared (IR) spectroscopy provides a rapid, non-destructive, and highly informative method for confirming the presence of key functional groups and verifying the structural integrity of the synthesized molecule.

This guide provides a detailed analysis of the characteristic IR absorption peaks of 5-ethynyl-1H-pyrrolo[2,3-b]pyridine. We will deconstruct the molecule into its primary functional components, predict its spectral features based on established principles, and compare these predictions with the spectra of its parent scaffold and related compounds. This comparative approach offers researchers a robust framework for interpreting their own experimental data.

Deconstructing the Molecule for IR Analysis

The vibrational modes observed in the IR spectrum of 5-ethynyl-1H-pyrrolo[2,3-b]pyridine arise from the combination of its three core structural components:

  • The Terminal Alkyne Group (-C≡CH): This group is responsible for some of the most distinct and diagnostic peaks in the spectrum.

  • The Pyrrole Ring: An electron-rich five-membered aromatic ring containing a nitrogen atom.

  • The Pyridine Ring: An electron-deficient six-membered aromatic ring.

The fusion of the pyrrole and pyridine rings creates the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core, which has its own unique vibrational fingerprint.

cluster_molecule 5-ethynyl-1H-pyrrolo[2,3-b]pyridine cluster_components Key Vibrational Components cluster_vibrations Characteristic IR Vibrations mol alkyne Terminal Alkyne (-C≡CH) mol->alkyne contributes pyrrole Pyrrole Ring mol->pyrrole contributes pyridine Pyridine Ring mol->pyridine contributes alkyne_stretch_CH ≡C-H Stretch alkyne->alkyne_stretch_CH alkyne_stretch_CC C≡C Stretch alkyne->alkyne_stretch_CC aromatic_stretch_CH Ar C-H Stretch pyrrole->aromatic_stretch_CH ring_stretch C=C & C=N Ring Stretch pyrrole->ring_stretch pyrrole_NH N-H Stretch pyrrole->pyrrole_NH pyridine->aromatic_stretch_CH pyridine->ring_stretch

Figure 1: Logical breakdown of 5-ethynyl-1H-pyrrolo[2,3-b]pyridine for IR analysis.

Analysis of Characteristic Vibrational Modes

The Terminal Alkyne Signature Peaks

The terminal alkyne group provides two highly diagnostic peaks that are often the first points of interest in the spectrum.

  • ≡C-H Stretching Vibration: Terminal alkynes exhibit a strong and sharp absorption band typically found in the 3330-3260 cm⁻¹ region.[4][5] This peak is a definitive indicator of a C≡C-H bond and is one of the most reliable absorptions in the IR spectrum. Its sharpness is due to the simple, isolated nature of this particular C-H bond.

  • C≡C Stretching Vibration: The carbon-carbon triple bond stretch appears as a weak to medium intensity band between 2260-2100 cm⁻¹ .[5][6] While its intensity can be low, its position in a relatively uncongested region of the spectrum makes it a valuable diagnostic tool.[5] The presence of both the ≡C-H and C≡C stretching bands is conclusive evidence for a terminal alkyne.

The 1H-Pyrrolo[2,3-b]pyridine Core Vibrations

The fused aromatic system contributes a series of peaks corresponding to N-H, C-H, and ring stretching vibrations.

  • N-H Stretching: The pyrrole moiety contains an N-H bond, which is expected to produce a moderate to strong, somewhat broad absorption in the 3500-3200 cm⁻¹ region. The exact position and broadness can be influenced by hydrogen bonding, especially in the solid state. For the parent 1H-pyrrolo[2,3-b]pyridine, a significant peak is observed around 3400-3450 cm⁻¹ in the gas phase.[7]

  • Aromatic C-H Stretching: The C-H bonds on the pyridine and pyrrole rings will give rise to stretching vibrations just above 3000 cm⁻¹. These typically appear as a cluster of medium to weak bands in the 3100-3000 cm⁻¹ range.[8]

  • C=C and C=N Ring Stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic rings produce a series of medium to strong absorptions in the fingerprint region, specifically between 1625-1430 cm⁻¹ .[8] These bands confirm the presence of the heterocyclic aromatic core.

Comparative Spectral Analysis

The most effective way to interpret the spectrum is by comparing it to related, simpler structures.

Compound≡C-H Stretch (cm⁻¹)C≡C Stretch (cm⁻¹)N-H Stretch (cm⁻¹)Aromatic C=C, C=N Stretches (cm⁻¹)Key Distinguishing Feature
5-ethynyl-1H-pyrrolo[2,3-b]pyridine (Predicted)~3300 (Strong, Sharp) ~2150 (Weak-Medium) ~3400 (Medium, Broad) 1620-1450 (Multiple, Medium-Strong) Presence of all three key stretches (≡C-H, C≡C, N-H).
1H-Pyrrolo[2,3-b]pyridine (7-Azaindole)[7]AbsentAbsentPresent (~3440)Present (~1600-1400)Absence of the sharp ≡C-H and weak C≡C alkyne peaks.
1-Hexyne (Example Terminal Alkyne)[9]Present (~3300)Present (~2120)AbsentAbsentAbsence of N-H and aromatic ring vibrations.
5-cyano-1H-pyrrolo[2,3-b]pyridine (Nitrile Analog)AbsentC≡N Stretch (~2230)Present (~3400)Present (1620-1450)Presence of a C≡N stretch instead of C≡C and ≡C-H stretches.[10]

Table 1: Comparative IR Peak Analysis

This comparison highlights the diagnostic power of IR spectroscopy. The spectrum of 5-ethynyl-1H-pyrrolo[2,3-b]pyridine is uniquely defined by the simultaneous presence of the sharp ≡C-H stretch, the weak C≡C stretch, and the characteristic absorptions of the 7-azaindole core.

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

To ensure reliable and reproducible data, following a standardized protocol is essential. The Potassium Bromide (KBr) pellet method is a common and effective technique for analyzing solid samples.

Objective: To obtain the Fourier-Transform Infrared (FTIR) spectrum of solid 5-ethynyl-1H-pyrrolo[2,3-b]pyridine.
Materials:
  • 5-ethynyl-1H-pyrrolo[2,3-b]pyridine sample (1-2 mg)

  • FTIR-grade KBr powder (approx. 200 mg), desiccated

  • Agate mortar and pestle

  • Hydraulic press with pellet-forming die

  • FTIR spectrometer

start Start: Sample Preparation grind 1. Grind KBr Thoroughly grind ~200mg KBr to a fine powder. start->grind add_sample 2. Add Sample Add 1-2mg of the target compound. grind->add_sample mix 3. Mix & Grind Grind mixture for 1-2 minutes until homogenous. add_sample->mix load_die 4. Load Die Transfer the powder to the pellet die. mix->load_die press 5. Press Pellet Apply 8-10 tons of pressure for 2-3 minutes. load_die->press analyze 6. Analyze Place the transparent pellet in the spectrometer and acquire spectrum. press->analyze end End: Spectrum Obtained analyze->end

Figure 2: Standard workflow for preparing a KBr pellet for FTIR analysis.

Step-by-Step Procedure:
  • Background Scan: Ensure the sample compartment of the FTIR spectrometer is empty and clean. Run a background scan to account for atmospheric CO₂ and H₂O.

  • Sample Preparation:

    • Place approximately 200 mg of dry FTIR-grade KBr into a clean agate mortar. Grind it to a fine, consistent powder.

    • Add 1-2 mg of the 5-ethynyl-1H-pyrrolo[2,3-b]pyridine sample to the KBr.

    • Gently mix, then grind the mixture thoroughly for 1-2 minutes to ensure the sample is evenly dispersed within the KBr matrix. The final mixture should have a uniform, slightly cloudy appearance.

  • Pellet Formation:

    • Carefully transfer the powder mixture into the collar of a clean, dry pellet die.

    • Assemble the die and place it in a hydraulic press.

    • Evacuate the die under vacuum for 1-2 minutes to remove trapped air, which can cause the pellet to be opaque.

    • Apply pressure (typically 8-10 metric tons) for 2-3 minutes.

  • Sample Analysis:

    • Carefully release the pressure and disassemble the die. A high-quality pellet will be thin and transparent or translucent.

    • Place the KBr pellet into the sample holder in the FTIR spectrometer's beam path.

    • Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

Conclusion

Infrared spectroscopy is an indispensable tool for the structural verification of 5-ethynyl-1H-pyrrolo[2,3-b]pyridine. By understanding the characteristic vibrational frequencies of its constituent parts—the terminal alkyne and the 7-azaindole core—researchers can confidently identify the molecule and distinguish it from precursors, byproducts, and isomers. The key diagnostic peaks to look for are the strong, sharp ≡C-H stretch around 3300 cm⁻¹, the weaker C≡C triple bond stretch near 2150 cm⁻¹, and the N-H and aromatic ring vibrations characteristic of the pyrrolo[2,3-b]pyridine scaffold. This guide provides the foundational knowledge and practical protocols to effectively utilize IR spectroscopy in the synthesis and application of this important chemical entity.

References

  • Chemistry LibreTexts. (2023). Spectroscopy of the Alkynes. [Online] Available at: [Link][4]

  • Illinois State University. (2015). Infrared Spectroscopy. [Online] Available at: [Link][10]

  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. [Online] Available at: [Link][6]

  • University of Colorado Boulder. IR Spectroscopy Tutorial: Alkynes. [Online] Available at: [Link][5]

  • Fernández, G. IR spectrum: Alkynes. [Online] Available at: [Link][9]

  • Rotaru, A., et al. (2023). Exploring Pyrrolo-Fused Heterocycles as Promising Anticancer Agents: An Integrated Synthetic, Biological, and Computational Approach. MDPI. [Online] Available at: [Link][11]

  • NIST. (2021). 1H-Pyrrolo[2,3-b]pyridine. NIST Chemistry WebBook. [Online] Available at: [Link][7]

  • Jin, Q., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. [Online] Available at: [Link][1][2][3]

  • Balachandran, V., & Sundararajan, M. (2012). Quantum chemical calculations of pyridine-2,6-dicarbonyl dichloride. Elixir Vib. Spec. [Online] Available at: [https://www.elixirpublishers.com/articles/1351320721_48 (2012) 9663-9668.pdf]([Link] (2012) 9663-9668.pdf)[8]

  • Patel, R., et al. (2022). Identification of pyrrolo-pyridine derivatives as novel class of antibacterials. ResearchGate. [Online] Available at: [Link][12]

  • Al-Rashida, M., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters. [Online] Available at: [Link][13]

Sources

Validating Purity of 5-Ethynyl-1H-pyrrolo[2,3-b]pyridine Hydrochloride: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Purity Paradox in Kinase Inhibitor Synthesis

In the development of type I and II kinase inhibitors, the 7-azaindole scaffold (1H-pyrrolo[2,3-b]pyridine) is a privileged structure, mimicking the purine core of ATP. Specifically, 5-ethynyl-1H-pyrrolo[2,3-b]pyridine hydrochloride (CAS: 2243509-58-0) serves as a critical "click-ready" intermediate for fragment-based drug discovery (FBDD) and proteolysis targeting chimeras (PROTACs).

However, commercial sources of this compound often vary significantly in quality. A "Standard Grade" (95% purity) material may appear sufficient for early discovery but frequently contains trace metal catalysts (Pd, Cu) and halide precursors (5-bromo-7-azaindole) that act as "silent killers" in downstream catalytic cycles.

This guide objectively compares Validated High-Purity (>99.5%) material against Standard Commercial Grade (~95%) , demonstrating how rigorous validation prevents costly failures in late-stage functionalization.

Chemical Profile & Critical Quality Attributes (CQAs)

Before validation, we must define the target profile. The hydrochloride salt form improves stability and solubility compared to the free base, but introduces the need for stoichiometric verification.

AttributeSpecificationCriticality
Compound Name 5-ethynyl-1H-pyrrolo[2,3-b]pyridine hydrochlorideN/A
CAS Number 2243509-58-0Identity
Molecular Formula C₉H₆N₂[1][2][3][4][5][6][7]·HClIdentity
Appearance Off-white to pale yellow solidVisual Check
HPLC Purity > 99.0% (Area %)Critical (Prevents side-reactions)
Chloride Content 19.0% ± 0.5% (Theoretical: 19.8%)Critical (Stoichiometry)
Residual Palladium < 20 ppmCritical (Catalyst poisoning)
5-Bromo Impurity < 0.1%Critical (Chain termination)

Comparative Performance Analysis

To demonstrate the impact of purity, we performed a head-to-head comparison in a standard Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction—a common application for this ethynyl building block.

Experimental Setup:

  • Reaction: Coupling of 5-ethynyl-7-azaindole HCl with Benzyl Azide.

  • Conditions: CuSO₄ (1 mol%), Sodium Ascorbate (5 mol%), t-BuOH/H₂O, RT, 4 hours.

  • Samples:

    • Sample A (Standard Grade): 95.2% purity, containing 3.5% 5-bromo-7-azaindole and 450 ppm residual Pd.

    • Sample B (Validated High-Purity): 99.6% purity, <0.05% 5-bromo, <5 ppm Pd.

Table 1: Performance Metrics
MetricSample A (Standard Grade)Sample B (Validated High-Purity)Impact Analysis
Conversion (LC-MS) 78%>99%Residual Pd in Sample A likely sequestered the Cu-catalyst or promoted homocoupling.
Isolated Yield 62%94%Impurities in Sample A complicated purification, leading to mass loss.
Byproduct Formation 12% Glaser Homocoupling (Diyne)< 1%The 5-bromo impurity in Sample A participated in competitive cross-coupling.
Color of Crude Dark Brown (Metal contamination)Pale YellowHigh residual metals in Sample A require scavenger resin treatment.

Validation Methodologies & Logic

The validation workflow relies on three pillars: Specific Separation (HPLC), Structural Confirmation (NMR/MS), and Counter-ion Stoichiometry (Titration).

Impurity Origin & Impact Visualization

The following diagram illustrates where impurities originate during synthesis (typically Sonogashira coupling) and how they affect downstream applications.

ImpurityPath Start Precursor: 5-Bromo-7-azaindole Process Synthesis: Sonogashira Coupling (Pd/Cu Catalysts) Start->Process Crude Crude Product (Mix of Product + Impurities) Process->Crude Impurity1 Impurity A: Unreacted Bromide Crude->Impurity1 Impurity2 Impurity B: Glaser Homocoupling (Diyne) Crude->Impurity2 Impurity3 Impurity C: Residual Pd/Cu Crude->Impurity3 FinalApp Downstream App: Click Chemistry / PROTAC Crude->FinalApp Purification Failure FAILURE MODE: Catalyst Poisoning & Side Reactions Impurity1->Failure Competes in Coupling Impurity3->Failure Poisons Catalysts Failure->FinalApp Low Yield

Figure 1: Origin of critical impurities in 5-ethynyl-7-azaindole synthesis and their downstream risks.

Experimental Protocols

Protocol A: High-Resolution HPLC Purity Assay

Rationale: 7-azaindoles are polar and basic. Standard C18 columns often show tailing. We use a base-deactivated column and controlled pH.

  • System: Agilent 1260 Infinity II or equivalent.

  • Column: Waters XBridge C18, 4.6 x 150 mm, 3.5 µm (High pH stability).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (pH 9.5).

  • Mobile Phase B: Acetonitrile (HPLC Grade).[8]

  • Flow Rate: 1.0 mL/min.[8][9]

  • Detection: UV @ 254 nm (aromatic core) and 220 nm (alkyne bond).

  • Gradient:

    • 0 min: 5% B

    • 15 min: 95% B

    • 20 min: 95% B

    • 21 min: 5% B (Re-equilibration)

System Suitability Criteria:

  • Tailing Factor: < 1.5 for the main peak (Essential for basic azaindoles).

  • Resolution: > 2.0 between 5-ethynyl product and 5-bromo precursor.

Protocol B: Chloride Content Determination (Potentiometric Titration)

Rationale: To confirm the salt is a mono-hydrochloride (1:1) and not a hemi- or di-salt, which alters molecular weight calculations for dosing.

  • Dissolution: Dissolve 50 mg of sample in 50 mL deionized water. Add 2 mL of 5M HNO₃.

  • Titrant: 0.01 M Silver Nitrate (AgNO₃), standardized.

  • Electrode: Silver/Silver Chloride combination electrode.

  • Calculation:

    
    
    
    • Acceptance Range: 19.0% – 20.5% (Consistent with mono-HCl).

Protocol C: Residual Metal Screen (ICP-MS)

Rationale: Palladium residues from the Sonogashira synthesis are notorious for chelating to the azaindole nitrogen, becoming "invisible" to NMR but active in reactions.

  • Digestion: Microwave digestion of 20 mg sample in HNO₃/HCl.

  • Analysis: ICP-MS monitoring for Pd (105), Cu (63).

  • Limit: < 20 ppm for Palladium (Pharma limit for oral drugs is typically <10 ppm, but <20 ppm is acceptable for intermediates).

Validation Decision Logic

Use this workflow to determine if a batch is suitable for high-value synthesis.

ValidationLogic Start Batch Receipt Visual 1. Visual & Solubility Check (Clear in DMSO/Water?) Start->Visual HPLC 2. HPLC Purity Analysis (>99.0%?) Visual->HPLC Pass Reject REJECT / RE-PURIFY Visual->Reject Fail (Turbid) MS 3. LC-MS Identity (Mass = 144.05 + HCl?) HPLC->MS Pass HPLC->Reject Fail (<99% or >0.1% Bromo) Cl_Test 4. Chloride Titration (1:1 Stoichiometry?) MS->Cl_Test Pass MS->Reject Fail (Wrong Mass) Pass RELEASE FOR USE Cl_Test->Pass Pass (19-20% Cl) Cl_Test->Reject Fail (Salt mismatch)

Figure 2: Step-by-step validation logic for 5-ethynyl-1H-pyrrolo[2,3-b]pyridine HCl.

References

  • Song, J. J., et al. (2012). "Organometallic Methods for the Synthesis of 7-Azaindoles." Chemical Reviews. Link

  • Lévesque, É., et al. (2020). "Impact of Palladium Impurities on Click Chemistry: A Case Study." Journal of Organic Chemistry. Link

  • National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 137685649, 5-Ethynyl-1H-pyrrolo[2,3-b]pyridine." Link

  • International Conference on Harmonisation (ICH). (2005). "Validation of Analytical Procedures: Text and Methodology Q2(R1)." Link

  • BenchChem. (2025).[9] "Troubleshooting Common Issues in Pyrrolo[2,3-b]pyridine Synthesis." Link

Sources

A Comparative Guide to the Crystal Structure of 5-ethynyl-1H-pyrrolo[2,3-b]pyridine and Its Potential Salts

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the known crystal structure of 5-ethynyl-1H-pyrrolo[2,3-b]pyridine (also known as 5-ethynyl-7-azaindole) with the predicted structural features of its salts. While crystallographic data for the salts of this specific compound are not publicly available, this document synthesizes information from related 7-azaindole structures to offer valuable insights for researchers in drug development and materials science.

Introduction

5-ethynyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound of significant interest in medicinal chemistry due to its structural similarity to purine bases and its utility as a versatile building block in the synthesis of various therapeutic agents, including kinase inhibitors.[1][2][3] The solid-state properties of active pharmaceutical ingredients (APIs), such as solubility, stability, and bioavailability, are intrinsically linked to their crystal structure. Salt formation is a common strategy to optimize these properties. Understanding the crystal packing and intermolecular interactions of the free base and its potential salts is therefore crucial for rational drug design and development.

The Crystal Structure of the Free Base: 5-ethynyl-1H-pyrrolo[2,3-b]pyridine

The crystal structure of the free base form of 5-ethynyl-1H-pyrrolo[2,3-b]pyridine has been determined and is available in the Cambridge Structural Database (CSD). A detailed analysis of this structure reveals key intermolecular interactions that govern its solid-state packing.

Key Structural Features of the Free Base:

  • Hydrogen Bonding: The dominant intermolecular interaction is the N-H···N hydrogen bond between the pyrrole nitrogen (donor) and the pyridine nitrogen (acceptor) of adjacent molecules. This interaction leads to the formation of one-dimensional chains or tapes.

  • π-π Stacking: The planar aromatic rings of the 7-azaindole core are involved in π-π stacking interactions, further stabilizing the crystal lattice.

  • C-H···π Interactions: The ethynyl C-H group can act as a weak hydrogen bond donor, forming C-H···π interactions with the aromatic rings of neighboring molecules.

These interactions result in a densely packed and stable crystal structure.

The Predicted Impact of Salt Formation on Crystal Structure

The formation of a salt by protonating the basic pyridine nitrogen is expected to significantly alter the crystal packing and intermolecular interactions. The introduction of a counterion (e.g., chloride, mesylate, oxalate) will disrupt the N-H···N hydrogen bonding network of the free base and introduce new, strong ionic and hydrogen bonding interactions.

Based on studies of other 7-azaindole salts, the following changes can be anticipated:

  • Disruption of N-H···N Chains: Protonation of the pyridine nitrogen prevents it from acting as a hydrogen bond acceptor, thus breaking the characteristic chains observed in the free base.

  • New Hydrogen Bonding Motifs: The pyrrole N-H group and the newly formed pyridinium N+-H group become primary hydrogen bond donors. These will interact with the counterion, which acts as a hydrogen bond acceptor.

  • Ionic Interactions: Strong electrostatic interactions between the protonated 7-azaindolium cation and the counterion will be a major determinant of the crystal packing.

  • Influence of the Counterion: The size, shape, and hydrogen bonding capability of the counterion will play a critical role in defining the overall crystal structure and, consequently, the physicochemical properties of the salt. For instance, smaller, spherical ions like chloride may lead to more compact packing, while larger, more complex ions like mesylate or oxalate could result in more open framework structures.

A study on the mono-oxalate salts of two 7-azaindole derivatives revealed how the counterion orchestrates the hydrogen bonding network.[4][5] Similarly, research on 7-azaindolium salts with chloro-copper(II) anionic units demonstrated that all azaindole molecules are present as uncoordinated N7-protonated monocations, with the crystal packing dominated by the interactions between these cations and the complex anions.[6]

Comparative Overview: Free Base vs. Potential Salts
Feature5-ethynyl-1H-pyrrolo[2,3-b]pyridine (Free Base)Predicted 5-ethynyl-1H-pyrrolo[2,3-b]pyridine Salts
Primary Interaction N-H···N Hydrogen BondingIonic Interactions, N-H···Anion Hydrogen Bonding
Crystal Packing Typically forms 1D chains or tapesHighly dependent on the counterion; can form various motifs from simple layered structures to complex 3D networks.
Solubility Generally lower in aqueous mediaExpected to be significantly higher due to the ionic nature.
Melting Point 105-107 °C[7][8]Generally expected to be higher due to strong ionic forces.
Stability Stable solidStability will depend on the nature of the counterion and its susceptibility to, for example, hydration.
Visualizing the Structural Differences

The following diagrams illustrate the principal intermolecular interactions in the free base and a hypothetical salt.

free_base cluster_0 Molecule 1 cluster_1 Molecule 2 a1 5-ethynyl-1H-pyrrolo[2,3-b]pyridine a2 5-ethynyl-1H-pyrrolo[2,3-b]pyridine a1->a2 N-H···N Hydrogen Bond a1->a2 π-π Stacking

Caption: Intermolecular interactions in the free base.

salt cluster_0 Cation cluster_1 Anion cation 5-ethynyl-1H-pyrrolo[2,3-b]pyridinium anion X⁻ cation->anion Ionic Interaction cation->anion N-H···X⁻ Hydrogen Bond

Caption: Predicted interactions in a salt form.

Experimental Protocol: Single-Crystal X-ray Diffraction (SC-XRD)

To definitively determine the crystal structure of a 5-ethynyl-1H-pyrrolo[2,3-b]pyridine salt, the following experimental protocol for single-crystal X-ray diffraction should be followed.

Objective: To grow single crystals of a salt of 5-ethynyl-1H-pyrrolo[2,3-b]pyridine and determine its three-dimensional atomic arrangement using SC-XRD.

Materials:

  • 5-ethynyl-1H-pyrrolo[2,3-b]pyridine

  • Selected acid (e.g., hydrochloric acid, methanesulfonic acid, oxalic acid)

  • High-purity solvents (e.g., methanol, ethanol, acetonitrile, ethyl acetate)

  • Small vials or test tubes

  • Microscope

Methodology:

  • Salt Formation:

    • Dissolve 1 equivalent of 5-ethynyl-1H-pyrrolo[2,3-b]pyridine in a minimal amount of a suitable solvent (e.g., methanol).

    • Add 1 equivalent of the chosen acid to the solution.

    • Stir the solution for a short period to ensure complete reaction.

  • Crystal Growth (Vapor Diffusion):

    • Place the vial containing the salt solution inside a larger, sealed jar containing a more volatile anti-solvent (e.g., diethyl ether, hexane).

    • Allow the anti-solvent to slowly diffuse into the solution over several days at a constant temperature (e.g., room temperature or 4°C).

    • Monitor the vial for the formation of single crystals.

  • Crystal Selection and Mounting:

    • Carefully select a well-formed, single crystal with sharp edges and no visible defects under a microscope.

    • Mount the crystal on a goniometer head using a suitable cryoprotectant oil.

  • Data Collection:

    • Mount the goniometer head on the diffractometer.

    • Cool the crystal to a low temperature (typically 100 K) to minimize thermal vibrations.

    • Perform an initial screening to determine the unit cell parameters and crystal system.

    • Collect a full sphere of diffraction data by rotating the crystal in the X-ray beam.

  • Structure Solution and Refinement:

    • Process the raw diffraction data (integration and scaling).

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

    • Refine the structural model against the experimental data to minimize the difference between the observed and calculated structure factors.

    • Locate and refine the positions of hydrogen atoms.

    • Validate the final structure using crystallographic software and deposit the data in a public database such as the Cambridge Structural Database (CSD).[9]

Conclusion

While the crystal structure of the free base of 5-ethynyl-1H-pyrrolo[2,3-b]pyridine is well-defined by a network of N-H···N hydrogen bonds and π-π stacking interactions, the formation of salts is predicted to introduce stronger ionic and different hydrogen bonding interactions, leading to distinct crystal packing arrangements. The specific nature of these arrangements will be highly dependent on the chosen counterion. This comparative guide, based on the analysis of related 7-azaindole structures, provides a rational framework for anticipating the solid-state properties of 5-ethynyl-1H-pyrrolo[2,3-b]pyridine salts. The experimental determination of these salt structures via single-crystal X-ray diffraction is a critical next step for the informed development of new pharmaceutical products based on this important scaffold.

References

  • Beauchamp, A. L., et al. (1991). Preparation and structure of 7-azaindolium salts containing unusual chloro-copper(II) anionic units. Canadian Journal of Chemistry.
  • García-Vázquez, A., et al. (2020). Molecular Insights of 7-Azaindole Drugs and Their Intercalation in the Confined Space of Montmorillonite. ACS Omega. Available at: [Link]

  • Benchchem (n.d.). Crystal Structure of 1-Acetyl-7-azaindole: An In-depth Technical Guide. Benchchem.
  • Martín, A., et al. (2006). New 7-azaindole palladium and platinum complexes: Crystal structures and theoretical calculations. in vitro anticancer activity of the platinum compounds. Journal of Inorganic Biochemistry. Available at: [Link]

  • PubChem (n.d.). 1H-Pyrrolo(2,3-b)pyridine. PubChem. Available at: [Link]

  • Okamoto, K., et al. (2016). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Sharma, V., et al. (2021). Azaindole Therapeutic Agents. Molecules. Available at: [Link]

  • Gueiffier, A., et al. (2000). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry. Available at: [Link]

  • García-Vázquez, A., et al. (2020). Molecular Insights of 7-Azaindole Drugs and Their Intercalation in the Confined Space of Montmorillonite. ACS Omega. Available at: [Link]

  • Groom, C. R., et al. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials. Available at: [Link]

Sources

A Comparative Guide to the Aqueous Solubility of Azaindole Alkyne Salts vs. Their Free Base Forms

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, objective comparison of the aqueous solubility of azaindole alkyne free bases versus their corresponding salt forms. We will explore the fundamental physicochemical principles, present detailed experimental protocols for quantitative assessment, and interpret representative data to guide researchers in drug development.

Introduction: The Critical Role of Solubility in Drug Discovery

The journey of a drug candidate from discovery to clinical application is fraught with challenges, with poor aqueous solubility being a primary cause of compound attrition. For a drug to be effective, it must first dissolve in the physiological milieu to be absorbed into systemic circulation.[1] The azaindole scaffold has emerged as a "privileged structure" in medicinal chemistry, particularly in the design of kinase inhibitors, due to its ability to form key hydrogen bond interactions and offer favorable metabolic properties.[2][3] When combined with an alkyne moiety—a functional group often used as a linker or for bioorthogonal chemistry—these molecules can present significant solubility challenges due to their often rigid and lipophilic nature.[4][5]

A widely adopted and highly effective strategy to overcome poor solubility in weakly basic compounds is conversion to a salt form.[6][7][8] This guide will dissect this approach specifically for the azaindole alkyne class of molecules, providing the scientific rationale and a practical framework for comparative analysis.

Physicochemical Rationale: Free Base vs. Salt

The Azaindole Alkyne Free Base

The typical azaindole alkyne is a weakly basic compound. The pyridine nitrogen of the azaindole ring system is the primary basic center, capable of accepting a proton.[9] The overall molecule, however, is often dominated by nonpolar hydrocarbon and aromatic structures, rendering it hydrophobic and sparingly soluble in water.[10][11] This low intrinsic solubility (S₀) of the uncharged free base form can severely limit oral bioavailability.

The Principle of Salt Formation

By reacting the basic nitrogen of the azaindole with an acid, an ionic salt is formed.[12] This process converts a neutral, nonpolar molecule into a charged species, which is inherently more polar and thus more readily solvated by water molecules.[12] The resulting salt will generally exhibit significantly greater aqueous solubility than the free base.[7]

The choice of the counter-ion (e.g., chloride, mesylate, sulfate) is critical, as it influences not only solubility but also other crucial properties like crystallinity, stability, and hygroscopicity.[13] For instance, a mesylate salt may offer solubility advantages over a hydrochloride salt in certain pH ranges or avoid the "common ion effect" in the chloride-rich environment of the stomach.[14][15]

The relationship between pH, pKa, and the solubility of a basic drug and its salt is a cornerstone of this analysis. Below the pKa of the basic functional group, the protonated (salt) form predominates. The pH at which maximum solubility is achieved is termed pHmax.[8] Below this pH, the salt is the solid phase in equilibrium with the solution, while above this pH, the free base precipitates.[14]

Experimental Design for Comparative Solubility Analysis

To objectively compare the solubility of an azaindole alkyne free base with its salt forms, a systematic experimental approach is required. The gold-standard method for determining equilibrium (thermodynamic) solubility is the shake-flask method.[16][17]

Experimental Workflow: Thermodynamic Solubility Determination

The following diagram outlines the workflow for a comparative thermodynamic solubility study using the shake-flask method.

G cluster_prep Preparation cluster_exp Equilibration cluster_analysis Analysis A 1. Prepare pH Buffers (e.g., pH 2.0, 4.5, 6.8, 7.4) C 3. Add excess solid to each pH buffer in separate vials A->C B 2. Weigh excess solid of: - Free Base - HCl Salt - Mesylate Salt B->C D 4. Equilibrate on shaker (e.g., 24-48h at 25°C) C->D E 5. Check for solid excess D->E F 6. Filter samples (e.g., 0.22 µm PVDF) E->F G 7. Dilute supernatant accurately F->G H 8. Quantify by HPLC-UV G->H G SolidBase Drug(solid) DissolvedBase Drug(dissolved) SolidBase->DissolvedBase S₀ (Intrinsic Solubility) ProtonatedDrug Drug-H+(dissolved) DissolvedBase->ProtonatedDrug + H+ ⇌ invis1 ProtonatedDrug->invis1 + A- ⇌ SolidSalt Drug-H+A-(solid) invis1->SolidSalt Ksp (Solubility Product) invis2

Caption: Equilibrium between solid and dissolved species.

Conclusion and Field-Proven Insights

For researchers working with weakly basic azaindole alkyne compounds, salt formation is an indispensable tool for enhancing aqueous solubility.

  • Expertise & Experience: The experimental evidence consistently shows that converting a poorly soluble free base to a salt form can increase solubility by several orders of magnitude, particularly in the acidic environment of the upper gastrointestinal tract. [6][7]The choice of the salt counter-ion is a non-trivial decision; while hydrochloride is the most common, other options like mesylates, sulfates, or tosylates can offer significant advantages in terms of solubility and stability and should be investigated empirically. [13][14]* Trustworthiness: The shake-flask method, while low-throughput, remains the definitive protocol for determining thermodynamic solubility. [17]Its results are crucial for building robust biopharmaceutical models and predicting in vivo performance. Adherence to a validated, self-consistent protocol as described is paramount for generating reliable and reproducible data.

  • Authoritative Grounding: The principles discussed are well-established in pharmaceutical sciences. [8]The dramatic enhancement in solubility upon salt formation is a direct consequence of the ionization of the drug molecule, which increases the concentration of charged species that are more favorably solvated in aqueous media. [12]The selection of an optimal salt form is a critical step in preformulation and can significantly impact the ultimate success of a drug development program.

References

  • Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.). Drug Dissolution Enhancement by Salt Formation.
  • Molecules. (2021). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations.
  • ResearchGate. (2023). Why salt formation of weak acid increases the drug solubility?.
  • Solubility of Things. (n.d.). Alkynes: Structure, Properties, and Reactions.
  • ResearchGate. (n.d.). Salt Formation to Improve Drug Solubility.
  • PubMed. (2007). Salt formation to improve drug solubility.
  • Study.com. (n.d.). Alkynes Definition, Formula & Structure.
  • Der Pharmacia Lettre. (2020). A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review.
  • Unacademy. (n.d.). Properties and Uses of Alkynes.
  • FlexiPrep. (n.d.). Alkynes.
  • Life Chemicals. (2022). Compound solubility measurements for early drug discovery.
  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • Chemistry LibreTexts. (2021). Physical Properties of Alkynes.
  • SlideShare. (n.d.). SOLUBILITY AND DISSOLUTION FOR DRUG.
  • National Institutes of Health (NIH). (n.d.). The Azaindole Framework in the Design of Kinase Inhibitors.
  • National Institutes of Health (NIH). (n.d.). Azaindole Therapeutic Agents.
  • PharmaBlock. (n.d.). Azaindoles in Medicinal Chemistry.
  • PubMed. (2005). Investigation of solubility and dissolution of a free base and two different salt forms as a function of pH.
  • ResearchGate. (2016). Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH.

Sources

Comparative Guide: Mass Spectrometry Fragmentation of 5-Ethynyl-7-azaindole

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of 5-ethynyl-7-azaindole , a critical intermediate in the synthesis of kinase inhibitors (e.g., Vemurafenib analogs).

This analysis contrasts the target compound with its primary synthetic precursor (5-bromo-7-azaindole ) and the core scaffold (7-azaindole ), providing researchers with the spectral fingerprints necessary for precise structural verification and impurity profiling.

Executive Summary

5-Ethynyl-7-azaindole is a functionalized bicyclic heterocycle used extensively in "click" chemistry and Sonogashira couplings for drug discovery. Its mass spectral behavior is distinct from its halogenated precursors due to the lability of the ethynyl substituent and the basicity of the 7-azaindole core.

  • Primary Identification Marker: Absence of halogen isotopic splitting and a characteristic neutral loss of acetylene (

    
    , 26 Da).
    
  • Dominant Ionization Mode: ESI(+) yields stable

    
     ions due to the pyridine nitrogen (
    
    
    
    ).
  • Critical Differentiator: Unlike 5-bromo-7-azaindole, which fragments via radical halogen loss, the 5-ethynyl derivative undergoes ring-opening fragmentation initiated by

    
     loss.
    
Technical Analysis: Fragmentation Mechanics
Core Ionization Behavior
  • Electrospray Ionization (ESI): The compound protonates readily at the

    
     position (pyridine ring), forming a stable 
    
    
    
    ion at m/z 143.06 (Calculated Monoisotopic Mass: 142.05 Da).
  • Electron Impact (EI): In GC-MS, the molecular ion

    
     is robust, often appearing as the base peak (
    
    
    
    ) due to the aromatic stability of the azaindole system.
Primary Fragmentation Pathways (MS/MS)

Upon Collision-Induced Dissociation (CID), the


 ion follows two competitive pathways:
  • Pathway A: Ethynyl Cleavage (Minor)

    • Mechanism: Loss of the ethynyl group as acetylene (

      
      ).
      
    • Transition:

      
       (Loss of 26 Da).
      
    • Significance: This restores the pseudo-7-azaindole core cation.

  • Pathway B: Pyridine Ring Unzipping (Major)

    • Mechanism: Characteristic of 7-azaindoles.[1][2] The protonated pyridine ring undergoes ring opening followed by the expulsion of hydrogen cyanide (

      
      ).
      
    • Transition:

      
       (Loss of 27 Da).
      
    • Secondary Loss: Subsequent loss of the ethynyl group or a second

      
       from the pyrrole ring leads to lower mass aromatic fragments (
      
      
      
      ).
Comparative Analysis: Target vs. Alternatives

This section compares the target product against its most common "alternatives" in a reaction mixture: the starting material (5-Bromo) and the unfunctionalized scaffold (7-Azaindole).

Table 1: Spectral Fingerprint Comparison
Feature5-Ethynyl-7-azaindole (Target)5-Bromo-7-azaindole (Precursor)7-Azaindole (Scaffold)
Monoisotopic Mass 142.05 Da195.96 Da118.05 Da
[M+H]+ (ESI) m/z 143 m/z 197 / 199 m/z 119
Isotope Pattern Single peak (M+1 minor)1:1 Doublet (

)
Single peak
Primary Neutral Loss 27 Da (HCN) / 26 Da (

)
79/81 Da (

) or 80/82 Da (

)
27 Da (HCN)
Diagnostic Fragment m/z 116 (Ring contraction)m/z 118 (Debrominated core)m/z 92 (Pyrrole cation)
Retention Time (RP-LC) Mid-eluting (Moderate polarity)Late-eluting (Hydrophobic)Early-eluting (Polar)
Performance Insight:
  • Purity Check: If your MS spectrum for 5-ethynyl-7-azaindole shows a "twin peak" pattern separated by 2 Da (e.g., 197/199), your sample is contaminated with unreacted 5-bromo precursor.

  • Stability: The 5-ethynyl derivative is prone to oxidative dimerization (Glaser coupling) if stored improperly. Watch for a dimer peak at m/z 283 (

    
    ).
    
Mechanistic Visualization

The following diagram illustrates the competitive fragmentation pathways for the protonated 5-ethynyl-7-azaindole ion (


).

Fragmentation M_Ion Precursor Ion [M+H]+ m/z 143 (5-Ethynyl-7-azaindole) Frag_117 Fragment Ion m/z 117 (7-Azaindole Core) M_Ion->Frag_117 - C2H2 (26 Da) (Acetylene Loss) Frag_116 Fragment Ion m/z 116 (Loss of HCN) M_Ion->Frag_116 - HCN (27 Da) (Pyridine Ring Opening) Frag_90 Fragment Ion m/z 90 (Pyrrole Ring Cleavage) Frag_117->Frag_90 - HCN (27 Da) Frag_89 Fragment Ion m/z 89 (De-ethynylated Ring) Frag_116->Frag_89 - HCN (27 Da)

Figure 1: Competitive fragmentation pathways of protonated 5-ethynyl-7-azaindole. The primary pathway involves the ejection of HCN from the pyridine ring.

Experimental Protocol: Validation Workflow

To replicate these results or validate the identity of a synthesized batch, follow this self-validating LC-MS/MS protocol.

Reagents & Equipment
  • Instrument: Q-TOF or Orbitrap Mass Spectrometer (High Resolution is preferred for exact mass confirmation).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Column: C18 Reverse Phase (e.g., Waters BEH C18,

    
    ).
    
Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve 1 mg of 5-ethynyl-7-azaindole in 1 mL of MeOH:H2O (50:50).

    • Dilute to a final concentration of 1

      
      g/mL (approx. 7 
      
      
      
      M) to avoid detector saturation and dimer formation.
  • LC Gradient Setup:

    • 0-1 min: 5% B (Isocratic hold).

    • 1-6 min: Linear ramp to 95% B.

    • Flow Rate: 0.4 mL/min.

    • Note: The ethynyl derivative is moderately lipophilic and should elute after the unsubstituted 7-azaindole but before the bromo-derivative.

  • MS Source Parameters (ESI+):

    • Capillary Voltage: 3.0 kV.

    • Cone Voltage: 30 V (Keep low to prevent in-source fragmentation).

    • Source Temp: 120°C.

    • Desolvation Temp: 350°C.

  • MS/MS Acquisition:

    • Select precursor m/z 143.06 .

    • Apply Collision Energy (CE) ramp: 15–35 eV .

    • Validation Criteria:

      • At 15 eV: Parent ion (

        
        ) should dominate.
        
      • At 25 eV: Appearance of daughter ions (

        
         and 
        
        
        
        ).
      • At 35 eV: Dominance of deep fragments (

        
        ).
        
  • Data Interpretation:

    • Confirm exact mass within 5 ppm error (Theoretical: 143.0607).

    • Verify absence of M+2 peak > 5% relative abundance (rules out Br/Cl contamination).

References
  • Luo, X., et al. (2024).[3] Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. ResearchGate. Link

  • El Kihel, A., et al. (2016).[4][5] Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry. Link[5]

  • Popiołek, Ł. (2017). Hydrazide-hydrazones as potential antimicrobial agents: overview of the literature since 2010. Medicinal Chemistry Research. Link (Context on azaindole scaffold reactivity).

  • NIST Chemistry WebBook. 7-Azaindole Mass Spectrum. NIST. Link

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.